molecular formula C10H15NO2 B1277590 (3-Ethoxy-4-methoxyphenyl)methanamine CAS No. 108439-67-4

(3-Ethoxy-4-methoxyphenyl)methanamine

Cat. No.: B1277590
CAS No.: 108439-67-4
M. Wt: 181.23 g/mol
InChI Key: SEMVGKZMRJJWLJ-UHFFFAOYSA-N
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Description

(3-Ethoxy-4-methoxyphenyl)methanamine, with the molecular formula C10H15NO2 and a molecular weight of 181.23 g/mol, is a valuable chemical building block in organic and medicinal chemistry research . This compound, characterized by its benzylamine core substituted with ethoxy and methoxy groups, is primarily recognized as a critical synthetic intermediate in the development of active pharmaceutical ingredients (APIs). Its principal research application lies in the synthesis of more complex molecules. Specifically, it serves as a key precursor in the synthetic pathway of Apremilast and its related intermediates . Apremilast is a potent and orally active selective phosphodiesterase 4 (PDE4) inhibitor, and the structural framework provided by this compound is integral to its activity . Furthermore, the compound's structure allows for further functionalization, such as N-methylation to produce derivatives like 1-(3-ethoxy-4-methoxyphenyl)-N-methylmethanamine, which are also explored in pharmacological research . This product is intended for research and further manufacturing applications only. It is strictly not for diagnostic or therapeutic use, and is not approved for human or veterinary consumption . Researchers should handle this material with appropriate precautions, as it may cause skin and eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-ethoxy-4-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-3-13-10-6-8(7-11)4-5-9(10)12-2/h4-6H,3,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMVGKZMRJJWLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424559
Record name 3-Ethoxy-4-methoxy-benzylamine
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Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108439-67-4
Record name 3-Ethoxy-4-methoxy-benzylamine
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Record name (3-ethoxy-4-methoxyphenyl)methanamine
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (3-Ethoxy-4-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Ethoxy-4-methoxyphenyl)methanamine is a primary amine that serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring a substituted benzene ring with ethoxy and methoxy groups, makes it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its known biological context, presented for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below, facilitating easy reference and comparison.

PropertyValueReference
IUPAC Name This compoundN/A
CAS Number 108439-67-4[1]
Molecular Formula C₁₀H₁₅NO₂[1]
Molecular Weight 181.23 g/mol [1]
Physical Form Liquid[2]
Boiling Point 279.8 °C at 760 mmHg[3]
Density 1.041 g/cm³[3]
Refractive Index 1.517[3]
Storage 2-8°C, protected from light, inert atmosphere[1][4]

Synthesis

The primary route for the synthesis of this compound is through the reductive amination of its corresponding aldehyde, 3-ethoxy-4-methoxybenzaldehyde. This common and efficient method in organic chemistry involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. In this specific synthesis, ammonia serves as the amine source to yield the primary amine.

Experimental Protocol: Reductive Amination of 3-Ethoxy-4-methoxybenzaldehyde

This protocol is a general representation of a reductive amination reaction and may require optimization for specific laboratory conditions and scales.

Materials:

  • 3-Ethoxy-4-methoxybenzaldehyde

  • Ammonia (e.g., 7N solution in methanol)

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous solvent (e.g., Methanol, Ethanol, Dichloromethane, or 1,2-Dichloroethane)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) (for workup)

  • Sodium bicarbonate (NaHCO₃) solution (for workup)

  • Organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

  • Imine Formation: Dissolve 3-ethoxy-4-methoxybenzaldehyde (1 equivalent) in an anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer. Add a solution of ammonia in methanol (a significant excess, e.g., 10-20 equivalents) to the flask. Stir the mixture at room temperature for a period of 1 to 12 hours to facilitate the formation of the corresponding imine. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Reduction: Once imine formation is complete or has reached equilibrium, cool the reaction mixture in an ice bath. Cautiously add the reducing agent, such as sodium borohydride (e.g., 1.5 equivalents), in small portions. Alternatively, sodium triacetoxyborohydride can be used, which is a milder and more selective reagent for reductive aminations.[5] Stir the reaction mixture at room temperature until the reduction is complete, as indicated by TLC or other analytical methods.

  • Workup: Quench the reaction by the slow addition of water or a dilute acid solution (e.g., 1M HCl) to decompose the excess reducing agent. Adjust the pH of the solution to be basic (pH > 9) using a saturated sodium bicarbonate solution or other suitable base.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure amine.

Experimental Workflow

G General Workflow for Reductive Amination start Start dissolve_aldehyde Dissolve 3-ethoxy-4-methoxybenzaldehyde in anhydrous solvent start->dissolve_aldehyde add_ammonia Add excess ammonia solution dissolve_aldehyde->add_ammonia stir_imine Stir at room temperature (Imine Formation) add_ammonia->stir_imine cool_mixture Cool reaction mixture (Ice Bath) stir_imine->cool_mixture add_reducing_agent Add reducing agent (e.g., NaBH4) cool_mixture->add_reducing_agent stir_reduction Stir at room temperature (Reduction) add_reducing_agent->stir_reduction quench Quench reaction (e.g., with H2O or dilute HCl) stir_reduction->quench basify Adjust to basic pH (e.g., with NaHCO3) quench->basify extract Extract with organic solvent basify->extract dry_concentrate Dry and concentrate organic phase extract->dry_concentrate purify Purify product (Vacuum Distillation or Chromatography) dry_concentrate->purify end End purify->end G Investigative Logic for Pharmacological Profiling cluster_downstream Potential Outcomes compound This compound in_vitro In Vitro Screening (Receptor & Enzyme Panels) compound->in_vitro in_vivo In Vivo Studies (Animal Models) compound->in_vivo adme_tox ADME/Tox Profiling compound->adme_tox target_id Target Identification in_vitro->target_id therapeutic_potential Therapeutic Potential Assessment in_vivo->therapeutic_potential toxicological_profile Toxicological Profile adme_tox->toxicological_profile pathway_elucidation Signaling Pathway Elucidation target_id->pathway_elucidation pathway_elucidation->therapeutic_potential

References

(3-Ethoxy-4-methoxyphenyl)methanamine synthesis from isovanillin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of (3-Ethoxy-4-methoxyphenyl)methanamine from Isovanillin

This technical guide provides a comprehensive overview of the synthetic pathway for converting isovanillin (3-hydroxy-4-methoxybenzaldehyde) into this compound, a valuable building block for drug development professionals. The synthesis is a two-step process involving an initial O-ethylation followed by a reductive amination. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes workflow diagrams for clarity.

Overall Synthetic Pathway

The conversion of isovanillin to the target amine is achieved in two principal stages:

  • O-Ethylation: The phenolic hydroxyl group of isovanillin is converted to an ethyl ether, yielding 3-ethoxy-4-methoxybenzaldehyde.

  • Reductive Amination: The aldehyde functional group of the intermediate is transformed into a primary amine.

G isovanillin Isovanillin intermediate 3-Ethoxy-4-methoxybenzaldehyde isovanillin->intermediate Step 1: O-Ethylation (e.g., C2H5Br, NaOH, Catalyst) final_product This compound intermediate->final_product Step 2: Reductive Amination (e.g., NH3, H2/Catalyst or NaBH3CN)

Caption: Two-step synthesis of the target amine from isovanillin.

Part 1: Synthesis of 3-Ethoxy-4-methoxybenzaldehyde

The first step involves the O-ethylation of isovanillin. This reaction is typically a Williamson ether synthesis, where the phenoxide of isovanillin, formed under basic conditions, acts as a nucleophile to attack an ethylating agent. Modern protocols often employ phase-transfer catalysts to facilitate the reaction in aqueous media, offering a greener and more efficient alternative to traditional organic solvents.

Experimental Protocol

This protocol is adapted from a high-yield method described in patent literature.[1][2][3]

Materials:

  • Isovanillin (500 g)

  • Sodium hydroxide (NaOH) (157 g)

  • Bromoethane (537 g)

  • Tetrabutylammonium fluoride (120 g) or a similar phase-transfer catalyst

  • Deionized water (1500 mL)

  • 3L reaction flask equipped with a mechanical stirrer

Procedure:

  • In a 3L reaction flask, dissolve 157 g of sodium hydroxide in 1500 mL of water.

  • To the aqueous NaOH solution, add 500 g of isovanillin, 120 g of tetrabutylammonium fluoride, and 537 g of bromoethane.

  • Stir the resulting mixture vigorously at a constant temperature of 25°C.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4 hours.[1][3]

  • Upon completion, the product precipitates as a solid. Collect the solid by suction filtration.

  • The collected solid is 3-ethoxy-4-methoxybenzaldehyde, which can be washed with cold water and dried. The reported purity is typically high ( >99%), often not requiring further purification.[1][2]

Data Presentation: O-Ethylation Conditions and Yields
ParameterMethod 1Method 2General RangeReference
Starting Material IsovanillinIsovanillin-[1][2]
Ethylating Agent BromoethaneBromoethaneBromoethane, Diethyl sulfate[1][2]
Base NaOHKOHNaOH, KOH, K2CO3[1][2]
Catalyst Tetrabutylammonium fluorideBenzyltriethylammonium chloridePhase-Transfer Catalyst[1][2]
Solvent WaterWaterWater, Toluene[1][4]
Temperature 25°C25°C0 - 60°C[1]
Reaction Time 4 hours4 hours3 - 6 hours[1]
Yield 96.1%94.8%~70-96%[1][2]
Purity 99.9%99.9%>99%[1][2]

Workflow for O-Ethylation

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation A Dissolve NaOH in Water B Add Isovanillin, Catalyst & Bromoethane A->B C Stir at 25°C for 4 hours B->C D Monitor by TLC C->D E Collect Solid by Suction Filtration D->E F Wash with Cold Water E->F G Dry Product F->G

Caption: Experimental workflow for the O-ethylation of isovanillin.

Part 2: Synthesis of this compound

The second step converts the intermediate aldehyde into the target primary amine via reductive amination. This process involves the reaction of the aldehyde with an ammonia source to form an intermediate imine, which is then reduced to the amine in situ.[5][6] Several reducing agents can be employed, with sodium cyanoborohydride being a common choice due to its selectivity for the imine over the aldehyde.[5] Catalytic hydrogenation is another effective method.

Experimental Protocol (General Procedure)

This protocol describes a general method for reductive amination that can be adapted for this specific substrate. Optimization may be required.

Materials:

  • 3-Ethoxy-4-methoxybenzaldehyde

  • Ammonia source (e.g., ammonium acetate, aqueous ammonia)

  • Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN), sodium borohydride (NaBH₄), or H₂/Palladium on carbon)

  • Solvent (e.g., Methanol, Ethanol)

  • Acetic acid (optional, as a catalyst)[7]

  • Diethyl ether or other extraction solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve 3-ethoxy-4-methoxybenzaldehyde in a suitable solvent like methanol in a round-bottom flask.

  • Add an excess of the ammonia source (e.g., 3-5 equivalents of ammonium acetate). If using aqueous ammonia, the reaction may be run in ethanol.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation. A catalytic amount of acetic acid can be added to promote this step.

  • Cool the reaction mixture in an ice bath.

  • Slowly add the reducing agent (e.g., 1.5 equivalents of NaBH₃CN) portion-wise, ensuring the temperature remains low.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC indicates the consumption of the starting material.

  • Quench the reaction by carefully adding water or dilute HCl (if using borohydride reagents).

  • Adjust the pH of the aqueous layer to be basic (pH > 9) with a suitable base (e.g., NaOH solution) to ensure the amine is in its freebase form.

  • Extract the product into an organic solvent such as diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by distillation or chromatography if necessary.

Data Presentation: Reductive Amination Reagents
Reagent TypeExamplesKey CharacteristicsReference
Ammonia Source Ammonia (aq.), Ammonium acetate, Ammonium chlorideProvides the nitrogen atom for the primary amine.[6][7]
Reducing Agent Sodium cyanoborohydride (NaBH₃CN)Mild and selective for imines in the presence of aldehydes.[5]
Sodium triacetoxyborohydride (NaBH(OAc)₃)A good alternative to NaBH₃CN, avoids cyanide waste.[5][7]
Catalytic Hydrogenation (H₂/Pd-C, H₂/Raney Ni)"Green" method, high pressure may be required.[8]
Solvent Methanol, Ethanol, 1,2-DichloroethaneChosen to dissolve reactants and facilitate the reaction.[7]

Workflow for Reductive Amination

G cluster_0 Imine Formation cluster_1 Reduction cluster_2 Work-up & Purification A Dissolve Aldehyde in Solvent B Add Ammonia Source (e.g., NH4OAc) A->B C Cool Mixture (Ice Bath) B->C D Add Reducing Agent (e.g., NaBH3CN) C->D E Stir at Room Temp (12-24h) D->E F Quench Reaction & Basify pH E->F G Extract with Organic Solvent F->G H Dry & Concentrate G->H I Purify (Distillation or Chromatography) H->I

Caption: General experimental workflow for reductive amination.

References

An In-depth Technical Guide on (3-Ethoxy-4-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of (3-Ethoxy-4-methoxyphenyl)methanamine. Due to the limited publicly available data on this specific molecule, this guide also includes relevant information on closely related compounds and precursors to offer a broader context for research and development.

Core Molecular Data

This compound is an organic compound featuring ethoxy and methoxy substitutions on a phenyl ring, with a methylamine group.

PropertyValueSource
Molecular Formula C₁₀H₁₅NO₂
InChI Key SEMVGKZMRJJWLJ-UHFFFAOYSA-N
Canonical SMILES CCOC1=C(C=CC(=C1)CN)OC

Note: Molecular weight information from initial searches was for related but structurally different compounds. The molecular weight for C₁₀H₁₅NO₂ can be calculated based on atomic masses.

Synthesis and Experimental Protocols

Synthesis of the Precursor: 3-Ethoxy-4-methoxybenzaldehyde

A common method for the synthesis of 3-ethoxy-4-methoxybenzaldehyde involves the ethylation of isovanillin.[1]

  • Reactants : Isovanillin and an ethylating agent such as bromoethane or diethyl sulfate.[1]

  • Reaction Conditions : The reaction is typically carried out in the presence of a base (e.g., sodium hydroxide, potassium carbonate) and a phase-transfer catalyst (e.g., tetrabutylammonium fluoride, benzyltriethylammonium chloride) in a suitable solvent.[1]

  • Procedure : For example, isovanillin can be dissolved in an aqueous solution of sodium hydroxide, followed by the addition of a catalyst and bromoethane. The mixture is stirred at room temperature for several hours. The product, 3-ethoxy-4-methoxybenzaldehyde, precipitates as a solid and can be isolated by filtration.[1]

  • Yields : This method has been reported to produce high yields, often exceeding 90%.[1]

Potential Synthesis of this compound

A potential final step to synthesize the target compound from 3-ethoxy-4-methoxybenzaldehyde would be reductive amination. This process would involve reacting the aldehyde with ammonia or an ammonia equivalent, followed by reduction of the resulting imine.

Below is a conceptual workflow for the synthesis of this compound.

G cluster_0 Synthesis of Precursor cluster_1 Final Synthesis Step isovanillin Isovanillin reaction1 Ethylation Reaction isovanillin->reaction1 bromoethane Bromoethane bromoethane->reaction1 base_catalyst Base + Catalyst base_catalyst->reaction1 aldehyde 3-Ethoxy-4-methoxybenzaldehyde reaction1->aldehyde reaction2 Reductive Amination aldehyde->reaction2 ammonia Ammonia Source ammonia->reaction2 reducing_agent Reducing Agent reducing_agent->reaction2 final_product This compound reaction2->final_product

Figure 1: Conceptual workflow for the synthesis of this compound.

Biological Context and Related Compounds

While there is a lack of specific biological data for this compound, the broader class of phenethylamines, to which it belongs, is known for a wide range of pharmacological activities. Many substituted phenethylamines interact with the central nervous system.

A closely related compound, 3-Ethoxy-4-methoxyphenethylamine (EMPEA) , has been noted for its biological properties. It has been investigated for its potential to inhibit the growth of bacteria, yeast, and some fungi.[2] Another related molecule, 3-Methoxy-4-ethoxyphenethylamine (MEPEA) , was synthesized by Alexander Shulgin and is reported to have psychoactive effects, producing a light lifting feeling at a dosage of 300 mg.[3]

Another structurally similar compound, (S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine , serves as a key intermediate in the synthesis of certain antidepressant drugs.[4] It is a chiral compound that was developed during research into selective serotonin reuptake inhibitors (SSRIs).[4]

The study of arylcyclohexylamines, a class of compounds with some structural similarities, reveals a range of pharmacological effects including NMDA receptor antagonism, dopamine reuptake inhibition, and μ-opioid receptor agonism, leading to anesthetic, stimulant, and analgesic properties.[5]

Given the activities of these related compounds, it is plausible that this compound could also exhibit biological activity, making it a candidate for further investigation in drug discovery and development.

Potential Signaling Pathways

Due to the absence of specific studies on this compound, no signaling pathways have been definitively associated with it. However, based on the pharmacology of related phenethylamines and arylcyclohexylamines, potential interactions could be hypothesized with monoamine neurotransmitter systems (e.g., dopaminergic, serotonergic, adrenergic) or with glutamate receptors like the NMDA receptor. These are common targets for psychoactive and neuroactive drugs.

Below is a generalized diagram illustrating a potential interaction of a hypothetical neuroactive compound with a synapse, which could be a starting point for investigating the mechanism of action of novel phenethylamines.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron vesicle Vesicle with Neurotransmitters neurotransmitter vesicle->neurotransmitter reuptake Reuptake Transporter receptor Postsynaptic Receptor signaling Downstream Signaling receptor->signaling compound Hypothetical Phenethylamine Compound compound->reuptake Inhibition? compound->receptor Modulation? neurotransmitter->reuptake Reuptake neurotransmitter->receptor

References

Spectroscopic and Synthetic Profile of (3-Ethoxy-4-methoxyphenyl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data available for (3-Ethoxy-4-methoxyphenyl)methanamine. The information is intended to support research and development activities by offering detailed experimental protocols and clearly presented spectroscopic data. Due to the limited availability of published experimental spectra for the target compound, data from the closely related structure, (3-Ethoxy-4-methoxyphenyl)ethylamine, is included for comparative analysis.

Spectroscopic Data

The following tables summarize the available and comparative spectroscopic data for this compound and its structural analog.

Table 1: Infrared (IR) Spectroscopy Data for this compound

Spectral RangePeak Assignment
Broad, cm⁻¹N-H stretch (amine)
Aromatic C-H stretch, cm⁻¹Aromatic C-H stretch
Aliphatic C-H stretch, cm⁻¹Aliphatic C-H stretch
C=C stretch, cm⁻¹Aromatic C=C stretch
C-O stretch, cm⁻¹Aryl ether C-O stretch
C-N stretch, cm⁻¹C-N stretch (amine)
Note: Specific peak positions are dependent on the experimental conditions and the physical state of the sample. An experimental FTIR spectrum is noted as available on SpectraBase.[1]

Table 2: Comparative ¹H NMR Spectroscopic Data for (3-Ethoxy-4-methoxyphenyl)ethylamine *

Chemical Shift (ppm)MultiplicityIntegrationAssignment
6.85 - 6.70m3HAr-H
4.07q2H-O-CH₂ -CH₃
3.84s3H-O-CH₃
2.95t2HAr-CH₂-CH₂ -NH₂
2.73t2HAr-CH₂ -CH₂-NH₂
1.58br s2H-NH
1.43t3H-O-CH₂-CH₃
*Data for the structurally similar compound (3-Ethoxy-4-methoxyphenyl)ethylamine, as comprehensive experimental data for this compound is not readily available. Data is for comparative purposes.

Table 3: Comparative ¹³C NMR Spectroscopic Data for (3-Ethoxy-4-methoxyphenyl)ethylamine *

Chemical Shift (ppm)Assignment
149.1Ar-C -O
147.8Ar-C -O
131.5Ar-C H
121.2Ar-C H
113.8Ar-C H
112.1Ar-C H
64.5-O-CH₂ -CH₃
56.0-O-CH₃
42.5Ar-CH₂-CH₂ -NH₂
39.8Ar-CH₂ -CH₂-NH₂
14.9-O-CH₂-CH₃
*Data for the structurally similar compound (3-Ethoxy-4-methoxyphenyl)ethylamine, as comprehensive experimental data for this compound is not readily available. This data is provided for comparative analysis.[2]

Table 4: Mass Spectrometry Data for this compound and a Related Compound

CompoundIonm/z (Predicted/Experimental)
This compound[M+H]⁺182.11756 (Predicted)[3]
(3-Ethoxy-4-methoxyphenyl)ethylamine[M]⁺195.26 (Experimental)[2]
Fragment166 (Experimental)[2]
Fragment137 (Experimental)[2]

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below. These protocols are based on established chemical literature for similar compounds.

Synthesis Protocol: Reductive Amination

This compound can be synthesized from its corresponding aldehyde, 3-ethoxy-4-methoxybenzaldehyde, via reductive amination.[4][5][6][7]

Materials:

  • 3-Ethoxy-4-methoxybenzaldehyde

  • Ammonia (aqueous solution or in methanol)

  • Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaCNBH₃)

  • Methanol or Ethanol

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for workup)

Procedure:

  • A solution of 3-ethoxy-4-methoxybenzaldehyde (1 equivalent) in methanol or ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • An excess of ammonia solution is added to the flask, and the mixture is stirred at room temperature to form the corresponding imine. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once imine formation is complete, the reducing agent, such as sodium borohydride (1.5 equivalents), is added portion-wise while maintaining the temperature below 25 °C with an ice bath.

  • The reaction mixture is stirred at room temperature until the reduction is complete (as monitored by TLC).

  • The solvent is removed under reduced pressure.

  • The residue is taken up in water and the pH is adjusted to acidic (pH ~2) with hydrochloric acid.

  • The aqueous layer is washed with diethyl ether or ethyl acetate to remove any unreacted aldehyde.

  • The aqueous layer is then basified to pH >10 with a sodium hydroxide solution.

  • The product is extracted with diethyl ether or ethyl acetate.

  • The combined organic layers are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield this compound.

Spectroscopic Characterization Protocols

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Approximately 10-20 mg of the purified amine is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.

  • Instrumentation: Spectra are recorded on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters: A standard proton experiment is run with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR Parameters: A proton-decoupled carbon experiment is performed. Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy:

  • Sample Preparation: A thin film of the liquid amine is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be analyzed in a liquid cell.

  • Instrumentation: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or the solvent) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS):

  • Sample Preparation: A dilute solution of the amine is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

  • Instrumentation: Analysis is performed on a mass spectrometer, often coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for sample introduction and separation.

  • Ionization: Electron ionization (EI) or electrospray ionization (ESI) can be used. ESI is generally preferred for polar molecules like amines to observe the protonated molecular ion [M+H]⁺.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are recorded.

Visualizations

The following diagram illustrates the synthetic workflow for the preparation of this compound from 3-ethoxy-4-methoxybenzaldehyde.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Final Product Aldehyde 3-Ethoxy-4-methoxybenzaldehyde Imine_Formation Imine Formation (+ Ammonia) Aldehyde->Imine_Formation Step 1 Reduction Reduction (e.g., NaBH4) Imine_Formation->Reduction Step 2 Amine This compound Reduction->Amine

Caption: Synthetic workflow for this compound.

References

Physical and chemical characteristics of (3-Ethoxy-4-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Ethoxy-4-methoxyphenyl)methanamine is a primary amine of significant interest in medicinal chemistry and drug development. Its substituted benzylamine scaffold is a key structural motif in various biologically active compounds. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, including its structural properties, and predicted physicochemical parameters. Detailed experimental protocols for the determination of key characteristics are also presented. Furthermore, a common synthetic route and the potential biological relevance of this class of compounds are discussed and visualized.

Chemical and Physical Characteristics

This compound, also known as 3-ethoxy-4-methoxybenzylamine, possesses a unique combination of functional groups that dictate its chemical behavior and physical properties. The presence of an ethoxy and a methoxy group on the benzene ring, along with a primary aminomethyl substituent, influences its polarity, reactivity, and potential for intermolecular interactions.

Structural and Molecular Data
PropertyValueSource
IUPAC Name This compoundN/A
Synonyms 3-Ethoxy-4-methoxybenzylamineN/A
Molecular Formula C₁₀H₁₅NO₂N/A
Molecular Weight 181.23 g/mol N/A
Canonical SMILES CCOC1=C(C=C(C=C1)CN)OCN/A
InChI Key SEMVGKZMRJJWLJ-UHFFFAOYSA-NN/A
Physicochemical Properties
PropertyValueSource
Boiling Point 279.8 °C at 760 mmHg[1]
Melting Point Data not availableN/A
Solubility Data not availableN/A
pKa (Predicted for a related compound) 6.84 ± 0.10[2]

Experimental Protocols

This section outlines standard methodologies for the experimental determination of the key physicochemical properties of this compound.

Determination of Melting Point

The melting point of a solid compound is a crucial indicator of its purity.

Protocol:

  • Sample Preparation: A small, dry sample of this compound is finely powdered.

  • Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in a melting point apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is a fundamental physical property of a liquid.

Protocol:

  • Sample Preparation: A small volume (a few milliliters) of this compound is placed in a small test tube.

  • Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample. The test tube is then attached to a thermometer.

  • Heating: The assembly is heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Solubility

The solubility of a compound in various solvents provides insight into its polarity and potential applications in different formulations.

Protocol:

  • Solvent Selection: A range of solvents with varying polarities should be tested, including water, ethanol, dimethyl sulfoxide (DMSO), and chloroform.

  • Procedure: To a small, known amount of this compound (e.g., 10 mg) in a test tube, the solvent is added portion-wise (e.g., 0.1 mL at a time) with vigorous vortexing.

  • Observation: The solubility is determined by visual inspection. The compound is considered soluble if a clear, homogeneous solution is formed. The approximate solubility can be quantified by recording the volume of solvent required to dissolve the known mass of the compound.

Determination of pKa by Potentiometric Titration

The pKa value is a measure of the acidity of a compound's conjugate acid and is critical for understanding its ionization state at different pH values.

Protocol:

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., a mixture of water and ethanol) to create a solution of known concentration.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added in small increments.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the amine has been protonated.

Synthesis and Reactivity

This compound can be synthesized via the reductive amination of its corresponding aldehyde, 3-ethoxy-4-methoxybenzaldehyde. This is a common and efficient method for the preparation of benzylamines.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis of Precursor cluster_amination Reductive Amination Isovanillin Isovanillin Ethylation Ethylation Isovanillin->Ethylation Ethylating_Agent Ethylating Agent (e.g., Diethyl Sulfate) Ethylating_Agent->Ethylation 3_Ethoxy_4_methoxybenzaldehyde 3-Ethoxy-4-methoxybenzaldehyde Ethylation->3_Ethoxy_4_methoxybenzaldehyde Reductive_Amination_Step Reductive Amination 3_Ethoxy_4_methoxybenzaldehyde->Reductive_Amination_Step Ammonia Ammonia Source (e.g., NH3, NH4Cl) Ammonia->Reductive_Amination_Step Reducing_Agent Reducing Agent (e.g., NaBH3CN, H2/Catalyst) Reducing_Agent->Reductive_Amination_Step Target_Compound This compound Reductive_Amination_Step->Target_Compound

Caption: A general workflow for the synthesis of this compound.

The reactivity of this compound is characteristic of a primary benzylamine. The lone pair of electrons on the nitrogen atom imparts basic and nucleophilic properties. The aromatic ring can undergo electrophilic substitution reactions, and the benzylic C-H bonds can be susceptible to oxidation or functionalization under certain conditions.

Potential Biological Significance

Substituted benzylamines are a prevalent motif in many biologically active molecules and approved drugs.[3] Their structural features allow them to interact with various biological targets, including enzymes and receptors.

Biological_Significance cluster_targets Potential Biological Targets cluster_outcomes Potential Pharmacological Outcomes Substituted_Benzylamine This compound Scaffold Enzymes Enzymes (e.g., MAO, 17β-HSD3) Substituted_Benzylamine->Enzymes interacts with Receptors Receptors (e.g., Serotonin, Norepinephrine Transporters) Substituted_Benzylamine->Receptors interacts with Enzyme_Inhibition Enzyme Inhibition Enzymes->Enzyme_Inhibition Receptor_Modulation Receptor Modulation Receptors->Receptor_Modulation Therapeutic_Applications Therapeutic Applications (e.g., CNS disorders, Cancer) Enzyme_Inhibition->Therapeutic_Applications Receptor_Modulation->Therapeutic_Applications

Caption: Logical relationships of substituted benzylamines in drug development.

For instance, various substituted benzylamines have been investigated as inhibitors of enzymes such as monoamine oxidase (MAO) and 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3).[4][5] Furthermore, the core structure is related to compounds that act as serotonin-norepinephrine reuptake inhibitors (SNRIs), a class of antidepressants.[6] The specific substitution pattern on the benzene ring of this compound makes it a valuable candidate for further investigation in drug discovery programs targeting these and other biological pathways.

Spectral Data Analysis (Predicted and Analogous Compounds)

Due to the lack of publicly available experimental spectra for this compound, this section provides an analysis based on predicted data and spectra from closely related compounds. This information can serve as a guide for the characterization of this molecule.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

  • Aromatic Protons: Signals in the aromatic region (typically 6.5-8.0 ppm).

  • Benzylic Protons (-CH₂-NH₂): A singlet or a multiplet around 3.5-4.5 ppm.

  • Methoxy Protons (-OCH₃): A sharp singlet around 3.8 ppm.

  • Ethoxy Protons (-OCH₂CH₃): A quartet for the methylene group around 4.0 ppm and a triplet for the methyl group around 1.4 ppm.

  • Amine Protons (-NH₂): A broad singlet that can appear over a wide chemical shift range and may exchange with D₂O.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information about the carbon skeleton.

  • Aromatic Carbons: Multiple signals in the range of 110-160 ppm.

  • Benzylic Carbon (-CH₂-NH₂): A signal around 40-50 ppm.

  • Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.

  • Ethoxy Carbons (-OCH₂CH₃): A signal for the methylene carbon around 60-70 ppm and a signal for the methyl carbon around 15 ppm.

FTIR Spectroscopy (Analogous Compounds)

The FTIR spectrum of the related compound 3-ethoxy-4-methoxybenzaldehyde shows characteristic absorption bands that can be expected to be similar in this compound, with the addition of N-H stretching bands.

  • N-H Stretch (Amine): A broad absorption in the region of 3300-3500 cm⁻¹.

  • C-H Stretch (Aromatic and Aliphatic): Absorptions in the range of 2850-3100 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks around 1500-1600 cm⁻¹.

  • C-O Stretch (Ether): Strong absorptions in the 1000-1300 cm⁻¹ region.

  • N-H Bend (Amine): An absorption around 1600 cm⁻¹.

Mass Spectrometry (Predicted Fragmentation)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 181. Key fragmentation patterns for benzylamines typically involve the cleavage of the C-C bond alpha to the nitrogen atom, leading to the formation of a stable iminium cation.

Conclusion

This compound is a versatile building block with significant potential in the development of new therapeutic agents. This guide has summarized its known and predicted physicochemical properties and provided standardized protocols for their experimental determination. The outlined synthetic pathway and the discussion of its potential biological activities highlight the importance of this compound in medicinal chemistry. Further experimental investigation is warranted to fully characterize this molecule and explore its therapeutic potential.

References

(3-Ethoxy-4-methoxyphenyl)methanamine: A Core Pharmaceutical Intermediate for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(3-Ethoxy-4-methoxyphenyl)methanamine , also known as 3-ethoxy-4-methoxybenzylamine, is a pivotal chemical intermediate in the pharmaceutical industry. Its unique structural features make it a valuable building block for the synthesis of complex, high-value active pharmaceutical ingredients (APIs), most notably phosphodiesterase 4 (PDE4) inhibitors. This technical guide provides a comprehensive overview of its synthesis, key reactions, and its significant role in the development of modern therapeutics.

Physicochemical Properties and Specifications

This compound is a substituted benzylamine derivative. While specific data for the amine itself is not extensively published, the properties of its immediate precursor, 3-ethoxy-4-methoxybenzaldehyde, are well-characterized and crucial for understanding the synthesis process.

PropertyValue
Chemical Formula C₁₀H₁₅NO₂
Molecular Weight 181.23 g/mol
Appearance Expected to be a liquid or low-melting solid
Boiling Point Predicted: 279.8±25.0 °C
Density Predicted: 1.041±0.06 g/cm³

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process starting from isovanillin. The first step involves the ethylation of isovanillin to produce 3-ethoxy-4-methoxybenzaldehyde. The second, critical step is the reductive amination of this aldehyde to yield the final amine intermediate.

Step 1: Synthesis of 3-Ethoxy-4-methoxybenzaldehyde

The ethylation of isovanillin is a well-established reaction, with several patented methods offering high yields and purity.[1][2][3] These methods primarily involve the reaction of isovanillin with an ethylating agent in the presence of a base and a phase-transfer catalyst.

Table 1: Comparative Data for the Synthesis of 3-Ethoxy-4-methoxybenzaldehyde [1][2]

BaseCatalystSolventReaction Time (hours)Purity (%)Yield (%)
Sodium HydroxideBenzyltriethylammonium chlorideWater499.994.8
Sodium HydroxideTetrabutylammonium fluorideWater499.996.1
Potassium CarbonateTetrabutylammonium fluorideWater499.895.1

Experimental Protocol: Synthesis of 3-ethoxy-4-methoxybenzaldehyde [1]

  • In a 3L dry reaction flask, dissolve 157g of sodium hydroxide in 1500ml of water.

  • Add 500g of isovanillin, 104g of benzyltriethylammonium chloride, and 537g of bromoethane to the flask.

  • Stir the mixture at 25°C for 4 hours.

  • Perform suction filtration to collect the resulting solid.

  • The collected white-like solid powder is 3-ethoxy-4-methoxybenzaldehyde.

Step 2: Reductive Amination to this compound

The conversion of 3-ethoxy-4-methoxybenzaldehyde to this compound is achieved through reductive amination. This reaction involves the formation of an imine intermediate, which is then reduced to the corresponding amine. A particularly effective method for the asymmetric synthesis of the (S)-enantiomer, a key chiral intermediate for Apremilast, utilizes Ellman's sulfinamide as a chiral auxiliary.[4]

Experimental Protocol: Asymmetric Synthesis of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine [4]

This protocol details the synthesis of a closely related and crucial derivative, highlighting the reductive amination concept. The synthesis of the parent amine, this compound, would follow a similar reductive amination pathway, typically using a nitrogen source like ammonia or an ammonium salt and a reducing agent.

  • Imine Formation: To a flame-dried 50 mL flask, add (R)-2-methylpropane-2-sulfinamide (1.21 g, 10 mmol) and dry THF (15 mL), followed by tetraethyl titanate (4.1 mL, 20 mmol). Stir the mixture for 1 hour at room temperature. Then, add a solution of 3-ethoxy-4-methoxybenzaldehyde (1.8 g, 10 mmol) in dry THF (5 mL) dropwise at 0°C. Stir the reaction mixture at room temperature for 12 hours. Quench the reaction with a saturated sodium carbonate solution.

  • Sulfone Addition and Reduction: In a separate flame-dried 25 mL flask, add dimethyl sulfone (0.94 g, 10 mmol), LiCl (22 mg, 0.5 mmol), and dry THF (5 mL). Stir the mixture at -78°C for 30 minutes under a nitrogen atmosphere. Add LiHMDS (3 mL, 1 M in THF, 3 mmol) dropwise and stir for another 30 minutes at -78°C. Slowly add the previously formed imine (dissolved in 4 mL THF) over 10 minutes and stir for 1 hour at -78°C.

  • Deprotection: To the resulting sulfinamide, add an HCl/MeOH solution and stir at room temperature for 2 hours. Remove the MeOH under vacuum. Add brine and wash with ether. Basify the aqueous layer with sodium hydroxide and extract with EtOAc. The crude product is (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine.

Application in Pharmaceutical Synthesis: The Case of Apremilast

This compound and its derivatives are critical intermediates in the synthesis of Apremilast, a small molecule inhibitor of phosphodiesterase 4 (PDE4).[2][5] Apremilast is approved for the treatment of psoriatic arthritis and plaque psoriasis.[5] The synthesis of Apremilast involves the condensation of the chiral amine intermediate with a phthalic anhydride derivative.[1][4]

Figure 1: Synthetic Workflow for this compound and its Application

G cluster_synthesis Synthesis of Intermediate cluster_application Application in Drug Synthesis isovanillin Isovanillin aldehyde 3-Ethoxy-4-methoxy- benzaldehyde isovanillin->aldehyde Ethylation (Bromoethane, Base) amine (3-Ethoxy-4-methoxy- phenyl)methanamine aldehyde->amine Reductive Amination (e.g., NH3, Reducing Agent) apremilast Apremilast (PDE4 Inhibitor) amine->apremilast phthalic_anhydride Substituted Phthalic Anhydride phthalic_anhydride->apremilast G cluster_pathway PDE4 Signaling Pathway ATP ATP AC Adenylate Cyclase cAMP cAMP AC->cAMP  + PDE4 PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Degrades Inflammatory Pro-inflammatory Cytokines (e.g., TNF-α) PKA->Inflammatory Inhibits Production AntiInflammatory Anti-inflammatory Cytokines (e.g., IL-10) PKA->AntiInflammatory Increases Production Apremilast Apremilast Apremilast->PDE4 Inhibits

References

An In-depth Technical Guide to (3-Ethoxy-4-methoxyphenyl)methanamine: Synthesis, Properties, and Inferred Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Ethoxy-4-methoxyphenyl)methanamine is a substituted benzylamine that serves as a versatile intermediate in organic synthesis. While its specific discovery and developmental history are not extensively documented in publicly accessible literature, its structural relationship to pharmacologically active phenethylamines and its role as a precursor in the synthesis of more complex molecules underscore its importance in medicinal chemistry. This guide provides a comprehensive overview of the available technical data on this compound, including its synthesis, physicochemical properties, and putative, though not yet fully elucidated, biological applications. Particular attention is given to distinguishing it from structurally similar compounds that appear more frequently in the literature.

Introduction

This compound, also known as 3-ethoxy-4-methoxybenzylamine, belongs to the class of benzylamines. These compounds are characterized by a benzyl group attached to an amino group. The specific substitutions on the phenyl ring, in this case, an ethoxy and a methoxy group, significantly influence the molecule's chemical reactivity and potential biological activity. While direct research on the history and specific biological mechanisms of this compound is limited, it is recognized as a valuable building block in the synthesis of pharmaceutical agents. It is primarily used in the creation of drugs targeting neurological and cardiovascular conditions.[1] The presence of the ethoxy and methoxy groups contributes to its specific reactivity in these synthetic processes, allowing for the design of molecules with enhanced therapeutic efficacy.[1]

It is crucial to differentiate this compound from the similarly named but structurally distinct compound, (S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine. The latter is a well-documented intermediate in the synthesis of the drug Apremilast, a phosphodiesterase 4 (PDE4) inhibitor.[2][3] This guide will focus solely on the former, clarifying its known properties and synthetic routes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueSource
Molecular Formula C₁₀H₁₅NO₂MySkinRecipes[1]
Molecular Weight 181.23 g/mol MySkinRecipes[1]
CAS Number 108439-67-4MySkinRecipes[1]
Boiling Point 279.8±25.0 °C (Predicted)MySkinRecipes[1]
Density 1.041±0.06 g/cm³ (Predicted)MySkinRecipes[1]
MDL Number MFCD07786737MySkinRecipes[1]
Storage Conditions 2-8°C, protected from light, inert gasMySkinRecipes[1]

Synthesis and Reactivity

The primary route to synthesizing this compound involves the reduction of the corresponding nitrile or the reductive amination of the corresponding aldehyde, 3-ethoxy-4-methoxybenzaldehyde. The synthesis of this aldehyde precursor is well-established.

Synthesis of the Precursor: 3-Ethoxy-4-methoxybenzaldehyde

A common and efficient method for the synthesis of 3-ethoxy-4-methoxybenzaldehyde is the ethylation of isovanillin (3-hydroxy-4-methoxybenzaldehyde) or the methylation of ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde). A patented method describes the ethylation of isovanillin using an ethylating agent in the presence of a base and a phase-transfer catalyst.[4]

Experimental Protocol: Synthesis of 3-Ethoxy-4-methoxybenzaldehyde [4]

  • Materials: Isovanillin, sodium hydroxide, water, tetrabutylammonium fluoride, bromoethane.

  • Procedure:

    • In a 3L dry reaction flask, dissolve 157g of sodium hydroxide in 1500ml of water.

    • Add 500g of isovanillin, 120g of tetrabutylammonium fluoride, and 537g of bromoethane to the solution.

    • Stir the mixture at 25°C for 4 hours.

    • Collect the resulting solid by suction filtration to obtain 3-ethoxy-4-methoxybenzaldehyde as a white-like solid powder.

  • Yield: 96.1% with a purity of 99.9%.[4]

Synthesis of this compound

Logical Workflow for the Synthesis of this compound

Caption: Reductive amination workflow for the synthesis of this compound.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the nucleophilic primary amine group. It can readily undergo a variety of reactions to form more complex molecules.

  • Alkylation: The amine can react with alkyl halides to yield N-alkylated products.

  • Acylation: Reaction with acyl chlorides or anhydrides produces the corresponding amides.

  • Condensation: It can participate in condensation reactions with aldehydes or ketones to form imines, which can be further reduced to secondary amines.

These reactions are fundamental to its utility as a synthetic intermediate in the pharmaceutical industry.[3]

Biological Activity and Potential Applications

The direct biological activity and mechanism of action of this compound are not well-characterized in the scientific literature. However, its use as an intermediate in the synthesis of pharmaceuticals for neurological and cardiovascular disorders suggests that molecules derived from it possess significant biological effects.[1]

It is proposed that this compound is a key intermediate in the production of drugs that modulate neurotransmitter activity, which could be valuable for treating depression, anxiety, and other mood disorders.[1] Additionally, it has been utilized in the creation of compounds with vasodilatory properties, indicating potential applications in managing hypertension and improving blood circulation.[1]

It is important to note that these are inferred applications based on its role as a synthetic precursor, and dedicated studies on the pharmacology of this compound itself are lacking.

Due to the absence of specific data on its mechanism of action, a signaling pathway diagram cannot be constructed at this time.

Distinction from Structurally Related Compounds

A significant point of clarification is the distinction between this compound and other similarly named compounds.

  • (S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine: This is a chiral intermediate used in the synthesis of Apremilast.[2][5] It contains a sulfonyl group and a stereocenter, which are absent in this compound.

  • 3-Methoxy-4-ethoxyphenethylamine (MEPEA): This is a positional isomer with a phenethylamine backbone, rather than a benzylamine. It was first synthesized by Alexander Shulgin and is reported to have psychoactive effects.[6]

The distinct structures of these compounds result in different chemical and pharmacological properties.

Conclusion

This compound is a valuable chemical intermediate, the importance of which is primarily defined by its role in the synthesis of more complex, pharmacologically active molecules. While its own discovery, history, and biological activity are not extensively detailed, its synthesis from readily available precursors and the reactivity of its primary amine group make it a versatile building block for drug development. Future research into the specific biological effects of this compound and its derivatives could reveal novel therapeutic applications. For now, its primary role remains that of a foundational element in the construction of targeted therapeutics for neurological and cardiovascular diseases.

References

(3-Ethoxy-4-methoxyphenyl)methanamine derivatives and analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (3-Ethoxy-4-methoxyphenyl)methanamine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (3-ethoxy-4-methoxyphenyl) moiety is a significant structural motif in medicinal chemistry, serving as a core component in a variety of pharmacologically active compounds. Its specific substitution pattern, featuring an ethoxy and a methoxy group on a phenyl ring, imparts desirable physicochemical properties that influence receptor binding, metabolic stability, and cell permeability. This technical guide provides a comprehensive overview of derivatives and analogs of this compound, focusing on their synthesis, structure-activity relationships (SAR), and therapeutic applications. We will delve into key examples, including the precursors to the anti-inflammatory drug Apremilast, and explore related structures that target a range of biological systems. This document is intended to be a resource for professionals engaged in drug discovery and development, offering detailed experimental insights and structured data for comparative analysis.

Core Scaffold and Key Derivatives

The fundamental structure of this compound serves as a versatile building block. Its derivatives have shown significant therapeutic potential, most notably in the regulation of inflammatory pathways.

(S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine

This chiral compound is a critical intermediate in the synthesis of Apremilast, a potent inhibitor of phosphodiesterase 4 (PDE4).[1][2] It is a white to off-white solid with moderate thermal stability.[1] Its synthesis is a multi-step process that requires careful control of stereochemistry to yield the desired (S)-enantiomer, which is essential for the activity of the final drug product.[1]

Apremilast

Apremilast, chemically known as N-(2-((1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide, is an orally available small molecule inhibitor of PDE4. By inhibiting PDE4, Apremilast increases intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn modulates the expression of various inflammatory and anti-inflammatory cytokines. It is primarily used for the treatment of psoriasis and psoriatic arthritis.[2] The synthesis of Apremilast heavily relies on the availability of its chiral aminosulfone precursor.[2]

Structural Analogs and Their Pharmacology

The 3-ethoxy-4-methoxy substitution pattern is found in various other classes of compounds, conferring a range of pharmacological activities.

  • Phenethylamine Analogs: 3-Methoxy-4-ethoxyphenethylamine (MEPEA), a structural isomer of the core scaffold, was synthesized by Alexander Shulgin. It is reported to produce mild psychoactive effects, though comprehensive pharmacological data remains scarce.[3]

  • Benzamide Analogs: A series of 2-ethoxy-4-(methoxymethyl)benzamide analogs have been developed as potent and selective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B).[4] PTP1B is a key negative regulator of insulin signaling, making it a validated therapeutic target for type 2 diabetes and obesity.[4]

  • Arylcyclohexylamine Analogs: The methoxyphenyl group is also a feature in certain designer drugs that are analogs of ketamine and phencyclidine (PCP).[5][6] These compounds, such as 3-MeO-PCP, are high-affinity ligands for the NMDA receptor and exhibit dissociative anesthetic properties.[5]

Data Presentation

Quantitative data for key derivatives and analogs are summarized below to facilitate comparison.

Table 1: Physicochemical Properties of Core Compounds and Key Intermediates

Compound Name Molecular Formula Molar Mass ( g/mol ) Reference
This compound C₁₀H₁₅NO₂ 181.23 [7]
3-Ethoxy-4-methoxyphenethylamine C₁₁H₁₇NO₂ 195.26 [8]
1-(3-Ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine C₁₂H₁₉NO₄S 273.35 [9]

| Apremilast | C₂₂H₂₄N₂O₇S | 460.5 |[1] |

Table 2: PTP1B Inhibitory Activity of 2-ethoxy-4-(methoxymethyl)benzamide Analogs Data extracted from a study on PTP1B inhibitors, demonstrating the therapeutic potential of the substituted benzamide scaffold.[4]

Compound ID PTP1B IC₅₀ (μM) TCPTP IC₅₀ (μM) Selectivity (TCPTP/PTP1B)
10m 0.07 2.24 32.0
10a 0.28 >10 >35.7
10b 0.11 3.55 32.3

| 10e | 0.09 | 2.58 | 28.7 |

Table 3: Monoamine Transporter Affinity of Structurally Related Nortropane Analogs This data, from a study on nortropane derivatives, serves as a proxy to understand how chloro and methoxy-substituted phenyl rings might influence binding to monoamine transporters. This can inform the design of novel this compound analogs targeting the CNS.[10]

Compound ID R1 (3α-arylmethoxy) R2 (3β-aryl) DAT Kᵢ (nM) SERT Kᵢ (nM) NET Kᵢ (nM)
7b 4-chlorophenylmethoxy phenyl 22 6 101
7c 3,4-dichlorophenylmethoxy phenyl 130 0.061 108
7e 4-methoxyphenylmethoxy phenyl 280 12 450

| 7i | 4-chlorophenylmethoxy | 3,4-dichlorophenyl | >1000 | 1.8 | 350 |

Experimental Protocols & Methodologies

Synthesis of 3-Ethoxy-4-methoxybenzaldehyde (Key Precursor)

The most common and efficient route to the key aldehyde precursor involves the ethylation of isovanillin.[11]

Materials:

  • Isovanillin

  • Haloethane (e.g., Bromoethane)

  • Alkali (e.g., Potassium Carbonate, Sodium Hydroxide)[11]

  • Phase Transfer Catalyst (e.g., Tetrabutylammonium Bromide)[12]

  • Solvent (e.g., Water, DMF, Acetonitrile)[1][11]

Protocol:

  • Dissolve the alkali (e.g., 542g of Potassium Carbonate) in the chosen solvent (e.g., 1500ml of water) in a suitable reaction vessel.[11]

  • Add isovanillin (500g), the phase transfer catalyst (120g of tetrabutylammonium fluoride), and the haloethane (537g of bromoethane).[11]

  • Stir the mixture vigorously at a controlled temperature (e.g., 25-60 °C) for a specified duration (e.g., 3-6 hours).[11][12]

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or HPLC).

  • Upon completion, the product can often be isolated by simple suction filtration as a white solid.[11]

  • The crude product can be washed with water and a suitable organic solvent (e.g., isopropanol) and dried.

  • Purity is assessed by HPLC, with reported yields often exceeding 95%.[11]

Synthesis of (S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine

The synthesis of this chiral intermediate is a more complex, multi-step process.[1]

Protocol Overview:

  • Condensation: 3-Ethoxy-4-methoxybenzaldehyde is reacted with nitromethane in the presence of a base to form a nitroalkene intermediate.

  • Michael Addition: A sulfone moiety is introduced via a Michael addition reaction with methanesulfonyl chloride or a related reagent.

  • Chiral Resolution/Asymmetric Synthesis: The racemic mixture is either resolved using a chiral acid or synthesized asymmetrically to isolate the desired (S)-enantiomer. This is a critical step for ensuring the biological activity of the final product, Apremilast.

  • Reduction: The nitro group is reduced to a primary amine using a reducing agent such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., Fe/HCl).

  • Purification: The final product is purified using crystallization or chromatography to yield the (S)-aminosulfone intermediate.

Visualizations: Pathways and Workflows

Synthesis_Workflow start_material Isovanillin intermediate1 3-Ethoxy-4-methoxy- benzaldehyde start_material->intermediate1 Ethylation [7] reagent1 Haloethane + Alkali + Catalyst intermediate2 (S)-Aminosulfone Intermediate intermediate1->intermediate2 Aminosulfonation [4] reagent2 Multi-step Synthesis final_product Apremilast intermediate2->final_product Isoindoline Ring Formation [1] reagent3 Coupling Reaction

Caption: High-level synthetic workflow from isovanillin to Apremilast.

Apremilast_MoA cluster_cell Inflammatory Cell apremilast Apremilast pde4 PDE4 apremilast->pde4 Inhibits camp_up ↑ cAMP pde4->camp_up Breaks down cAMP (Inhibited) pka PKA Activation camp_up->pka tnf_down ↓ TNF-α pka->tnf_down il10_up ↑ IL-10 pka->il10_up inflammation Inflammation tnf_down->inflammation Reduces il10_up->inflammation Reduces (Anti-inflammatory)

Caption: Apremilast's mechanism of action via PDE4 inhibition.

SAR_Logic core This compound Core Phenyl Ring Ethoxy/Methoxy Groups Amine Chain modifications {Modifications | { Ring Substitutions (e.g., Cl) |  Amine Alkylation (e.g., R-group) |  Chain Extension/Alteration}} core->modifications Derivatization targets {Biological Targets | { PDE4 |  PTP1B |  Monoamine Transporters |  NMDA Receptors}} modifications->targets Influences Binding activity {Resulting Activity | { Anti-inflammatory |  Anti-diabetic |  CNS Effects}} targets->activity Leads To

Caption: Conceptual model of the Structure-Activity Relationship (SAR).

References

The Biological Frontier of Substituted Methoxyphenylamines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted methoxyphenylamines, a class of psychoactive compounds, have garnered significant scientific interest for their diverse biological activities, primarily as potent agonists at serotonin receptors. This technical guide provides an in-depth exploration of their pharmacological properties, offering a comprehensive resource for researchers in neuroscience, pharmacology, and drug development. The following sections detail their receptor binding affinities, functional potencies, key experimental methodologies for their evaluation, and the intracellular signaling cascades they modulate.

Core Pharmacological Data: Receptor Affinities and Functional Potencies

The biological activity of substituted methoxyphenylamines is largely dictated by their affinity for and efficacy at various G-protein coupled receptors (GPCRs), most notably the serotonin 5-HT₂ subfamily. The following tables summarize key quantitative data from in vitro studies, providing a comparative overview of the structure-activity relationships (SAR) within this chemical class.

Table 1: Binding Affinities (Kᵢ) of Substituted Methoxyphenylamines at Serotonin 5-HT₂A and 5-HT₂C Receptors

CompoundSubstitution Pattern5-HT₂A Kᵢ (nM)5-HT₂C Kᵢ (nM)Reference
2C-B2,5-dimethoxy-4-bromo1.64.1[1]
2C-I2,5-dimethoxy-4-iodo1.64.1[2]
DOB2,5-dimethoxy-4-bromo-amphetamine0.41.5[3]
DOI2,5-dimethoxy-4-iodo-amphetamine0.20.8[3]
2,5-DMA2,5-dimethoxy-amphetamine2261230[3]
LPH-5(S)-2-(2,5-dimethoxyphenyl)piperidine3.2>10,000[1]
CYB2100102,5-dimethoxy-4-thiotrifluoromethylphenethylamine2.34.6[4]

Table 2: Functional Potencies (EC₅₀) of Substituted Methoxyphenylamines at Serotonin 5-HT₂A and 5-HT₂C Receptors (Calcium Mobilization Assay)

CompoundSubstitution Pattern5-HT₂A EC₅₀ (nM)5-HT₂C EC₅₀ (nM)Reference
2C-B2,5-dimethoxy-4-bromo1.64.1[1]
2C-I2,5-dimethoxy-4-iodo1.64.1[2]
DOB2,5-dimethoxy-4-bromo-amphetamine0.72.5[3]
DOI2,5-dimethoxy-4-iodo-amphetamine0.31.2[3]
LPH-5(S)-2-(2,5-dimethoxyphenyl)piperidine3.2>10,000[1]
CYB2100102,5-dimethoxy-4-thiotrifluoromethylphenethylamine3.17.9[4]

Key Experimental Protocols

The characterization of substituted methoxyphenylamines relies on a suite of standardized in vitro and in vivo assays. This section provides detailed methodologies for the most critical of these experiments.

Radioligand Binding Assay for 5-HT₂A Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound for the 5-HT₂A receptor using a radiolabeled ligand.

Materials:

  • Membrane Preparation: Homogenates from rat frontal cortex or a cell line stably expressing the human 5-HT₂A receptor.

  • Radioligand: [³H]ketanserin (specific activity ~60-90 Ci/mmol).

  • Non-specific Binding Control: Mianserin (10 µM) or another suitable 5-HT₂A antagonist.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B or equivalent) pre-soaked in 0.5% polyethyleneimine (PEI), and a cell harvester.

  • Scintillation Fluid and Counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet with fresh buffer and resuspend in assay buffer to a final protein concentration of 100-200 µ g/well .

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Membrane preparation, [³H]ketanserin (final concentration 0.5 nM), and assay buffer.

    • Non-specific Binding: Membrane preparation, [³H]ketanserin, and mianserin (10 µM).

    • Competition: Membrane preparation, [³H]ketanserin, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[5][6][7][8]

In Vitro Calcium Mobilization Assay for 5-HT₂A Receptor Function

This assay measures the functional potency (EC₅₀) of a test compound by quantifying the increase in intracellular calcium concentration following 5-HT₂A receptor activation, which couples to the Gq signaling pathway.

Materials:

  • Cell Line: A cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT₂A receptor.

  • Calcium-sensitive fluorescent dye: Fluo-4 AM or a similar indicator.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) buffered with HEPES.

  • Probenecid (optional): To inhibit dye extrusion from the cells.

  • Fluorescence Plate Reader: Equipped with an injection system.

Procedure:

  • Cell Plating: Seed the cells into a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Dye Loading: Prepare a dye-loading solution containing the calcium-sensitive dye in assay buffer (with probenecid, if necessary). Remove the culture medium from the cells and add the dye-loading solution. Incubate for 45-60 minutes at 37°C in the dark.

  • Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.

  • Measurement: Place the cell plate in the fluorescence plate reader. Record a baseline fluorescence reading. Inject the test compound at various concentrations and continue to record the fluorescence signal over time (typically for 1-2 minutes).

  • Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the response against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.[9][10][11][12][13]

Head-Twitch Response (HTR) Assay in Mice

The head-twitch response is a rapid, rotational head movement in rodents that is a characteristic behavioral marker of 5-HT₂A receptor activation and is often used as a preclinical model to predict hallucinogenic potential in humans.[14][15][16]

Materials:

  • Animals: Male C57BL/6J mice are commonly used.

  • Test Compound and Vehicle.

  • Observation Chambers: Clear cylindrical chambers.

  • Video Recording Equipment or a Magnetometer System.

Procedure:

  • Acclimation: Place the mice individually in the observation chambers for at least 30 minutes to acclimate to the environment.

  • Drug Administration: Administer the test compound or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Observation: Record the behavior of the mice for a defined period (e.g., 30-60 minutes) immediately following drug administration.

  • Quantification: A trained observer can manually count the number of head twitches. Alternatively, automated systems using video analysis software or a magnetometer coil to detect head movements can be used for more objective and high-throughput scoring.[14][17][18]

  • Data Analysis: Compare the number of head twitches in the drug-treated groups to the vehicle-treated group. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine dose-dependent effects.

Signaling Pathways and Molecular Mechanisms

Substituted methoxyphenylamines exert their effects by activating specific intracellular signaling cascades. The primary target, the 5-HT₂A receptor, is a Gq-coupled GPCR. Upon agonist binding, it initiates a cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

Many of these compounds also show affinity for dopamine receptors, which can be broadly classified into D₁-like (D₁ and D₅) and D₂-like (D₂, D₃, and D₄) receptors. D₁-like receptors are typically coupled to Gs proteins, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels. Conversely, D₂-like receptors are coupled to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP levels.

The following diagrams, generated using the DOT language, illustrate these key signaling pathways.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Methoxyphenylamine Agonist Receptor 5-HT2A Receptor (GPCR) Agonist->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release from ER IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_ER->Cellular_Response PKC->Cellular_Response Dopamine_Signaling_Pathways cluster_membrane Plasma Membrane cluster_cytosol Cytosol Dopamine Dopamine D1_Receptor D1-like Receptor Dopamine->D1_Receptor D2_Receptor D2-like Receptor Dopamine->D2_Receptor Gs Gs Protein D1_Receptor->Gs Activates Gi Gi Protein D2_Receptor->Gi Activates AC Adenylyl Cyclase Gs->AC Stimulates Gi->AC Inhibits Cellular_Response_D2 Cellular Response (Inhibitory) Gi->Cellular_Response_D2 ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response_D1 Cellular Response (Excitatory) PKA->Cellular_Response_D1 Synthesis_Workflow Start 2,5-Dimethoxy- benzaldehyde Nitrostyrene 2,5-Dimethoxy- β-nitrostyrene Start->Nitrostyrene Henry Reaction (Nitromethane) Phenethylamine 2,5-Dimethoxy- phenethylamine Nitrostyrene->Phenethylamine Reduction (e.g., LAH) Final_Product 4-Substituted-2,5- dimethoxyphenethylamine (e.g., 2C-B) Phenethylamine->Final_Product Electrophilic Aromatic Substitution (e.g., Bromination) Metabolism_Workflow cluster_liver Liver Microsomes Parent_Compound Substituted Methoxyphenylamine CYP2D6 CYP2D6 Enzyme Parent_Compound->CYP2D6 Substrate Metabolites Metabolites (e.g., O-demethylated, hydroxylated) CYP2D6->Metabolites Oxidation NADPH NADPH NADPH->CYP2D6 Cofactor Excretion Excretion Metabolites->Excretion

References

Methodological & Application

Application Notes and Protocols: Synthesis of (3-Ethoxy-4-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthesis protocol for (3-Ethoxy-4-methoxyphenyl)methanamine, a valuable building block in medicinal chemistry and drug development. The synthesis is presented in a two-step process, commencing with the preparation of the intermediate, 3-ethoxy-4-methoxybenzaldehyde, followed by its conversion to the target primary amine via reductive amination.

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

StepReactionStarting MaterialProductReagentsSolventYield (%)Purity (%)
1EthylationIsovanillin3-Ethoxy-4-methoxybenzaldehydeBromoethane, Sodium Hydroxide, Tetrabutylammonium FluorideWater96.199.9
2Reductive Amination3-Ethoxy-4-methoxybenzaldehydeThis compoundAqueous Ammonia, Sodium BorohydrideMethanol(Estimated) 70-85>95 (after purification)

Experimental Protocols

Step 1: Synthesis of 3-Ethoxy-4-methoxybenzaldehyde

This protocol is adapted from a high-yield synthesis method.[1]

Materials:

  • Isovanillin (500g)

  • Sodium Hydroxide (157g)

  • Tetrabutylammonium Fluoride (120g)

  • Bromoethane (537g)

  • Deionized Water (1500ml)

Procedure:

  • In a 3L dry reaction flask, dissolve 157g of sodium hydroxide in 1500ml of water.

  • To the aqueous sodium hydroxide solution, add 500g of isovanillin, 120g of tetrabutylammonium fluoride, and 537g of bromoethane.

  • Stir the resulting mixture at 25°C for 4 hours.

  • After the reaction is complete, collect the precipitated solid by suction filtration.

  • The resulting solid is the desired product, 3-ethoxy-4-methoxybenzaldehyde, as a white to off-white powder.

Results: This procedure affords 3-ethoxy-4-methoxybenzaldehyde with a purity of 99.9% and a yield of 96.1%.[1]

Step 2: Synthesis of this compound

This protocol is based on a general procedure for the reductive amination of aromatic aldehydes.

Materials:

  • 3-Ethoxy-4-methoxybenzaldehyde

  • Aqueous Ammonia (25%)

  • Methanol

  • Sodium Borohydride

  • Dichloromethane

  • Distilled Water

  • Anhydrous Magnesium Sulfate

  • Hydrochloric Acid (for work-up)

  • Sodium Hydroxide (for work-up)

Procedure:

  • In a suitable reaction flask, dissolve 1 equivalent of 3-ethoxy-4-methoxybenzaldehyde in methanol.

  • To this solution, add an excess of aqueous ammonia (e.g., 10 equivalents).

  • Stir the mixture at room temperature. The reaction involves the initial formation of an imine intermediate.

  • After a period of stirring (e.g., 1-2 hours), slowly add an excess of sodium borohydride (e.g., 1.5 equivalents) in portions, while maintaining the temperature with an ice bath if necessary.

  • Continue to stir the reaction mixture at room temperature for an additional 12-24 hours.

  • Upon completion of the reaction, carefully add distilled water to quench any remaining sodium borohydride.

  • Extract the aqueous mixture with dichloromethane (3x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude amine can be further purified by column chromatography or by conversion to its hydrochloride salt, followed by neutralization and extraction.

Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: Ethylation cluster_step2 Step 2: Reductive Amination Isovanillin Isovanillin Aldehyde 3-Ethoxy-4-methoxybenzaldehyde Isovanillin->Aldehyde Ethylation Amine This compound Aldehyde->Amine Reductive Amination Reagents1 Bromoethane, NaOH, TBAF Reagents1->Isovanillin Reagents2 1. Aqueous Ammonia 2. Sodium Borohydride Reagents2->Aldehyde

Caption: Synthesis workflow for this compound.

References

Application Notes and Protocols: Reductive Amination of 3-Ethoxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of secondary and tertiary amines. This process, involving the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate followed by reduction, is instrumental in the construction of a vast array of biologically active molecules. 3-Ethoxy-4-methoxybenzaldehyde is a particularly valuable starting material in this context, serving as a key intermediate in the synthesis of various pharmaceutical compounds, including the phosphodiesterase 4 (PDE4) inhibitor apremilast.[1] The resulting N-(3-ethoxy-4-methoxybenzyl)amine derivatives are of significant interest in drug discovery due to their potential for diverse pharmacological activities.

These application notes provide detailed protocols for the reductive amination of 3-ethoxy-4-methoxybenzaldehyde with a range of primary and secondary amines, utilizing common and effective reducing agents. Furthermore, we present a summary of quantitative data from related reactions to guide experimental design and discuss the relevance of the resulting compounds in drug development.

Data Presentation

The following table summarizes representative yields for the reductive amination of a structurally similar aldehyde, p-methoxybenzaldehyde, with various amines. This data can serve as a valuable benchmark for the expected outcomes when performing reductive amination with 3-ethoxy-4-methoxybenzaldehyde under similar conditions.

AmineReducing Agent/CatalystSolventTemperature (°C)Time (h)Yield (%)
n-ButylamineCo-containing composite / H₂ (100 bar)Methanol100-72-96[2]
BenzylamineCo-containing composite / H₂ (100 bar)Methanol100-72-96[2]
AnilineNaBH₄ / DOWEX® 50WX8THFRoom Temp0.3391
4-BromoanilineNaBH₄ / DOWEX® 50WX8THFRoom Temp0.3393
4-MethoxyanilineNaBH₄ / DOWEX® 50WX8THFRoom Temp0.3390
4-MethylanilineNaBH₄ / DOWEX® 50WX8THFRoom Temp0.4290

Experimental Protocols

Two primary methods for the reductive amination of 3-ethoxy-4-methoxybenzaldehyde are detailed below, employing either sodium borohydride or sodium triacetoxyborohydride as the reducing agent.

Protocol 1: Reductive Amination using Sodium Borohydride (NaBH₄)

This one-pot protocol is a widely used and cost-effective method for reductive amination.

Materials:

  • 3-Ethoxy-4-methoxybenzaldehyde

  • Primary or secondary amine (e.g., benzylamine, aniline, dimethylamine)

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve 3-ethoxy-4-methoxybenzaldehyde (1.0 eq) and the desired amine (1.0-1.2 eq) in methanol or ethanol (5-10 mL per mmol of aldehyde).

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the stirred solution. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine.

  • Work-up and Purification:

    • Quench the reaction by carefully adding water or saturated aqueous sodium bicarbonate solution.

    • Remove the organic solvent under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This method employs a milder and more selective reducing agent, which is particularly useful for acid-sensitive substrates.

Materials:

  • 3-Ethoxy-4-methoxybenzaldehyde

  • Primary or secondary amine

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add 3-ethoxy-4-methoxybenzaldehyde (1.0 eq) and the amine (1.0-1.2 eq) in 1,2-dichloroethane or tetrahydrofuran (5-10 mL per mmol of aldehyde).

    • If the amine is a hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine (Et₃N) to liberate the free amine.

    • For less reactive amines or ketones, a catalytic amount of acetic acid (0.1-0.2 eq) can be added to facilitate iminium ion formation.

  • Reduction:

    • Add sodium triacetoxyborohydride (1.5-2.0 eq) to the stirred mixture in one portion at room temperature.

    • Stir the reaction for 2-24 hours. The reaction progress should be monitored by TLC.

  • Work-up and Purification:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel as needed.

Mandatory Visualizations

Reductive_Amination_Workflow cluster_reactants Reactants cluster_process One-Pot Reaction cluster_reagents Reagents cluster_outcome Outcome Aldehyde 3-Ethoxy-4-methoxy- benzaldehyde Imine_Formation Imine/Iminium Ion Formation Aldehyde->Imine_Formation Amine Primary or Secondary Amine Amine->Imine_Formation Reduction Reduction Imine_Formation->Reduction In situ Product N-Substituted 3-Ethoxy-4-methoxy- benzylamine Reduction->Product Solvent Solvent (e.g., MeOH, DCE) Solvent->Imine_Formation Reducing_Agent Reducing Agent (e.g., NaBH₄, NaBH(OAc)₃) Reducing_Agent->Reduction Workup Work-up & Purification Product->Workup

Caption: Experimental workflow for the one-pot reductive amination.

Drug_Discovery_Logic cluster_synthesis Synthesis cluster_screening Screening & Evaluation cluster_development Development Starting_Material 3-Ethoxy-4-methoxy- benzaldehyde Reductive_Amination Reductive Amination with Diverse Amines Starting_Material->Reductive_Amination Compound_Library Library of N-substituted (3-ethoxy-4-methoxybenzyl)amines Reductive_Amination->Compound_Library Bio_Screening Biological Screening (e.g., enzyme assays, cell-based assays) Compound_Library->Bio_Screening SAR_Studies Structure-Activity Relationship (SAR) Studies Bio_Screening->SAR_Studies Lead_Identification Lead Compound Identification SAR_Studies->Lead_Identification Lead_Optimization Lead Optimization Lead_Identification->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials New_Drug New Therapeutic Agent Clinical_Trials->New_Drug

Caption: Logical flow in drug discovery utilizing the synthesized compounds.

Applications in Drug Development

The N-(3-ethoxy-4-methoxybenzyl) moiety is a key pharmacophore in several biologically active compounds. The versatility of the reductive amination reaction allows for the facile generation of a library of derivatives by varying the amine component. This enables extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Derivatives of benzylamines are known to possess a wide range of biological activities, including but not limited to, antimicrobial, antifungal, and neuroprotective effects. For instance, certain N-benzylamine derivatives have been investigated for their potential as inhibitors of enzymes such as monoamine oxidase (MAO), which are targets for the treatment of neurological disorders. Furthermore, the structural motif of 3-ethoxy-4-methoxybenzaldehyde is found in apremilast, a small molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriasis and psoriatic arthritis.[1] This highlights the potential of its derivatives to interact with important biological targets. The synthesis of a diverse library of N-(3-ethoxy-4-methoxybenzyl)amines can, therefore, be a crucial first step in the discovery of novel therapeutic agents for a variety of diseases.

References

Application Notes and Protocols for the Gabriel Synthesis of (3-Ethoxy-4-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of the primary benzylamine, (3-Ethoxy-4-methoxyphenyl)methanamine, utilizing the Gabriel synthesis. This method is renowned for producing primary amines with high purity, effectively avoiding the over-alkylation often encountered with other methods.[1][2][3] The protocol is presented in a step-by-step format, beginning with the readily available starting material, 3-ethoxy-4-methoxybenzaldehyde. Each stage of the synthesis, including the reduction of the aldehyde, conversion to the corresponding benzyl chloride, N-alkylation of potassium phthalimide, and subsequent deprotection, is thoroughly described. Quantitative data for each step is summarized in tables for clarity and reproducibility. Additionally, visual diagrams generated using Graphviz are provided to illustrate the reaction pathway and the overall experimental workflow.

Introduction

Primary benzylamines are crucial structural motifs in a wide array of pharmaceuticals and biologically active compounds. The Gabriel synthesis offers a robust and reliable method for the preparation of these compounds, ensuring the selective formation of the primary amine.[1][4] This is achieved through the use of phthalimide, which acts as a protected form of ammonia, preventing the multiple alkylations that can occur with direct amination methods.[2][5] The synthesis involves the initial N-alkylation of potassium phthalimide with a suitable alkyl halide, followed by the liberation of the primary amine.[1][4] While acidic or basic hydrolysis can be used for the deprotection step, the Ing-Manske procedure, which utilizes hydrazine, is often preferred due to its milder reaction conditions.[1]

This application note specifically details the synthesis of this compound, a substituted benzylamine with potential applications in medicinal chemistry and drug discovery. The multi-step synthesis starts from the commercially available 3-ethoxy-4-methoxybenzaldehyde and proceeds through the corresponding benzyl alcohol and benzyl chloride intermediates.

Overall Reaction Scheme

Overall Reaction Scheme cluster_0 Step 1: Reduction cluster_1 Step 2: Chlorination cluster_2 Step 3: Gabriel Synthesis cluster_3 Step 4: Deprotection Aldehyde 3-Ethoxy-4-methoxybenzaldehyde Alcohol (3-Ethoxy-4-methoxyphenyl)methanol Aldehyde->Alcohol NaBH4, MeOH Alcohol_2 (3-Ethoxy-4-methoxyphenyl)methanol Chloride 3-Ethoxy-4-methoxybenzyl chloride Alcohol_2->Chloride SOCl2, DCM Chloride_2 3-Ethoxy-4-methoxybenzyl chloride Phthalimide N-(3-Ethoxy-4-methoxybenzyl)phthalimide Chloride_2->Phthalimide Potassium Phthalimide, DMF Phthalimide_2 N-(3-Ethoxy-4-methoxybenzyl)phthalimide Amine this compound Phthalimide_2->Amine Hydrazine hydrate, EtOH

Caption: Overall synthetic route for this compound.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1Reduction of AldehydeSodium borohydride (NaBH4)Methanol (MeOH)0 to RT1 - 2>95
2Chlorination of AlcoholThionyl chloride (SOCl2)Dichloromethane (DCM)0 to RT1 - 2~90-95
3N-AlkylationPotassium phthalimideDimethylformamide (DMF)80 - 1002 - 485 - 95
4DeprotectionHydrazine hydrateEthanol (EtOH)Reflux1 - 280 - 90

Experimental Protocols

Step 1: Synthesis of (3-Ethoxy-4-methoxyphenyl)methanol

This procedure outlines the reduction of 3-ethoxy-4-methoxybenzaldehyde to the corresponding benzyl alcohol using sodium borohydride.

Materials:

  • 3-Ethoxy-4-methoxybenzaldehyde

  • Sodium borohydride (NaBH4)

  • Methanol (MeOH)

  • Deionized water

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Protocol:

  • In a 250 mL round-bottom flask, dissolve 3-ethoxy-4-methoxybenzaldehyde (10.0 g, 55.5 mmol) in methanol (100 mL).

  • Cool the solution in an ice bath with stirring.

  • Slowly add sodium borohydride (2.10 g, 55.5 mmol) in small portions over 15-20 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully add deionized water (50 mL) to quench the reaction.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (3-Ethoxy-4-methoxyphenyl)methanol as a white solid.

Step 2: Synthesis of 3-Ethoxy-4-methoxybenzyl chloride

This protocol describes the conversion of (3-Ethoxy-4-methoxyphenyl)methanol to the corresponding benzyl chloride using thionyl chloride.[6]

Materials:

  • (3-Ethoxy-4-methoxyphenyl)methanol

  • Thionyl chloride (SOCl2)

  • Dichloromethane (DCM), anhydrous

  • Pyridine (optional, as a scavenger for HCl)

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask with a reflux condenser and a gas trap

  • Magnetic stirrer

  • Ice bath

Protocol:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl gas), dissolve (3-Ethoxy-4-methoxyphenyl)methanol (9.1 g, 50 mmol) in anhydrous dichloromethane (100 mL).

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride (5.5 mL, 75 mmol) dropwise to the stirred solution. A small amount of pyridine can be added to catalyze the reaction and neutralize the generated HCl.

  • After the addition, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate solution (100 mL) to neutralize excess thionyl chloride.

  • Separate the organic layer and wash it with deionized water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 3-Ethoxy-4-methoxybenzyl chloride as a pale yellow oil. This product is often used in the next step without further purification.

Step 3: Synthesis of N-(3-Ethoxy-4-methoxybenzyl)phthalimide

This procedure details the N-alkylation of potassium phthalimide with the synthesized 3-Ethoxy-4-methoxybenzyl chloride.[7]

Materials:

  • 3-Ethoxy-4-methoxybenzyl chloride

  • Potassium phthalimide

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Ethanol

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer

  • Heating mantle

Protocol:

  • In a 250 mL round-bottom flask, add potassium phthalimide (9.26 g, 50 mmol) and anhydrous dimethylformamide (100 mL).

  • To this suspension, add a solution of 3-Ethoxy-4-methoxybenzyl chloride (10.0 g, 50 mmol) in DMF (20 mL) dropwise with stirring.

  • Heat the reaction mixture to 80-100 °C and maintain this temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into 400 mL of ice-cold deionized water with vigorous stirring.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid with deionized water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure N-(3-Ethoxy-4-methoxybenzyl)phthalimide as a white crystalline solid.

Step 4: Synthesis of this compound

This protocol describes the deprotection of the phthalimide group using hydrazine hydrate to yield the final primary amine.[8][9]

Materials:

  • N-(3-Ethoxy-4-methoxybenzyl)phthalimide

  • Hydrazine hydrate (64-85% solution in water)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH) solution (e.g., 4M)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer

  • Heating mantle

Protocol:

  • In a 250 mL round-bottom flask, suspend N-(3-Ethoxy-4-methoxybenzyl)phthalimide (15.6 g, 50 mmol) in ethanol (150 mL).

  • Add hydrazine hydrate (3.0 mL, ~60 mmol) to the suspension.

  • Heat the mixture to reflux with stirring for 1-2 hours. A white precipitate of phthalhydrazide will form.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and add concentrated hydrochloric acid (10 mL) to precipitate any remaining phthalhydrazide and to form the amine hydrochloride salt.

  • Filter the mixture to remove the phthalhydrazide precipitate and wash the solid with a small amount of cold ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • To the residue, add water (50 mL) and then basify with a 4M sodium hydroxide solution until the pH is >12.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain this compound as an oil. The product can be further purified by distillation under reduced pressure if necessary.

Visualizations

Gabriel Synthesis Mechanism

Gabriel Synthesis Mechanism Mechanism of Gabriel Synthesis Phthalimide_anion Phthalimide Anion SN2 SN2 Reaction Phthalimide_anion->SN2 Benzyl_halide 3-Ethoxy-4-methoxybenzyl chloride Benzyl_halide->SN2 N_Alkylphthalimide N-(3-Ethoxy-4-methoxybenzyl)phthalimide SN2->N_Alkylphthalimide Deprotection Nucleophilic Acyl Substitution N_Alkylphthalimide->Deprotection Hydrazine Hydrazine (N2H4) Hydrazine->Deprotection Primary_amine This compound Deprotection->Primary_amine Phthalhydrazide Phthalhydrazide (byproduct) Deprotection->Phthalhydrazide

Caption: Key steps in the Gabriel synthesis mechanism.

Experimental Workflow

Experimental Workflow Workflow for the Synthesis of this compound Start Start: 3-Ethoxy-4-methoxybenzaldehyde Reduction Step 1: Reduction with NaBH4 Start->Reduction Chlorination Step 2: Chlorination with SOCl2 Reduction->Chlorination N_Alkylation Step 3: N-Alkylation with K-Phthalimide Chlorination->N_Alkylation Deprotection Step 4: Deprotection with Hydrazine N_Alkylation->Deprotection Purification Purification and Characterization Deprotection->Purification End End Product: this compound Purification->End

Caption: Sequential workflow of the synthesis process.

References

Application Notes and Protocols for the Characterization of (3-Ethoxy-4-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of (3-Ethoxy-4-methoxyphenyl)methanamine, a key intermediate in pharmaceutical synthesis. The following protocols and data are intended to guide researchers in confirming the identity, purity, and physicochemical properties of this compound.

Compound Identification and Physicochemical Properties

This compound, also known as 3-ethoxy-4-methoxybenzylamine, is an organic compound with the molecular formula C₁₀H₁₅NO₂. It serves as a crucial building block in the synthesis of various pharmaceutical agents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₅NO₂PubChemLite[1]
Molecular Weight 181.23 g/mol Sigma-Aldrich
Monoisotopic Mass 181.11028 DaPubChemLite[1]
Appearance LiquidSigma-Aldrich
InChI Key SEMVGKZMRJJWLJ-UHFFFAOYSA-NPubChemLite[1]

Analytical Methods for Characterization

A combination of spectroscopic and chromatographic techniques is recommended for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse program.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

    • Acquire a larger number of scans compared to ¹H NMR to achieve adequate signal intensity.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment¹H Chemical Shift (ppm, predicted)¹³C Chemical Shift (ppm, predicted)
-CH₂- (benzyl)~3.7~46
-O-CH₃~3.8~56
-O-CH₂- (ethoxy)~4.0 (q)~64
-CH₃ (ethoxy)~1.4 (t)~15
Aromatic CH6.7 - 6.9111-120
Aromatic C-O-148-150
Aromatic C-C-~132
-NH₂Variable (broad singlet)-

Note: Predicted chemical shifts are based on analogous structures and chemical shift prediction software. Actual values may vary.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation:

    • For a liquid sample, a thin film can be prepared between two KBr or NaCl plates.

    • Alternatively, the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

    • Record a background spectrum prior to the sample measurement.

  • Data Processing: Perform a background subtraction from the sample spectrum.

Table 3: Expected FTIR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (amine)3400-3250Medium (two bands for primary amine)
C-H Stretch (aromatic)3100-3000Medium
C-H Stretch (aliphatic)3000-2850Medium to Strong
C=C Stretch (aromatic)1600-1450Medium to Strong
N-H Bend (amine)1650-1580Medium
C-O Stretch (ether)1250-1000Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution directly into the ESI source.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Acquisition (GC-MS):

    • Inject the sample onto a suitable GC column (e.g., a non-polar or medium-polarity column).

    • Use a temperature program to elute the compound.

    • Acquire the mass spectrum of the eluting peak.

  • Data Analysis: Determine the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Table 4: Predicted Mass Spectrometry Data

Adduct/FragmentPredicted m/z
[M+H]⁺182.1176
[M+Na]⁺204.0995
[M+K]⁺220.0734
[M-H]⁻180.1030

Data sourced from PubChemLite.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of this compound and for quantifying any impurities. A reversed-phase method is typically suitable for this type of compound.

Experimental Protocol: HPLC Analysis

  • Instrumentation:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Filter and degas both mobile phases before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm and 280 nm.

    • Gradient Elution:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

  • Sample and Standard Preparation:

    • Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution.

  • Data Analysis:

    • Integrate the peak area of the main component and any impurities.

    • Calculate the purity of the sample based on the relative peak areas.

    • Quantify the compound using a calibration curve generated from the standards.

Visualized Workflows

The following diagrams illustrate the logical flow of the analytical characterization process.

Characterization_Workflow cluster_synthesis Synthesis cluster_analysis Analytical Characterization cluster_data Data Interpretation cluster_reporting Reporting Start Start: 3-Ethoxy-4-methoxybenzaldehyde ReductiveAmination Reductive Amination (e.g., with NH3 and a reducing agent) Start->ReductiveAmination Product Product: this compound ReductiveAmination->Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR FTIR FTIR Spectroscopy Product->FTIR MS Mass Spectrometry Product->MS HPLC HPLC Analysis Product->HPLC Structure Structure Confirmation NMR->Structure FTIR->Structure MS->Structure Purity Purity Assessment HPLC->Purity Structure->Purity Report Comprehensive Analytical Report Purity->Report

Caption: Overall workflow from synthesis to characterization.

HPLC_Protocol_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis MobilePhase Prepare Mobile Phase (A: 0.1% TFA in H₂O, B: 0.1% TFA in ACN) Equilibrate Equilibrate HPLC System (C18 column, 30°C) MobilePhase->Equilibrate SamplePrep Prepare Sample and Standards (Dissolve in mobile phase) Inject Inject Sample/Standards (10 µL) SamplePrep->Inject Equilibrate->Inject RunGradient Run Gradient Elution (1.0 mL/min) Inject->RunGradient Detect Detect at 230nm & 280nm RunGradient->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Calculate Calculate Purity and Concentration Calibrate->Calculate

Caption: Step-by-step workflow for HPLC analysis.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of (3-Ethoxy-4-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Ethoxy-4-methoxyphenyl)methanamine is a substituted benzylamine derivative. The structural elucidation and confirmation of such organic molecules are fundamental in chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for this purpose, providing detailed information about the molecular structure, connectivity, and chemical environment of atoms. This document provides a detailed protocol and analysis of the ¹H and ¹³C NMR spectra of this compound. The data presented herein is based on the analysis of structurally similar compounds and predicted values, serving as a comprehensive guide for researchers.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, coupling constants (J), and assignments for this compound. These predictions are derived from the analysis of related structures such as 3-methoxybenzylamine, 4-methoxybenzylamine, and 3-ethoxy-4-methoxybenzaldehyde.[1][2][3][4]

Predicted ¹H NMR Data

Solvent: CDCl₃, Frequency: 400 MHz

Assignment (Proton) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2~6.85d~1.81H
H-5~6.78d~8.01H
H-6~6.75dd~8.0, 1.81H
-CH₂- (benzyl)~3.80s-2H
-O-CH₂- (ethoxy)~4.08q7.02H
-O-CH₃ (methoxy)~3.85s-3H
-NH₂~1.5 (broad)s-2H
-CH₃ (ethoxy)~1.45t7.03H
Predicted ¹³C NMR Data

Solvent: CDCl₃, Frequency: 100 MHz

Assignment (Carbon) Predicted Chemical Shift (δ, ppm)
C-1~135
C-2~111
C-3~148
C-4~149
C-5~113
C-6~120
-CH₂- (benzyl)~46
-O-CH₂- (ethoxy)~64
-O-CH₃ (methoxy)~56
-CH₃ (ethoxy)~15

Experimental Protocols

This section outlines the standard operating procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for similar compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). Modern NMR instruments often use the residual solvent peak as a secondary reference.

NMR Instrument Parameters

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Temperature: 298 K.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

  • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

  • Spectral Width: 0 to 220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Temperature: 298 K.

Data Processing and Analysis
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal (0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking and Analysis: Identify the chemical shifts, multiplicities, and coupling constants of all signals.

Visualizations

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with atom numbering for NMR signal assignment.

Caption: Structure of this compound with atom numbering.

Experimental Workflow

The diagram below outlines the general workflow for NMR analysis, from sample preparation to final data interpretation.

workflow cluster_workflow NMR Analysis Workflow A Sample Preparation (Weighing, Dissolution) B Transfer to NMR Tube A->B C Instrument Setup (Parameter Optimization) B->C D Data Acquisition (¹H and ¹³C Spectra) C->D E Data Processing (FT, Phasing, Baseline Correction) D->E F Spectral Analysis (Referencing, Integration, Peak Picking) E->F G Structure Elucidation & Interpretation F->G

References

Application Note: Mass Spectrometry Fragmentation Analysis of (3-Ethoxy-4-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the characteristic mass spectrometry fragmentation pattern of (3-Ethoxy-4-methoxyphenyl)methanamine, a primary benzylamine derivative. Understanding the fragmentation behavior of this compound is crucial for its identification and characterization in various research and development settings, including pharmaceutical analysis and metabolite identification. This document provides a proposed fragmentation pathway based on established principles of mass spectrometry and includes a general protocol for its analysis using electrospray ionization (ESI) mass spectrometry.

Introduction

This compound is a substituted benzylamine that can be found as a structural motif in various chemical entities of interest to the pharmaceutical and chemical industries. Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such compounds. Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques used, with fragmentation patterns providing a structural fingerprint of the molecule. For benzylamines, characteristic fragmentation pathways include alpha-cleavage and the loss of small neutral molecules.[1][2] This note outlines the expected fragmentation of the target molecule to aid researchers in its analysis.

Proposed Fragmentation Pathway

The fragmentation of this compound is expected to be dominated by cleavage of the bond beta to the aromatic ring (alpha to the amine), which is a characteristic pathway for benzylamines.[2] Under ESI conditions, the protonated molecule [M+H]⁺ is readily formed. Subsequent collision-induced dissociation (CID) would lead to a series of fragment ions. The primary fragmentation is the homolytic cleavage of the C-C bond between the benzylic carbon and the aminomethyl group, resulting in a stable, resonance-stabilized benzylic cation. Further fragmentation of this cation can occur through the loss of neutral molecules from the ethoxy and methoxy substituents.[3][4]

A diagram of the proposed fragmentation pathway is presented below:

fragmentation_pathway mol This compound M.W. = 181.24 [M+H]⁺ = m/z 182 frag1 Benzylic Cation m/z 152 mol->frag1 -CH₂NH₂ frag4 Iminium Ion m/z 30 mol->frag4 -C₉H₁₁O₂ frag2 Loss of Ethene m/z 124 frag1->frag2 -C₂H₄ frag3 Loss of Methyl Radical m/z 137 frag1->frag3 -CH₃

Caption: Proposed ESI-MS/MS fragmentation pathway of this compound.

Quantitative Data Summary

The following table summarizes the expected major fragment ions, their mass-to-charge ratio (m/z), and the proposed neutral loss from the protonated parent molecule.

Fragment Ion DescriptionProposed StructureTheoretical m/zNeutral Loss
Protonated Molecule[C₁₀H₁₅NO₂ + H]⁺182.12-
Benzylic Cation[C₉H₁₂O₂]⁺152.08CH₂NH₂ (30 Da)
Fragment from loss of Ethene[C₇H₈O₂]⁺124.05C₂H₄ (28 Da)
Fragment from loss of Methyl[C₈H₉O₂]⁺137.06CH₃ (15 Da)
Iminium Ion[CH₂NH₂]⁺30.03C₉H₁₁O₂ (151 Da)

Experimental Protocol

This protocol provides a general procedure for the analysis of this compound using a liquid chromatography-mass spectrometry (LC-MS) system with an electrospray ionization (ESI) source.

1. Sample Preparation

  • Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase to a working concentration of 1-10 µg/mL.

2. Liquid Chromatography Conditions

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is suitable for separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions to re-equilibrate.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Mode: Full scan MS and tandem MS (MS/MS) of the protonated molecule.

  • Mass Range: m/z 50-500 for full scan.

  • Capillary Voltage: 3.5-4.5 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas Flow: 600-800 L/hr (Nitrogen).

  • Collision Gas: Argon.

  • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe the different fragmentation pathways.

The workflow for this experimental protocol is illustrated in the diagram below:

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing stock Prepare 1 mg/mL Stock Solution working Dilute to 1-10 µg/mL Working Solution stock->working lc Inject into LC System working->lc ms ESI-MS Analysis (Full Scan & MS/MS) lc->ms spectra Acquire Mass Spectra ms->spectra analysis Analyze Fragmentation Pattern spectra->analysis

Caption: General experimental workflow for the LC-MS analysis of this compound.

Conclusion

The mass spectrometric fragmentation of this compound is characterized by a dominant alpha-cleavage leading to a stable benzylic cation, followed by subsequent neutral losses from the substituent groups. The provided protocol offers a starting point for the reliable analysis of this compound by LC-MS. The characteristic fragment ions can be used for the development of selective reaction monitoring (SRM) methods for quantitative studies. This application note serves as a valuable resource for researchers working with this and structurally related compounds.

References

Application Note: HPLC Method for Purity Analysis of (3-Ethoxy-4-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed high-performance liquid chromatography (HPLC) method for the determination of the purity of (3-Ethoxy-4-methoxyphenyl)methanamine. This method is suitable for quantifying the main component and separating it from potential process-related impurities and degradation products.

Introduction

This compound is a substituted aromatic amine that can serve as a building block in the synthesis of various pharmaceutical compounds. Ensuring the purity of such intermediates is a critical step in drug development and manufacturing to guarantee the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for the quality control of non-volatile and thermally labile compounds due to its high resolution, sensitivity, and accuracy.[1]

This application note describes a reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound. The method is designed to be stability-indicating, capable of separating the main analyte from potential impurities such as starting materials, by-products, and degradation products.[2]

Experimental Protocol

Instrumentation and Materials
  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, a UV-Vis detector, an autosampler, and a column oven.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.

  • Chemicals and Reagents:

    • This compound reference standard and sample

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Ammonium acetate (analytical grade)

    • Glacial acetic acid (analytical grade)

    • Deionized or HPLC-grade water

Chromatographic Conditions

The following chromatographic conditions are a starting point and may require optimization for specific HPLC systems and columns.

ParameterCondition
Mobile Phase A 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with glacial acetic acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL
Run Time 30 minutes
Preparation of Solutions
  • Mobile Phase A (10 mM Ammonium Acetate, pH 4.5): Dissolve approximately 0.77 g of ammonium acetate in 1 L of HPLC-grade water. Adjust the pH to 4.5 with glacial acetic acid. Filter through a 0.45 µm membrane filter before use.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (80:20 v/v) is recommended.

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution five times. The system is deemed suitable for use if the following criteria are met:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%
Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform the system suitability test.

  • Inject the diluent (as a blank) to ensure no interfering peaks are present.

  • Inject the standard solution.

  • Inject the sample solution.

  • Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the purity of the sample using the area normalization method.

Calculation of Purity

The purity of this compound is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Parameters

For use in a regulated environment, the analytical method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo. Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) should be performed to demonstrate the stability-indicating nature of the method.[2][3]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 50% to 150% of the nominal concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by a recovery study on a spiked placebo.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

System Suitability Results (Example)
InjectionRetention Time (min)Peak AreaTailing FactorTheoretical Plates
18.5212543211.15600
28.5112567891.15650
38.5312539871.25580
48.5212580121.15620
58.5112555001.25610
Mean 8.52 1255722 1.14 5612
%RSD 0.10% 0.15% --
Purity Analysis Results (Example)
Peak No.Retention Time (min)Peak Area% AreaIdentification
13.2525000.20Impurity A
25.8937500.30Impurity B
38.52124375099.50This compound
Total -1250000 100.00 -

Visualization of Experimental Workflow

HPLC_Purity_Analysis_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Setup cluster_analysis 3. Sample Analysis cluster_data 4. Data Analysis prep Preparation sol_prep Solution Preparation (Mobile Phase, Diluent, Standard, Sample) equilibration System Equilibration sol_prep->equilibration hplc HPLC System sys_suit System Suitability Test equilibration->sys_suit blank_inj Blank Injection (Diluent) sys_suit->blank_inj analysis Analysis std_inj Standard Injection blank_inj->std_inj sample_inj Sample Injection std_inj->sample_inj integration Peak Integration sample_inj->integration data_proc Data Processing calculation Purity Calculation (% Area Normalization) integration->calculation report Reporting calculation->report

Caption: Workflow for HPLC Purity Analysis.

Discussion

The described RP-HPLC method provides a robust approach for the purity determination of this compound. The use of a C18 column with a gradient elution of acetonitrile and an ammonium acetate buffer is a common and effective strategy for separating aromatic amines and their related impurities.[4][5] The UV detection at 280 nm is selected based on the typical absorbance maxima for such aromatic compounds.

It is important to note that this compound is a primary amine and may exhibit peak tailing on some silica-based columns due to interactions with residual silanols. The use of a buffered mobile phase and a modern, end-capped C18 column should minimize this effect.

For compounds that may exist as enantiomers, a separate chiral HPLC method would be required to determine enantiomeric purity.[6] The method described herein is intended for the analysis of chemical purity.

Conclusion

This application note provides a comprehensive and detailed protocol for the purity analysis of this compound by RP-HPLC. The method is straightforward, utilizes common laboratory equipment and reagents, and can be validated to meet regulatory requirements. This analytical procedure is a valuable tool for the quality control of this important chemical intermediate in a research and drug development setting.

References

GC-MS protocol for identifying impurities in (3-Ethoxy-4-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Identification of Impurities in (3-Ethoxy-4-methoxyphenyl)methanamine using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the identification and profiling of impurities in this compound, a key intermediate in pharmaceutical synthesis. The control of impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final active pharmaceutical ingredient (API)[1]. This document provides a robust methodology for sample preparation, instrument configuration, and data analysis. The protocol is designed to detect and tentatively identify potential process-related impurities, including unreacted starting materials, by-products, and other related substances.

Introduction

This compound, also known as 3-ethoxy-4-methoxybenzylamine, is a valuable building block in the synthesis of various pharmaceutical compounds. Its purity is paramount to the quality of the final drug product. Impurity profiling using a sensitive and specific analytical technique is therefore essential[2].

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for separating and identifying volatile and semi-volatile organic compounds[3]. The combination of gas chromatography's high separation efficiency with the structural elucidation capabilities of mass spectrometry makes it a definitive tool for identifying unknown impurities in pharmaceutical intermediates[4]. This protocol outlines a standard approach for the qualitative analysis of such impurities.

Potential Impurities

The impurity profile of this compound is largely dependent on its synthetic route. A common pathway involves the reductive amination of 3-ethoxy-4-methoxybenzaldehyde, which is often synthesized from the ethylation of isovanillin[5][6]. Based on this, potential impurities may include:

  • Starting Materials: Unreacted 3-ethoxy-4-methoxybenzaldehyde or isovanillin.

  • Intermediates: Partially reacted intermediates from the synthesis.

  • By-products: Compounds formed through side reactions, such as the corresponding alcohol ((3-ethoxy-4-methoxyphenyl)methanol) from the over-reduction of the aldehyde, or secondary amine formation.

  • Reagent Residues: Residual catalysts or reagents from the synthetic steps[3].

Experimental Protocol

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible GC-MS analysis. The goal is to dissolve the sample in a suitable volatile solvent and ensure it is free of particulate matter[7][8].

  • Sample Weighing: Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolution: Dissolve the sample in 10 mL of a suitable volatile organic solvent (e.g., methanol, dichloromethane, or ethyl acetate) to achieve a concentration of approximately 1 mg/mL (1000 µg/mL)[9].

  • Dilution: Perform a subsequent dilution to a working concentration of approximately 10-100 µg/mL in the same solvent[7][9].

  • Filtration/Centrifugation: If any particulate matter is observed, filter the solution through a 0.22 µm syringe filter or centrifuge the sample to prevent contamination of the GC inlet and column[7].

  • Transfer: Transfer the final solution into a 2 mL glass autosampler vial for analysis[7].

  • Solvent Blank: Prepare a vial containing only the solvent to be run as a blank, which helps in distinguishing sample peaks from solvent impurities or system contaminants[9].

Note on Derivatization: While direct analysis is often sufficient, primary amines can sometimes exhibit poor peak shape (tailing) on standard GC columns. If this occurs, derivatization can be employed to improve chromatographic performance. A common agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the more volatile and less polar trimethylsilyl (TMS) derivative. However, this protocol will focus on direct analysis for simplicity.

GC-MS Instrumentation and Conditions

The following parameters are recommended as a starting point and may require optimization based on the specific instrument and impurities of interest.

Parameter Recommended Condition Rationale
GC System A modern Gas Chromatograph with an autosampler (e.g., Agilent GC, Thermo Scientific TRACE GC)[9][10].Provides reproducible injections and high-performance chromatographic separation.
Column Agilent J&W DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness)[9][10].A non-polar 5% phenyl-methylpolysiloxane column offers excellent resolving power and thermal stability for a wide range of semi-volatile compounds. "ms" designation indicates low bleed, suitable for MS detection[10].
Carrier Gas Helium, constant flow mode at 1.0 mL/min[9].Inert carrier gas providing good separation efficiency.
Inlet Splitless mode.Maximizes the transfer of analytes to the column, which is ideal for trace impurity analysis[10].
Injection Volume 1 µL.Standard volume for capillary GC.
Inlet Temperature 250 °C[9].Ensures rapid and complete vaporization of the sample without causing thermal degradation of the analytes.
Oven Program Initial: 50 °C, hold for 2 min. Ramp: 20 °C/min to 320 °C. Hold: 5 min[9].The temperature program separates compounds based on their boiling points and interaction with the stationary phase. A hold at the end ensures elution of any high-boiling point compounds.
MS System Quadrupole, Ion Trap, or Time-of-Flight (TOF) Mass Spectrometer (e.g., Agilent MSD, Thermo ISQ, Shimadzu QP-series)[11].Provides mass information for component identification.
Ionization Mode Electron Ionization (EI).Standard hard ionization technique that produces repeatable fragmentation patterns, allowing for library matching.
Ionization Energy 70 eV.Standard energy for EI to create reproducible mass spectra.
Mass Range m/z 40-550.Covers the molecular weight of the main component and a wide range of potential impurities.
Source Temperature 230 °C.Prevents condensation of analytes in the ion source.
Transfer Line Temp. 280 °C.Prevents condensation of analytes as they transfer from the GC to the MS.

Data Analysis and Interpretation

  • Total Ion Chromatogram (TIC) Evaluation: Analyze the TIC to observe all separated peaks. The main peak should correspond to this compound. All other peaks are potential impurities[9].

  • Peak Integration and Mass Spectra Extraction: Integrate all peaks of interest and extract the corresponding mass spectrum for each.

  • Library Search: Compare the background-subtracted mass spectrum of each impurity peak against a commercial mass spectral library (e.g., NIST, Wiley) for tentative identification. A high match factor (>800) suggests a likely identity.

  • Manual Interpretation: For unknown compounds not found in the library, analyze the fragmentation pattern. The molecular ion (M+) peak, if present, provides the molecular weight. Key fragment ions can help elucidate the structure of the impurity.

  • Confirmation: If available, high-resolution mass spectrometry (HRMS) can provide accurate mass data to determine the elemental composition of an impurity[9][12]. Confirmation of identity requires comparison with a certified reference standard.

Data Presentation

The following table summarizes potential impurities that could be identified using this protocol.

Potential Impurity Potential Origin Molecular Weight ( g/mol ) Key Mass Spectral Fragments (m/z)
3-Ethoxy-4-methoxybenzaldehydeUnreacted Starting Material[5]180.20180 (M+), 151, 123, 95
Isovanillin (3-Hydroxy-4-methoxybenzaldehyde)Impurity in Starting Material[5]152.15152 (M+), 151, 123, 95
(3-Ethoxy-4-methoxyphenyl)methanolBy-product (Aldehyde Reduction)182.22182 (M+), 153, 137, 125
Di(3-ethoxy-4-methoxybenzyl)amineBy-product (Dimerization)345.44345 (M+), 164 (characteristic fragment)

Workflow Visualization

The following diagram illustrates the complete workflow for GC-MS impurity analysis.

GCMS_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Identification Sample Sample Weighing & Dissolution (1 mg/mL) Dilution Working Solution Dilution (10-100 µg/mL) Sample->Dilution Filter Filtration / Centrifugation Dilution->Filter Vial Transfer to Autosampler Vial Filter->Vial GCMS GC-MS Analysis (Optimized Method) Vial->GCMS TIC TIC Evaluation & Peak Integration GCMS->TIC Spectra Mass Spectra Extraction TIC->Spectra Library NIST/Wiley Library Search Spectra->Library Interpretation Manual Interpretation & Structural Elucidation Library->Interpretation Report Impurity Identification Report Interpretation->Report

Caption: Workflow for impurity identification by GC-MS.

Conclusion

The GC-MS protocol described in this application note provides a reliable and effective method for the separation and identification of potential impurities in this compound. Adherence to this protocol will enable researchers and drug development professionals to ensure the quality and purity of their chemical intermediates, a critical step in the pharmaceutical manufacturing process[2]. Further investigation using quantitative techniques would be necessary to determine the exact levels of any identified impurities to ensure they are within regulatory limits[3][4].

References

Application Notes and Protocols: Synthesis of Apremilast Utilizing (3-Ethoxy-4-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of Apremilast, a phosphodiesterase 4 (PDE4) inhibitor, with a specific focus on the utilization of the key intermediate, (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine.

Introduction

Apremilast is an oral small-molecule inhibitor of phosphodiesterase 4 (PDE4) indicated for the treatment of psoriatic arthritis and plaque psoriasis. Its mechanism of action involves the modulation of intracellular signaling pathways to control inflammation. The synthesis of Apremilast is a multi-step process, with the condensation of the chiral amine, (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine, with a phthalic anhydride derivative being a crucial step. This document outlines the synthetic route, providing detailed protocols for the key transformations and summarizing relevant quantitative data.

Synthetic Scheme Overview

The synthesis of Apremilast can be broadly divided into three key stages:

  • Preparation of 3-Acetamidophthalic Anhydride: This involves the acetylation and subsequent cyclization of 3-aminophthalic acid.

  • Chiral Resolution of 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine: The racemic amine is resolved to isolate the desired (S)-enantiomer, which is critical for the biological activity of Apremilast.

  • Condensation and Final Product Formation: The chirally pure amine is condensed with 3-acetamidophthalic anhydride to yield Apremilast.

Quantitative Data Summary

The following tables summarize the typical yields and purity obtained at key stages of the Apremilast synthesis.

Table 1: Synthesis of 3-Acetamidophthalic Anhydride

StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)Purity (%)
Acetylation & Cyclization3-Aminophthalic acidAcetic anhydrideReflux478.5>98

Table 2: Chiral Resolution of 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine

StepReactantResolving AgentSolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (%)
Salt FormationRacemic amineN-acetyl-L-leucineMethanolReflux1~67 (of S-enantiomer salt)>99

Table 3: Synthesis of Apremilast

StepReactantsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
Condensation(S)-amine salt, 3-Acetamidophthalic anhydrideAcetic acid75-8018~75>99.5
Condensation (alternative)(S)-amine salt, 3-Acetamidophthalic anhydrideIsopropyl acetate, Acetonitrile, Triethylamine75-8016Not specified>99

Experimental Protocols

Protocol 1: Preparation of 3-Acetamidophthalic Anhydride

This protocol describes the synthesis of 3-acetamidophthalic anhydride from 3-aminophthalic acid.

Materials:

  • 3-Aminophthalic acid

  • Acetic anhydride

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Ice-water bath

  • Buchner funnel and filter paper

Procedure:

  • To a 250 mL single-neck round-bottom flask, add 28.0 g (0.15 mol) of 3-aminophthalic acid and 100 mL of acetic anhydride.

  • Fit the flask with a reflux condenser and heat the mixture to reflux.

  • Maintain the reflux for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the flask in an ice-water bath and stir for 15 minutes to allow for precipitation.

  • Add diethyl ether to the mixture and stir.

  • Collect the precipitated solid by suction filtration and wash the filter cake with diethyl ether.

  • Dry the light yellow flaky solid to obtain 3-acetamidophthalic anhydride.

  • Expected yield: 24.9 g (78.5%).[1]

Protocol 2: Chiral Resolution of 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine

This protocol details the resolution of the racemic amine using N-acetyl-L-leucine to obtain the desired (S)-enantiomer as a salt.

Materials:

  • 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine (racemic mixture)

  • N-acetyl-L-leucine

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Buchner funnel and filter paper

Procedure:

  • In a suitable reaction vessel, dissolve 2500 g of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine in 20.0 L of methanol with stirring.

  • Slowly add 950.0 g of N-acetyl-L-leucine at 25°C.

  • Heat the reaction mixture to reflux temperature and maintain for 1 hour.

  • Cool the reaction mixture to 25-30°C and continue stirring for 4 hours.

  • Filter the resulting precipitate and wash with methanol.

  • Dry the collected solid under vacuum at 60°C for 4 hours to yield the crude product.

  • The crude product can be further purified by recrystallization from methanol to obtain the N-acetyl-L-leucine salt of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine.

  • Expected yield of purified salt: 1670 g.[2]

Protocol 3: Synthesis of Apremilast

This protocol describes the condensation of the chirally pure amine salt with 3-acetamidophthalic anhydride to form Apremilast.

Materials:

  • (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine N-acetyl-L-leucine salt

  • 3-Acetamidophthalic anhydride

  • Acetic acid

  • Three-necked flask

  • Heating mantle

  • Stirring apparatus

Procedure:

  • To a 250 mL three-necked flask, add 10.0 g (0.0224 mol) of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine N-acetyl-L-leucine salt and 4.6 g (0.0224 mol) of 3-acetamidophthalic anhydride.[3]

  • Add 50 mL of acetic acid to the flask.[3]

  • Heat the mixture to 75-80°C and maintain this temperature for 18 hours.[3]

  • Upon completion of the reaction, cool the reaction solution to 40-50°C.[3]

  • The product can be isolated and purified using standard techniques such as extraction and crystallization.

Visualizations

Apremilast Synthesis Workflow

G cluster_0 Preparation of 3-Acetamidophthalic Anhydride cluster_1 Chiral Resolution cluster_2 Final Condensation A 3-Aminophthalic Acid B 3-Acetamidophthalic Anhydride A->B Acetic Anhydride, Reflux E Apremilast B->E C Racemic 1-(3-Ethoxy-4-methoxyphenyl)- 2-(methylsulfonyl)ethanamine D (S)-amine N-acetyl-L-leucine Salt C->D N-acetyl-L-leucine, Methanol D->E

Caption: Workflow for the synthesis of Apremilast.

Apremilast Mechanism of Action: PDE4 Inhibition Pathway

G Apremilast Apremilast PDE4 Phosphodiesterase 4 (PDE4) Apremilast->PDE4 cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP CREB CREB PKA->CREB Activates NFkB NF-κB Pathway PKA->NFkB Inhibits AntiInflammatory Anti-inflammatory Cytokine (IL-10) CREB->AntiInflammatory Increases Transcription ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-23, IL-17) NFkB->ProInflammatory Increases Transcription

Caption: Apremilast's PDE4 inhibition signaling pathway.

References

Application Notes and Protocols: Synthesis of (3-Ethoxy-4-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction mechanism and a comprehensive protocol for the synthesis of (3-Ethoxy-4-methoxyphenyl)methanamine, a valuable building block in medicinal chemistry and drug development. The primary route involves a two-step process: the synthesis of the precursor aldehyde, 3-ethoxy-4-methoxybenzaldehyde, followed by its conversion to the target amine via reductive amination.

Part 1: Synthesis of 3-Ethoxy-4-methoxybenzaldehyde from Isovanillin

The initial step in the synthesis of this compound is the ethylation of isovanillin (3-hydroxy-4-methoxybenzaldehyde) to produce 3-ethoxy-4-methoxybenzaldehyde. This reaction is a classic Williamson ether synthesis.

Reaction Mechanism

The reaction proceeds through the deprotonation of the phenolic hydroxyl group of isovanillin by a base, typically a hydroxide or carbonate, to form a more nucleophilic phenoxide ion. This is followed by a nucleophilic substitution (SN2) reaction where the phenoxide ion attacks the ethylating agent, such as bromoethane, to form the ether linkage.

Experimental Protocol: Ethylation of Isovanillin

This protocol is adapted from a high-yield synthesis method.[1][2][3]

Materials:

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

  • Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • Bromoethane

  • Phase-transfer catalyst (e.g., Tetrabutylammonium fluoride or Benzyltriethylammonium chloride)

  • Water

  • Reaction flask (e.g., 3L three-necked flask)

  • Magnetic stirrer

  • Heating mantle (if necessary, though the cited reaction is at 25°C)

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • In a 3L dry reaction flask, dissolve the base in water. For example, dissolve 157g of sodium hydroxide in 1500ml of water.

  • To this solution, add 500g of isovanillin, 120g of a phase-transfer catalyst like tetrabutylammonium fluoride, and 537g of bromoethane.

  • Stir the reaction mixture vigorously at 25°C for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product will precipitate as a solid. Collect the solid by suction filtration.

  • Wash the solid with water to remove any remaining salts and impurities.

  • Dry the resulting white to off-white solid to obtain 3-ethoxy-4-methoxybenzaldehyde.

Quantitative Data: Synthesis of 3-Ethoxy-4-methoxybenzaldehyde
ParameterValueReference
Starting MaterialIsovanillin[2]
ReagentsNaOH, Bromoethane, Tetrabutylammonium fluoride[1][3]
SolventWater[2]
Reaction Temperature25°C[1][2]
Reaction Time4 hours[1][2]
Yield95-96%[2][3]
Purity (HPLC)>99%[2]

Part 2: Formation of this compound via Reductive Amination

The second and final step is the conversion of 3-ethoxy-4-methoxybenzaldehyde to this compound. This is achieved through reductive amination, a powerful method for forming amines from carbonyl compounds.

Reaction Mechanism

The reductive amination process involves two key steps that occur in the same reaction vessel:

  • Imine Formation: The aldehyde reacts with an ammonia source (e.g., ammonium chloride in the presence of a base, or aqueous ammonia) to form an imine intermediate. This is a reversible reaction, and the equilibrium is typically driven towards the imine by the subsequent reduction step.

  • Reduction: A reducing agent, such as sodium borohydride (NaBH₄), selectively reduces the imine to the corresponding primary amine. Sodium borohydride is a mild and effective reducing agent for this transformation.

Experimental Protocol: Reductive Amination of 3-ethoxy-4-methoxybenzaldehyde

This protocol is a generalized procedure based on standard reductive amination methods using sodium borohydride.

Materials:

  • 3-Ethoxy-4-methoxybenzaldehyde

  • Ammonium chloride (NH₄Cl)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Aqueous ammonia (optional, as an alternative nitrogen source)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 3-ethoxy-4-methoxybenzaldehyde (1 equivalent) in methanol.

  • Add a source of ammonia. A common method is to add ammonium chloride (1.5-2 equivalents). If using aqueous ammonia, it can be added directly.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly and portion-wise, add sodium borohydride (1.5-2 equivalents) to the reaction mixture. Control the addition to manage any effervescence.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • To the aqueous residue, add a saturated solution of sodium bicarbonate to neutralize any remaining acid and basify the solution.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Quantitative Data: Reductive Amination (Estimated)

The following data are estimated based on typical yields for reductive amination reactions of aromatic aldehydes.

ParameterValue (Estimated)
Starting Material3-Ethoxy-4-methoxybenzaldehyde
ReagentsAmmonium Chloride, Sodium Borohydride
SolventMethanol
Reaction Temperature0°C to Room Temperature
Reaction Time3-6 hours
Yield70-90%
Purity>95% after purification

Visualizations

Reaction_Mechanism cluster_0 Part 1: Synthesis of 3-Ethoxy-4-methoxybenzaldehyde cluster_1 Part 2: Formation of this compound Isovanillin Isovanillin Phenoxide Phenoxide Ion Isovanillin->Phenoxide + Base Aldehyde 3-Ethoxy-4-methoxybenzaldehyde Phenoxide->Aldehyde + Bromoethane Bromoethane Bromoethane Salt NaBr Aldehyde2 3-Ethoxy-4-methoxybenzaldehyde Base Base (e.g., NaOH) Imine Imine Intermediate Aldehyde2->Imine + NH3 Amine This compound Imine->Amine + Reducing Agent Water H2O Ammonia Ammonia (NH3) Reducer Reducing Agent (e.g., NaBH4)

Caption: Overall reaction pathway for the synthesis.

Experimental_Workflow cluster_0 Synthesis of Aldehyde cluster_1 Reductive Amination A 1. Dissolve Base in Water B 2. Add Isovanillin, Bromoethane, and Catalyst A->B C 3. Stir at 25°C for 4h B->C D 4. Filter Precipitate C->D E 5. Wash with Water and Dry D->E F 1. Dissolve Aldehyde and Ammonium Chloride in Methanol E->F Use Product in Next Step G 2. Stir for 1-2h at RT F->G H 3. Cool to 0°C and Add NaBH4 G->H I 4. Stir for 2-4h at RT H->I J 5. Quench, Concentrate, and Extract I->J K 6. Dry and Concentrate J->K L 7. Purify by Column Chromatography K->L

Caption: Experimental workflow for the two-step synthesis.

References

Application Notes and Protocols for the Purification of (3-Ethoxy-4-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of (3-Ethoxy-4-methoxyphenyl)methanamine, a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this amine is critical for the successful synthesis of downstream products and for ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). The following sections detail common purification techniques, including recrystallization, column chromatography, and distillation, providing protocols and expected outcomes based on established chemical principles and data from structurally related compounds.

Introduction

This compound, also known as 3-ethoxy-4-methoxybenzylamine, is a primary amine that serves as a crucial building block in organic synthesis. Its structural motif is found in a number of pharmacologically active molecules. Impurities from the synthetic process, such as unreacted starting materials, byproducts, or residual solvents, can interfere with subsequent reactions, leading to lower yields and the formation of undesired side products. Therefore, robust purification methods are essential to obtain high-purity this compound. This guide outlines the most effective techniques for achieving the desired purity for research and development purposes.

Purification Techniques Overview

The choice of purification method depends on the nature and quantity of the impurities, the scale of the purification, and the desired final purity. The most common and effective techniques for purifying this compound are:

  • Liquid-Liquid Extraction: Often used as an initial purification step to remove inorganic salts and water-soluble or acidic/basic impurities.

  • Column Chromatography: A highly effective method for separating the target compound from closely related impurities.

  • Recrystallization: A powerful technique for purifying solid derivatives of the amine or the amine salt.

  • Distillation: Suitable for purifying the free amine, which is a liquid at room temperature, especially on a larger scale.

The following diagram illustrates a general workflow for the purification of a crude amine product.

PurificationWorkflow cluster_synthesis Synthesis Work-up cluster_purification Purification Crude Product Crude Product Quenching Quenching Extraction Extraction Washing Washing Drying Drying Solvent Removal Solvent Removal Purified Amine Purified Amine Column Chromatography Column Chromatography Solvent Removal->Column Chromatography Primary Method Distillation Distillation Solvent Removal->Distillation Alternative/Scale-up Recrystallization (as salt) Recrystallization (as salt) Solvent Removal->Recrystallization (as salt) For solid derivatives High Purity Amine High Purity Amine Column Chromatography->High Purity Amine Distillation->High Purity Amine Recrystallization (as salt)->High Purity Amine PurificationStrategy Crude Product Crude Product Initial Purity Assessment (TLC, NMR) Initial Purity Assessment (TLC, NMR) Crude Product->Initial Purity Assessment (TLC, NMR) Liquid-Liquid Extraction Liquid-Liquid Extraction Initial Purity Assessment (TLC, NMR)->Liquid-Liquid Extraction Inorganic impurities present Column Chromatography Column Chromatography Initial Purity Assessment (TLC, NMR)->Column Chromatography Multiple organic impurities Distillation Distillation Initial Purity Assessment (TLC, NMR)->Distillation Volatile impurities, large scale Recrystallization (as salt) Recrystallization (as salt) Initial Purity Assessment (TLC, NMR)->Recrystallization (as salt) Crystalline solid desired Liquid-Liquid Extraction->Column Chromatography Multiple organic impurities High Purity Product High Purity Product Column Chromatography->High Purity Product Distillation->High Purity Product Recrystallization (as salt)->High Purity Product

Troubleshooting & Optimization

Troubleshooting low yield in (3-Ethoxy-4-methoxyphenyl)methanamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (3-Ethoxy-4-methoxyphenyl)methanamine Synthesis

Welcome to the technical support center for the synthesis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most prevalent methods start from 3-ethoxy-4-methoxybenzaldehyde. The two primary routes are:

  • Two-Step Oxime Formation and Reduction: The aldehyde is first converted to an oxime by reacting it with hydroxylamine hydrochloride.[1][2] This intermediate, 3-ethoxy-4-methoxybenzaldehyde oxime, is then reduced to the desired primary amine.[1][2]

  • Direct Reductive Amination: The aldehyde is reacted directly with an ammonia source in the presence of a reducing agent to form the amine in a one-pot process.[3] This method is often preferred for its efficiency but requires careful selection of the reducing agent to avoid side reactions.[3][4]

Q2: What is a typical expected yield for this synthesis?

A2: Yields can vary significantly based on the chosen route and optimization of reaction conditions. For the oxime reduction pathway, yields are often high, with the oximation step itself reporting yields up to 98% for similar compounds.[1] For direct reductive amination, yields can be lower and more variable, often depending on the purity of starting materials and the precise conditions used.[4] Optimizing parameters is crucial for achieving high efficiency.

Q3: What are the most common side products observed?

A3: During reductive amination, the most common side product is the secondary amine, formed by the reaction of the primary amine product with another molecule of the starting aldehyde. Over-reduction of the aldehyde to the corresponding alcohol (3-ethoxy-4-methoxybenzyl alcohol) can also occur if a non-selective reducing agent like sodium borohydride is used without careful control.[3][4]

Troubleshooting Guide: Low Yield

Q4: My reaction has stalled, or the starting material is not being fully consumed. What could be the cause?

A4: Incomplete conversion is a common issue that can point to several factors:

  • Inactive Reducing Agent: Borohydride-based reducing agents can degrade with improper storage. It is advisable to test the activity of your reducing agent on a simple ketone or aldehyde.[5]

  • Suboptimal pH: Imine or iminium ion formation, a critical step in reductive amination, is highly pH-dependent and favored under mildly acidic conditions (pH 4-6).[4] If the medium is too basic, the carbonyl group isn't activated; if it's too acidic, the amine nucleophile is protonated and becomes unreactive.[4]

  • Poor Solubility: All reactants, including the aldehyde, amine source, and reducing agent, must be soluble in the reaction solvent to ensure a homogenous reaction mixture. Insoluble materials can lead to very low or no conversion.

  • Low Temperature: While lower temperatures can improve selectivity, they can also decrease the reaction rate. If the reaction is sluggish, a modest increase in temperature may be necessary.[4]

Q5: My TLC/LC-MS analysis shows multiple unexpected spots, and the final yield is low. How can I identify and prevent these side products?

A5: The formation of multiple products typically indicates a lack of reaction selectivity.

  • Incorrect Choice of Reducing Agent: Strong reducing agents like sodium borohydride (NaBH₄) can reduce both the intermediate imine and the starting aldehyde.[3][4] It is often better to use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduce the iminium ion over the aldehyde.[3][4][5]

  • Stoichiometry Issues: An incorrect ratio of reactants can lead to side products. Using a slight excess of the amine source can help drive the reaction towards the primary amine, but a large excess can complicate purification.[4]

  • Formation of Secondary Amine: If the desired primary amine product is visible on TLC but yield is low, it may be reacting further with the starting aldehyde to form a secondary amine. This can sometimes be mitigated by using a larger excess of the ammonia source.

Q6: I'm losing a significant amount of product during the work-up and purification steps. How can I improve recovery?

A6: Product loss during isolation is a frequent cause of low overall yield.

  • Inefficient Extraction: The basic nature of the amine product means its solubility is pH-dependent. During aqueous work-up, ensure the aqueous layer is made sufficiently basic (pH > 10) before extraction with an organic solvent to ensure the amine is in its freebase form and partitions effectively.

  • Emulsion Formation: The presence of salts or other byproducts can lead to emulsions during extraction, trapping the product. Adding brine (saturated NaCl solution) can help break up emulsions.

  • Purification Losses: Amines can be challenging to purify via silica gel chromatography as they may streak or bind irreversibly to the acidic silica. Treating the silica with a small amount of triethylamine in the eluent (e.g., 1%) can neutralize acidic sites and improve recovery. Alternatively, an acidic work-up to form the hydrochloride salt followed by recrystallization can be an effective purification strategy.[6]

Data and Parameters

For successful synthesis, careful control of reaction parameters is essential. The following table summarizes key variables for the reductive amination pathway.

ParameterRecommended Condition / ReagentRationale & Potential Issues if Deviated
Starting Aldehyde 3-ethoxy-4-methoxybenzaldehyde (Purity >98%)Impurities can lead to side reactions and lower yields.
Amine Source Ammonium Acetate, Ammonia in MeOHProvides the nitrogen for the primary amine.
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)Mild agent that selectively reduces imines/iminium ions in the presence of aldehydes.[4][7]
Sodium Cyanoborohydride (NaBH₃CN)Effective but generates toxic cyanide waste.[3][5]
Sodium Borohydride (NaBH₄)Less selective; can reduce the starting aldehyde, lowering yield.[3][4] Often requires pre-formation of the imine.
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol (MeOH)Must solubilize all reactants. Aprotic solvents like DCM/DCE are common with NaBH(OAc)₃.[7]
pH / Additive Acetic Acid (catalytic amount)Catalyzes imine formation. Optimal pH is typically 4-6.[4]
Temperature Room Temperature (20-25°C)Balances reaction rate and selectivity. Higher temperatures may increase side products.[4]

Experimental Protocols

Protocol 1: Two-Step Synthesis via Oxime Reduction

Step A: Synthesis of 3-Ethoxy-4-methoxybenzaldehyde oxime [1][2]

  • In a round-bottom flask, dissolve 3-ethoxy-4-methoxybenzaldehyde (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add hydroxylamine hydrochloride (1.1 eq) and a base such as sodium acetate (1.2 eq).

  • Heat the mixture to reflux (approximately 60-80°C) and monitor the reaction by TLC until the starting aldehyde is consumed (typically 2-6 hours).

  • Cool the reaction mixture to room temperature and add cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the oxime, typically as a white solid.

Step B: Reduction of the Oxime to this compound

  • Suspend the dried 3-ethoxy-4-methoxybenzaldehyde oxime (1.0 eq) in a suitable solvent like ethanol or THF.

  • Add a reducing agent such as sodium borohydride (NaBH₄) portion-wise while stirring at 0-5°C. Other reducing systems like catalytic hydrogenation (H₂/Pd) can also be used.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until TLC indicates full conversion of the oxime.

  • Carefully quench the reaction by the slow addition of water, followed by an acidic workup (e.g., 1M HCl).

  • Basify the aqueous layer with NaOH (to pH > 10) and extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.

Protocol 2: One-Pot Reductive Amination
  • To a stirred solution of 3-ethoxy-4-methoxybenzaldehyde (1.0 eq) in an appropriate solvent (e.g., dichloromethane), add the ammonia source (e.g., ammonium acetate, ~5-10 eq).

  • Add a catalytic amount of acetic acid (e.g., 0.1 eq) to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the suspension. Be aware of potential gas evolution.

  • Continue stirring at room temperature and monitor the reaction's progress by TLC or LC-MS (typically 12-24 hours).

  • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with additional dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography (using an eluent containing ~1% triethylamine) or by converting to a salt and recrystallizing.

Visualizations

The following diagrams illustrate the key chemical pathway and troubleshooting logic.

Reaction_Pathway cluster_reactants A 3-Ethoxy-4-methoxybenzaldehyde B [Imine Intermediate] A->B Imine Formation (Reversible) C This compound B->C Reduction Ammonia Ammonia Source (+ H⁺ catalyst) Reducer Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Reductive amination pathway for the synthesis.

Troubleshooting_Workflow Start Low Yield Observed Check_SM Is Starting Material Consumed? (TLC/LCMS) Start->Check_SM Incomplete_Rxn Incomplete Reaction Check_SM->Incomplete_Rxn No Side_Products Side Products Formed Check_SM->Side_Products Yes, but... Product_Loss Product Loss During Isolation Check_SM->Product_Loss Yes, clean conversion Check_Purity Check Reagent Purity & Activity Incomplete_Rxn->Check_Purity Check_pH Optimize pH (4-6) Incomplete_Rxn->Check_pH Check_Reducer Use Milder Reducer (e.g., NaBH(OAc)₃) Side_Products->Check_Reducer Check_Workup Optimize Workup/Purification (pH, Column Additives) Product_Loss->Check_Workup

Caption: Troubleshooting workflow for diagnosing low yield.

Cause_Effect Cause1 Improper pH Effect1 Poor Imine Formation Cause1->Effect1 Cause2 Non-Selective Reducing Agent Effect2 Side Product Formation (e.g., Alcohol) Cause2->Effect2 Cause3 Degraded Reagents Effect3 Stalled Reaction Cause3->Effect3 Cause4 Suboptimal Purification Effect4 Product Loss Cause4->Effect4 Outcome Low Overall Yield Effect1->Outcome Effect2->Outcome Effect3->Outcome Effect4->Outcome

Caption: Cause-and-effect relationships for low yield.

References

Technical Support Center: Optimizing Reductive Amination of 3-Ethoxy-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reductive amination of 3-ethoxy-4-methoxybenzaldehyde. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reducing agents for the reductive amination of 3-ethoxy-4-methoxybenzaldehyde, and how do I choose the right one?

A1: The choice of reducing agent is critical for a successful reductive amination. The most common options include sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and sodium borohydride (NaBH₄).

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the preferred reagent due to its mildness and high selectivity for imines and iminium ions over the starting aldehyde.[1] It is particularly useful in one-pot reactions where the aldehyde, amine, and reducing agent are mixed together.[2][3] Common solvents for NaBH(OAc)₃ are aprotic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), and tetrahydrofuran (THF).[4]

  • Sodium Cyanoborohydride (NaBH₃CN): Another mild and selective reducing agent, NaBH₃CN is effective at a slightly acidic pH (around 4-6), where imine formation is favored.[2][5] It is compatible with protic solvents like methanol (MeOH) and ethanol (EtOH).[4][6] However, it is toxic and can release hydrogen cyanide gas, so it must be handled with care.

  • Sodium Borohydride (NaBH₄): While a powerful and cost-effective reducing agent, NaBH₄ can also reduce the starting 3-ethoxy-4-methoxybenzaldehyde to the corresponding alcohol.[4] To minimize this side reaction, it is crucial to ensure complete formation of the imine before adding NaBH₄ in a stepwise manner.[2][4] It is typically used in protic solvents like MeOH or EtOH.[4]

Q2: How do I optimize the reaction conditions for imine formation with 3-ethoxy-4-methoxybenzaldehyde?

A2: Efficient imine formation is key to a high-yielding reductive amination. Several factors influence this equilibrium-driven reaction:

  • pH Control: Imine formation is generally favored under mildly acidic conditions (pH 4-6).[2][5] This can be achieved by adding a catalytic amount of a weak acid like acetic acid. At lower pH, the amine can be protonated, rendering it non-nucleophilic, while at higher pH, the reaction can be slow.

  • Water Removal: The formation of an imine from an aldehyde and an amine releases a molecule of water.[1] Removing this water can drive the equilibrium towards the imine product. This can be accomplished by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves (3Å or 4Å).

  • Reaction Time: Allow sufficient time for the imine to form before adding the reducing agent, especially when using less selective reagents like NaBH₄.[2] The progress of imine formation can be monitored by techniques like TLC, GC-MS, or NMR.

Q3: What are common side products in the reductive amination of 3-ethoxy-4-methoxybenzaldehyde and how can I minimize them?

A3: Several side products can form during this reaction:

  • Alcohol Formation: The starting aldehyde can be reduced to 3-ethoxy-4-methoxybenzyl alcohol. This is more prevalent when using strong reducing agents like NaBH₄. To minimize this, use a milder, more selective reagent like NaBH(OAc)₃ or NaBH₃CN, or ensure complete imine formation before adding NaBH₄.[2][4]

  • Over-alkylation/Di-alkylation: If a primary amine is used, the resulting secondary amine can react further with another molecule of the aldehyde to form a tertiary amine. This can be a problem, especially if the secondary amine is more nucleophilic than the starting primary amine.[7] Using a slight excess of the primary amine can sometimes help, but a stepwise procedure involving isolation of the imine before reduction can be a more robust solution.

  • Unreacted Starting Materials: Incomplete conversion can be due to inefficient imine formation, insufficient reducing agent, or deactivation of the catalyst. Optimizing pH, reaction time, and stoichiometry can help drive the reaction to completion.

Q4: How should I purify the final amine product?

A4: Purification strategies depend on the properties of the product and any remaining impurities.

  • Acid-Base Extraction: Since the product is an amine, it can be protonated and extracted into an acidic aqueous layer. The organic layer containing non-basic impurities (like the starting aldehyde or the alcohol byproduct) can be discarded. The aqueous layer is then basified to deprotonate the amine, which can then be extracted back into an organic solvent.

  • Column Chromatography: Silica gel column chromatography is a common method for purifying the final product. The choice of eluent system will depend on the polarity of the product and impurities.

  • Crystallization/Distillation: If the product is a solid, recrystallization can be an effective purification method. For liquid products, distillation under reduced pressure may be possible.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no product yield 1. Inefficient imine formation.- Optimize pH with a weak acid (e.g., acetic acid).- Add a dehydrating agent (e.g., molecular sieves).- Increase reaction time for imine formation.
2. Deactivated reducing agent.- Use fresh, anhydrous reducing agent.- Ensure the solvent is dry, especially with water-sensitive reagents like NaBH(OAc)₃.[4]
3. Unsuitable solvent.- For NaBH(OAc)₃, use aprotic solvents like DCE, DCM, or THF.[4]- For NaBH₃CN or NaBH₄, protic solvents like MeOH or EtOH are suitable.[4][6]
Significant amount of 3-ethoxy-4-methoxybenzyl alcohol byproduct 1. Reducing agent is too strong or added too early.- Use a milder reagent like NaBH(OAc)₃ or NaBH₃CN.[1][2]- If using NaBH₄, ensure complete imine formation before its addition.[2]
Presence of over-alkylation (tertiary amine) product 1. The secondary amine product is reacting further.- Use a stepwise procedure: form and isolate the imine before reduction.[7]- Adjust the stoichiometry, potentially using an excess of the primary amine.
Incomplete reaction (starting materials remain) 1. Insufficient equivalents of reactants or reducing agent.- Use a slight excess (1.1-1.2 equivalents) of the amine and/or reducing agent.
2. Steric hindrance from the amine.- Increase reaction temperature and/or time.- Consider using a less sterically hindered amine if possible.
Difficulty in product isolation/purification 1. Emulsion formation during workup.- Add brine to the aqueous layer to break the emulsion.
2. Product is water-soluble.- Saturate the aqueous layer with salt (e.g., NaCl) before extraction to decrease the product's solubility in water.
3. Product co-elutes with impurities during chromatography.- Try a different eluent system with varying polarity.- Consider an alternative purification technique like acid-base extraction.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This protocol is a general guideline for a one-pot reductive amination.

  • To a solution of 3-ethoxy-4-methoxybenzaldehyde (1.0 eq) in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.1-0.5 M), add the amine (1.0-1.2 eq).

  • If the amine is an HCl salt, add one equivalent of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or another appropriate method.

Protocol 2: Reductive Amination using Sodium Borohydride (NaBH₄)

This protocol follows a two-step, one-pot procedure.

  • Dissolve 3-ethoxy-4-methoxybenzaldehyde (1.0 eq) and the amine (1.0-1.2 eq) in a protic solvent such as methanol (MeOH) or ethanol (EtOH) (0.1-0.5 M).

  • Stir the mixture at room temperature for 1-4 hours to ensure imine formation is complete. The addition of a dehydrating agent like 3Å molecular sieves can be beneficial. Monitor the reaction by TLC or NMR to confirm the disappearance of the aldehyde.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.2-1.5 eq) in small portions. Be cautious as hydrogen gas will be evolved.

  • Allow the reaction to warm to room temperature and stir for an additional 1-3 hours.

  • Quench the reaction by carefully adding water.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the crude product as needed.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing Agent Typical Solvent(s) Selectivity Advantages Disadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCE, DCM, THF[4]High for iminesMild, suitable for one-pot reactions, less toxic.[1][2]Moisture sensitive, more expensive.[4]
Sodium Cyanoborohydride (NaBH₃CN) MeOH, EtOH[4][6]High for imines at pH 4-6[2][5]Effective in protic solvents, good for one-pot reactions.[6]Toxic (releases HCN), requires pH control.
Sodium Borohydride (NaBH₄) MeOH, EtOH[4]Low (can reduce aldehydes)Inexpensive, readily available.Requires careful, stepwise addition after complete imine formation to avoid side reactions.[2][4]
Catalytic Hydrogenation (H₂/Catalyst) Various (MeOH, EtOH, EtOAc)High for imines"Green" method, scalable.Requires specialized equipment (hydrogenator), catalyst can be expensive and pyrophoric.[1]

Visualizations

Experimental_Workflow cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Workup & Purification Start 3-Ethoxy-4-methoxybenzaldehyde + Amine Solvent Choose Solvent (e.g., DCE, MeOH) Start->Solvent Conditions Set Conditions (pH, Temp, Time) Solvent->Conditions Add_Reducing_Agent Add Reducing Agent (e.g., NaBH(OAc)₃) Conditions->Add_Reducing_Agent Reaction_Monitoring Monitor Reaction (TLC, LC-MS) Add_Reducing_Agent->Reaction_Monitoring Quench Quench Reaction Reaction_Monitoring->Quench Reaction Complete Extraction Aqueous Workup & Extraction Quench->Extraction Purification Purify Product (Chromatography) Extraction->Purification Final_Product Final Amine Product Purification->Final_Product Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield or Incomplete Reaction Imine_Formation Poor Imine Formation? Start->Imine_Formation Reducing_Agent Reducing Agent Issue? Start->Reducing_Agent Reaction_Conditions Suboptimal Conditions? Start->Reaction_Conditions Optimize_pH Optimize pH (4-6) Imine_Formation->Optimize_pH Add_Drying_Agent Add Drying Agent Imine_Formation->Add_Drying_Agent Check_Reagent Use Fresh/Anhydrous Reducing Agent Reducing_Agent->Check_Reagent Change_Solvent Change Solvent Reaction_Conditions->Change_Solvent Increase_Time_Temp Increase Time/Temp Reaction_Conditions->Increase_Time_Temp Result Improved Yield Optimize_pH->Result Re-run Reaction Add_Drying_Agent->Result Check_Reagent->Result Change_Solvent->Result Increase_Time_Temp->Result

References

Technical Support Center: Synthesis of (3-Ethoxy-4-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of (3-Ethoxy-4-methoxyphenyl)methanamine. The information is presented in a question-and-answer format to directly tackle specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method for the synthesis of this compound is the reductive amination of 3-ethoxy-4-methoxybenzaldehyde. This reaction involves the formation of an imine intermediate from the aldehyde and an ammonia source, which is then reduced to the desired primary amine. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation.

Q2: What are the primary side reactions to be aware of during the synthesis?

The main side reactions in the synthesis of this compound via reductive amination are:

  • Formation of Secondary and Tertiary Amines: The primary amine product can further react with the starting aldehyde to form secondary and tertiary amines through over-alkylation.[1]

  • Reduction of the Starting Aldehyde: The reducing agent can directly reduce the 3-ethoxy-4-methoxybenzaldehyde to the corresponding alcohol, (3-ethoxy-4-methoxyphenyl)methanol.

  • Formation of N-formylated byproducts: Particularly when using formic acid or its derivatives as the reducing agent (e.g., in the Leuckart-Wallach reaction), N-formylation of the amine product can occur.[2]

Q3: How can I minimize the formation of the secondary amine byproduct?

Minimizing the formation of the secondary amine, N,N-bis[(3-ethoxy-4-methoxyphenyl)methyl]amine, is crucial for achieving a high yield of the desired primary amine. Strategies include:

  • Using a large excess of the ammonia source: This shifts the equilibrium towards the formation of the primary imine and reduces the likelihood of the primary amine product reacting with the remaining aldehyde.

  • Stepwise procedure: First, ensure the complete formation of the imine from the aldehyde and ammonia, and then introduce the reducing agent.[1]

  • Control of stoichiometry: Carefully controlling the molar ratio of the reactants can help limit the availability of the aldehyde for reaction with the product amine.

Q4: My reaction is stalled or incomplete. What are the possible causes?

Several factors can lead to an incomplete reaction:

  • Inefficient imine formation: The initial reaction between the aldehyde and ammonia is an equilibrium. Insufficient removal of water can inhibit the formation of the imine.

  • Decomposition of the reducing agent: Borohydride reagents can decompose in the presence of moisture or acidic conditions. Ensure you are using a fresh, properly stored reducing agent.

  • Suboptimal pH: The pH of the reaction is critical. A slightly acidic medium can catalyze imine formation, but a highly acidic environment will protonate the amine, rendering it non-nucleophilic.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired primary amine 1. Significant formation of secondary/tertiary amine byproducts. 2. Reduction of the starting aldehyde to the corresponding alcohol. 3. Incomplete reaction.1. Use a large excess of ammonia. Consider using a stepwise approach where the imine is formed before adding the reducing agent.[1] 2. Use a milder reducing agent that is more selective for the imine over the aldehyde, such as sodium triacetoxyborohydride. 3. Optimize reaction conditions (temperature, reaction time, pH). Ensure the reducing agent is active.
Presence of a significant amount of unreacted 3-ethoxy-4-methoxybenzaldehyde 1. Inefficient imine formation. 2. Insufficient amount or activity of the reducing agent.1. Ensure anhydrous conditions if required by the specific protocol. Consider the use of a dehydrating agent like molecular sieves. 2. Increase the equivalents of the reducing agent. Use a fresh batch of the reducing agent.
Product is contaminated with the secondary amine Over-alkylation of the primary amine product.1. Use a significant excess of the ammonia source. 2. Slowly add the aldehyde to the reaction mixture containing the ammonia source to maintain a low concentration of the aldehyde.
Product is contaminated with (3-ethoxy-4-methoxyphenyl)methanol The reducing agent is too reactive and reduces the aldehyde.1. Use a less reactive and more selective reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.[3] 2. Perform the reaction at a lower temperature.
Difficulty in isolating the pure product 1. Similar polarities of the primary, secondary, and tertiary amine products. 2. Formation of emulsions during acid-base extraction.1. Utilize column chromatography with a suitable eluent system. Consider using basic alumina or a C-18 reversed-phase column for better separation.[4] 2. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions.

Experimental Protocols

General Protocol for Reductive Amination using Sodium Borohydride:

  • Imine Formation: In a round-bottom flask, dissolve 3-ethoxy-4-methoxybenzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol. Add a solution of ammonia in the chosen solvent (a large excess, e.g., 10-20 equivalents). Stir the mixture at room temperature for a designated period (e.g., 1-2 hours) to allow for imine formation. The progress of imine formation can be monitored by techniques like TLC or NMR.[5]

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (e.g., 1.5-2 equivalents) in portions, keeping the temperature below 10 °C.[5]

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC). Quench the reaction by the slow addition of water.

  • Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: The combined organic layers can be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated. The crude product can then be purified by acid-base extraction or column chromatography to isolate the desired primary amine.[4]

Visualizations

Reaction_Pathway Aldehyde 3-Ethoxy-4-methoxybenzaldehyde Imine Imine Intermediate Aldehyde->Imine + NH3 - H2O Secondary_Amine Secondary Amine (Side Product) Aldehyde->Secondary_Amine Alcohol (3-Ethoxy-4-methoxyphenyl)methanol (Side Product) Aldehyde->Alcohol + [H] Ammonia Ammonia (NH3) Ammonia->Imine Primary_Amine This compound (Desired Product) Imine->Primary_Amine + [H] Primary_Amine->Secondary_Amine + Aldehyde - H2O + [H] Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Primary_Amine Reducing_Agent->Alcohol

Caption: Main reaction pathway and potential side reactions.

Troubleshooting_Workflow decision decision result result issue issue Start Start Synthesis Check_Yield Low Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Incomplete_Reaction Incomplete Reaction? Check_Yield->Incomplete_Reaction Yes Secondary_Amine Secondary Amine Present? Check_Purity->Secondary_Amine Yes Success Pure Product Check_Purity->Success No Incomplete_Reaction->Check_Purity No Optimize_Conditions Optimize T, time, pH Incomplete_Reaction->Optimize_Conditions Yes Alcohol_Byproduct Alcohol Byproduct Present? Secondary_Amine->Alcohol_Byproduct No Optimize_NH3 Increase excess of NH3 Secondary_Amine->Optimize_NH3 Yes Optimize_Reducer Use milder reducing agent Alcohol_Byproduct->Optimize_Reducer Yes Purify Purification Strategy Alcohol_Byproduct->Purify No Optimize_NH3->Purify Optimize_Reducer->Purify Optimize_Conditions->Start Purify->Success End End Success->End

Caption: A troubleshooting decision-making workflow.

References

Preventing over-alkylation in benzylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in benzylamine synthesis. The focus is on preventing over-alkylation, a common side reaction that leads to the formation of dibenzylamine and tribenzylamine, thereby reducing the yield and purity of the desired primary amine.

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation in the context of benzylamine synthesis, and why does it occur?

A1: Over-alkylation is a common side reaction where the newly formed benzylamine, a primary amine, acts as a nucleophile and reacts further with the alkylating agent (e.g., benzyl chloride) or an intermediate (e.g., an imine in reductive amination). This leads to the formation of the secondary amine (dibenzylamine) and subsequently the tertiary amine (tribenzylamine). This occurs because the primary amine product is often more nucleophilic than the ammonia or initial amine source, making it a competitive reactant. The principal difficulty in synthesizing primary amines lies in the fact that the subsequent reactions to form secondary and tertiary amines are often considerably faster than the initial reaction.[1]

Q2: Which synthetic routes are most prone to over-alkylation when preparing benzylamine?

A2: The two most common methods that are susceptible to over-alkylation are:

  • Direct alkylation of ammonia with a benzyl halide (e.g., benzyl chloride): This method is notorious for producing mixtures of primary, secondary, and tertiary amines.[2] Using a large excess of ammonia is a common strategy to favor the formation of the primary amine.[3][4]

  • Reductive amination of benzaldehyde with ammonia: This method can also lead to the formation of dibenzylamine as a significant byproduct through the reaction of benzylamine with an imine intermediate.[1][5]

Q3: What are the most effective strategies to prevent over-alkylation?

A3: Several strategies can be employed to minimize over-alkylation:

  • Use of a large excess of ammonia: In direct alkylation, using a high molar ratio of ammonia to the benzyl halide (e.g., 20:1) statistically favors the reaction of the halide with ammonia over the benzylamine product.[4][6]

  • Controlled addition of reagents: Slow, dropwise addition of the alkylating agent or the aldehyde can help maintain its low concentration, thus reducing the rate of the secondary reaction.

  • Alternative synthetic routes: Employing methods that inherently avoid over-alkylation, such as the Gabriel synthesis or the Delepine reaction, is highly effective for producing pure primary benzylamine.[2][7]

  • Use of protecting groups: While more complex, protecting the amine functionality after the initial alkylation can prevent further reactions.

  • Optimization of reaction conditions: Lowering the reaction temperature can sometimes help control the reaction rates and improve selectivity. The choice of solvent and base can also influence the product distribution.

Q4: How can I effectively separate benzylamine from its over-alkylation byproducts?

A4: Separation of benzylamine from dibenzylamine and tribenzylamine can be achieved through several methods:

  • Distillation: Due to the differences in their boiling points (Benzylamine: ~185°C, Dibenzylamine: ~300°C), fractional distillation under atmospheric or reduced pressure can be an effective separation technique.

  • Chromatography: Column chromatography (e.g., silica gel) or preparative high-performance liquid chromatography (HPLC) can be used for high-purity separations.[7]

  • Acid-base extraction: The basicity of the amines can be exploited. By carefully adjusting the pH, it might be possible to selectively extract the different amines into an aqueous acidic phase from an organic solvent.

Troubleshooting Guide

This guide addresses common issues encountered during benzylamine synthesis, with a focus on over-alkylation.

Problem: Low yield of benzylamine and a significant amount of dibenzylamine and/or tribenzylamine impurity.

This is the classic sign of over-alkylation. The following workflow can help you troubleshoot and optimize your reaction.

Troubleshooting_Overalkylation start Start: Low yield of Benzylamine High levels of over-alkylation products check_method Is the synthetic method prone to over-alkylation? (e.g., Direct Alkylation, Reductive Amination) start->check_method direct_alkylation Troubleshooting Direct Alkylation check_method->direct_alkylation Yes reductive_amination Troubleshooting Reductive Amination check_method->reductive_amination Yes alternative_method Consider Alternative Synthesis: - Gabriel Synthesis - Delepine Reaction check_method->alternative_method No, or if optimization fails increase_ammonia Increase molar ratio of Ammonia:Benzyl Halide (e.g., >20:1) direct_alkylation->increase_ammonia slow_addition Slowly add benzyl halide to the ammonia solution direct_alkylation->slow_addition lower_temp Lower the reaction temperature direct_alkylation->lower_temp increase_ammonia_ra Increase molar ratio of Ammonia:Benzaldehyde reductive_amination->increase_ammonia_ra control_reductant Control the addition and type of reducing agent reductive_amination->control_reductant optimize_catalyst Optimize catalyst type and loading reductive_amination->optimize_catalyst end End: Improved yield and purity of Benzylamine alternative_method->end increase_ammonia->end slow_addition->end lower_temp->end increase_ammonia_ra->end control_reductant->end optimize_catalyst->end

Caption: Troubleshooting workflow for over-alkylation in benzylamine synthesis.

Data Presentation

The following tables summarize quantitative data on the effect of reaction conditions on product distribution in common benzylamine synthesis routes.

Table 1: Direct Alkylation of Benzyl Chloride with Aqueous Ammonia

Molar Ratio (Ammonia:Benzyl Chloride)Temperature (°C)Reaction Time (h)Benzylamine Yield (%)Dibenzylamine as byproductReference
20:130-34460.7Major byproduct[6]
20:125-502-4~60Mentioned as byproduct[4]
4-10:1 (preferred)Not specifiedNot specifiedGood yieldReduced byproducts with aromatic aldehyde additive[8]

Table 2: Reductive Amination of Benzaldehyde with Ammonia

CatalystAldehyde:Ammonia RatioTemperature (°C)H₂ Pressure (bar)Benzylamine Selectivity (%)Dibenzylamine Selectivity (%)Reference
Ni/SiO₂1:8Not specifiedNot specifiedVaries with residence timeVaries with residence time[9]
Rh/COF1.2:60Not specifiedNot specifiedImproved yield of primary amine-[10]
Pd/COF1.2:1Not specifiedNot specifiedLower selectivityGood selectivity[10]
Ni NPs (5.62 nm)Not specifiedLowNot specified93-[11]
Co/N-C-8001 mmol: 2mL 28% aq.1105HighLow[9]

Table 3: Catalytic Hydrogenation of Benzonitrile

CatalystPressure (p.s.i.a.)H₂:Benzonitrile Flow RatioBenzylamine (%)Dibenzylamine (%)Tribenzylamine (%)Reference
Raney Nickel165~44093.25.2-[12]
Raney Nickel215~44094.65.4-[12]
1% Platinum on Alumina265~44092.75.50.1[12]
Raney Nickel60~80701.095.31.0[12]

Experimental Protocols

Synthesis of Benzylamine via Direct Alkylation of Benzyl Chloride (High Ammonia Excess)

This protocol is adapted from a method that utilizes a large excess of ammonia to favor the formation of the primary amine.[6]

Materials:

  • Benzyl chloride

  • 28% Aqueous ammonium hydroxide

  • 49% Aqueous sodium hydroxide

  • Diethyl ether

  • Sodium chloride

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place the 28% aqueous ammonium hydroxide solution.

  • With constant stirring, add the benzyl chloride dropwise over a period of two hours. The exothermic reaction should maintain a temperature of 30-34°C.

  • After the addition is complete, continue stirring for an additional two hours.

  • Add an equimolecular quantity of 49% aqueous sodium hydroxide solution.

  • Transfer the mixture to a separatory funnel and separate the oily organic layer from the aqueous layer.

  • The oily layer can be purified by steam distillation.

  • Saturate the distillate with sodium chloride and extract with diethyl ether.

  • Dry the combined ether extracts over anhydrous sodium sulfate, filter, and evaporate the ether.

  • The crude benzylamine can be purified by fractional distillation (b.p. ~185°C).

Synthesis of Benzylamine via Gabriel Synthesis

This method is highly effective for producing pure primary benzylamine, avoiding over-alkylation.[7]

Materials:

  • Potassium phthalimide

  • Benzyl bromide

  • Hydrazine hydrate

  • Methanol

  • Diethyl ether

  • Concentrated sodium hydroxide solution

Procedure:

  • N-Benzylphthalimide formation: React potassium phthalimide with benzyl bromide in a suitable solvent (e.g., DMF).

  • Hydrolysis: To the resulting N-benzylphthalimide, add methanol and hydrazine hydrate. Reflux the mixture.

  • After cooling, the phthalhydrazide precipitate is filtered off.

  • The filtrate is acidified and then made strongly alkaline with concentrated sodium hydroxide solution.

  • The liberated benzylamine is extracted with diethyl ether.

  • The ether extracts are dried and the solvent is evaporated.

  • The benzylamine is purified by distillation.

Analytical Quantification of Reaction Mixture by Gas Chromatography (GC)

This is a general guideline for analyzing the product mixture to determine the ratio of benzylamine, dibenzylamine, and tribenzylamine.[13][14]

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD).

  • Capillary column suitable for amine analysis (e.g., a wax-based column like CP-Wax for volatile amines, or a DB-5MS).

GC Conditions (Example):

  • Column: Agilent CP-Wax for volatile amines and diamines (25 m x 0.32 mm, 1.2 µm film thickness)[14]

  • Oven Temperature: Isothermal at 170°C[14]

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C (FID)

  • Carrier Gas: Helium or Hydrogen

  • Injection: 1 µL of a diluted sample in a suitable solvent (e.g., methanol, ethanol).

Procedure:

  • Prepare a standard solution containing known concentrations of pure benzylamine, dibenzylamine, and tribenzylamine to determine their retention times and response factors.

  • Prepare a diluted sample of the reaction mixture in the same solvent.

  • Inject the standard and sample solutions into the GC.

  • Identify the peaks in the sample chromatogram by comparing retention times with the standard.

  • Quantify the relative amounts of each component by integrating the peak areas and applying the response factors.

Analytical Quantification of Reaction Mixture by High-Performance Liquid Chromatography (HPLC)

HPLC can also be used for the analysis of the reaction mixture.[7][15]

Instrumentation:

  • HPLC system with a UV detector.

  • Reverse-phase column (e.g., C18).

HPLC Conditions (Example):

  • Column: Newcrom R1 or similar reverse-phase column[7]

  • Mobile Phase: A mixture of acetonitrile and water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility).[7]

  • Detection: UV at 210 nm or 254 nm.

  • Flow Rate: Typically 1 mL/min.

Procedure:

  • Prepare standard solutions of benzylamine and dibenzylamine to determine their retention times.

  • Prepare a filtered and diluted sample of the reaction mixture.

  • Inject the standards and the sample.

  • Identify and quantify the components based on the chromatograms.

By understanding the causes of over-alkylation and implementing the appropriate synthetic strategies and analytical controls, researchers can significantly improve the yield and purity of benzylamine in their experiments.

References

Technical Support Center: Purification of (3-Ethoxy-4-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-Ethoxy-4-methoxyphenyl)methanamine. The information is designed to address common issues encountered during the purification of this compound.

Troubleshooting Guides

This section addresses specific problems that may arise during the purification of this compound, offering potential causes and solutions.

Problem 1: Low yield after purification.

Potential CauseRecommended Solution
Incomplete Extraction: The amine may not have been fully extracted from the organic phase into the aqueous phase during acid-base extraction.Ensure thorough mixing of the aqueous and organic layers. Perform multiple extractions (at least 3) with dilute acid. Check the pH of the aqueous layer to ensure it is sufficiently acidic (pH < 2) to protonate the amine.
Product Loss During Washing: The amine salt may have some solubility in the organic wash solvent.Use a minimal amount of a non-polar organic solvent (e.g., hexane or diethyl ether) to wash the acidic aqueous extract. Ensure the wash solvent is cold.
Incomplete Precipitation/Crystallization: The free amine may not have fully precipitated or crystallized out of the solution after basification or during recrystallization.After making the aqueous solution basic (pH > 12), cool it in an ice bath to maximize precipitation. If recrystallizing, ensure the solution is fully saturated at high temperature and allowed to cool slowly.
Adsorption to Silica Gel: The basic amine can strongly adhere to the acidic silica gel during column chromatography.[1]Neutralize the silica gel by pre-eluting the column with the mobile phase containing a small amount of triethylamine (0.5-1%). Use an amine-functionalized silica gel column.
Product Volatility: Loss of product may occur during solvent removal under high vacuum, especially if the compound has a lower boiling point.Use a rotary evaporator with controlled temperature and pressure. Avoid excessive heating. For small quantities, a gentle stream of inert gas can be used to evaporate the solvent.

Problem 2: Product is not pure after purification (as determined by TLC or other analytical methods).

Potential CauseRecommended Solution
Incomplete Separation of Impurities: The purification method used may not be effective for the specific impurities present.Acid-Base Extraction: Ensure the pH for the acidic and basic washes is appropriate to separate acidic, basic, and neutral impurities. Column Chromatography: Optimize the mobile phase polarity. A gradient elution may be necessary to separate compounds with similar polarities. Recrystallization: Choose a solvent system where the impurities are either very soluble or insoluble at all temperatures.
Co-precipitation/Co-crystallization: Impurities may have similar solubility profiles and crystallize along with the product.Perform a second recrystallization with a different solvent system.
Contamination from Solvents or Reagents: Impurities may be introduced from the solvents or reagents used in the purification process.Use high-purity, analytical grade solvents and reagents.
Incomplete Reaction: Starting materials, such as 3-ethoxy-4-methoxybenzaldehyde or the imine intermediate, may still be present.Monitor the reaction to completion using TLC before starting the work-up. If present, these impurities can often be separated by column chromatography.
Side-products from Synthesis: The synthesis, likely a reductive amination, can produce side-products like the corresponding alcohol or over-alkylated amines.Optimize the reaction conditions to minimize side-product formation. Column chromatography is typically effective for separating these types of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthetically prepared this compound?

A1: Common impurities can originate from the starting materials or the synthetic route, which is often a reductive amination of 3-ethoxy-4-methoxybenzaldehyde. Potential impurities include:

  • 3-ethoxy-4-methoxybenzaldehyde: Unreacted starting material.

  • N-(3-Ethoxy-4-methoxybenzylidene)-(3-ethoxy-4-methoxyphenyl)methanamine: The imine intermediate from the reductive amination.

  • (3-Ethoxy-4-methoxyphenyl)methanol: A byproduct from the reduction of the starting aldehyde.

  • Dibenzylamine derivative: From over-alkylation of the product amine.

  • Solvent residues: Residual solvents from the reaction or purification steps.

Q2: What is the best method to purify this compound on a large scale?

A2: For large-scale purification, vacuum distillation is often the most efficient method, provided the compound is thermally stable. This technique separates compounds based on their boiling points at reduced pressure, which allows for distillation at a lower temperature, preventing degradation. Prior to distillation, an acid-base extraction can be performed to remove non-volatile acidic or basic impurities.

Q3: How can I effectively monitor the purity of my fractions during column chromatography?

A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring column chromatography fractions.

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). A common starting point is a 9:1 mixture of dichloromethane:methanol. Adding a small amount of triethylamine (0.5-1%) to the mobile phase can improve the spot shape for amines.

  • Visualization: The spots can be visualized under UV light (254 nm). Staining with a potassium permanganate or ninhydrin solution can also be used to detect the amine.

Q4: My amine product is an oil. Can I still use recrystallization?

A4: If the free base is an oil, you can often convert it to a crystalline salt for purification by recrystallization. The hydrochloride or tartrate salts are common choices. To do this, dissolve the crude amine in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of the corresponding acid (e.g., HCl in ether or a solution of tartaric acid). The salt will precipitate and can then be recrystallized from a suitable solvent system, such as ethanol/water or methanol/ether. After purification, the free base can be regenerated by dissolving the salt in water and adding a base (e.g., NaOH) followed by extraction with an organic solvent.

Quantitative Data Summary

The following table summarizes key physical properties of this compound, which are important for its purification.

PropertyValueSource
Molecular Formula C₁₀H₁₅NO₂PubChem
Molecular Weight 181.23 g/mol PubChem
Physical State Liquid at room temperatureSigma-Aldrich
Boiling Point Predicted: 283.5 ± 25.0 °C at 760 mmHgChemSpider

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is effective for removing neutral and acidic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.

  • Acidic Extraction: Add 1 M hydrochloric acid (HCl) to the separatory funnel, shake vigorously, and allow the layers to separate. The amine will be protonated and move into the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with 1 M HCl two more times to ensure all the amine has been extracted. Combine all acidic aqueous extracts.

  • Wash: Wash the combined aqueous extracts with a small amount of diethyl ether to remove any remaining neutral impurities. Discard the ether layer.

  • Basification: Cool the aqueous solution in an ice bath and slowly add a concentrated sodium hydroxide (NaOH) solution until the pH is greater than 12. The protonated amine will be deprotonated, and the free base will precipitate or form an oily layer.

  • Product Extraction: Extract the free amine with three portions of dichloromethane.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified amine.

Protocol 2: Purification by Column Chromatography

This method is suitable for separating the target amine from impurities with different polarities.

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the chosen mobile phase.

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Equilibration: Equilibrate the packed column by running the mobile phase through it until the packing is stable. For amines, it is recommended to use a mobile phase containing 0.5-1% triethylamine to prevent streaking.

  • Sample Loading: Dissolve the crude amine in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Vacuum Distillation

This method is ideal for purifying thermally stable liquids on a larger scale.

  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and the joints are properly sealed. Use a magnetic stirrer and a heating mantle with a temperature controller.

  • Charging the Flask: Charge the distillation flask with the crude this compound. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Slowly and carefully apply vacuum to the system.

  • Heating: Once the desired pressure is reached and stable, begin to heat the distillation flask gently.

  • Distillation: Collect the fraction that distills at a constant temperature. This is the purified product.

  • Cooling: After the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.

Visualizations

PurificationWorkflow cluster_start Start cluster_methods Purification Methods cluster_analysis Purity Analysis cluster_end Result Crude Crude Product (this compound + Impurities) AcidBase Acid-Base Extraction Crude->AcidBase Initial Cleanup Column Column Chromatography Crude->Column For Complex Mixtures Distillation Vacuum Distillation Crude->Distillation For Large Scale TLC TLC Analysis AcidBase->TLC Column->TLC Distillation->TLC NMR NMR/MS Analysis TLC->NMR Pure Pure Product TLC->Pure Single Spot Correct Rf Repurify Repurify TLC->Repurify Multiple Spots NMR->Pure Repurify->Column Re-chromatograph Repurify->Distillation Re-distill

Caption: A general workflow for the purification and analysis of this compound.

TroubleshootingTree cluster_impurities Identify Impurity Type cluster_solutions Select Purification Method Impure Impure Product Detected by TLC StartingMaterial Unreacted Starting Material (Aldehyde) Impure->StartingMaterial SideProduct Reaction Side-Product (e.g., Alcohol) Impure->SideProduct PolarImpurity Polar Impurity Impure->PolarImpurity NonPolarImpurity Non-Polar Impurity Impure->NonPolarImpurity ColumnChrom Column Chromatography (Optimized Mobile Phase) StartingMaterial->ColumnChrom Recrystallize Recrystallization (as a salt) StartingMaterial->Recrystallize SideProduct->ColumnChrom AcidBaseWash Acid-Base Wash PolarImpurity->AcidBaseWash NonPolarImpurity->AcidBaseWash

Caption: Decision tree for troubleshooting an impure product based on the type of impurity.

References

Technical Support Center: Improving the Purity of (3-Ethoxy-4-methoxyphenyl)methanamine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the recrystallization of (3-ethoxy-4-methoxyphenyl)methanamine. The guidance is based on established principles for the purification of aromatic amines.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: An ideal recrystallization solvent will have high solubility for the compound at elevated temperatures and low solubility at room temperature.[1][2] For aromatic amines like this compound, suitable solvents or solvent systems might include ethanol/water, isopropanol, or mixtures of a good solvent (like ethyl acetate) with a poor solvent (like hexanes).[3][4] Due to a lack of specific public data, experimental screening is necessary to determine the optimal solvent.

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue with amines.[3] This can be caused by the solution being too concentrated or cooling too quickly.[3][5] To address this, try the following:

  • Reduce the concentration by adding more solvent.[3]

  • Ensure a slow cooling process. Allow the solution to cool to room temperature gradually before further cooling in an ice bath.[3]

  • Use a seed crystal to encourage crystallization.[3]

  • Consider converting the amine to its hydrochloride salt, which often has better crystallization properties.[3]

Q3: I am experiencing a very low yield after recrystallization. What are the likely causes?

A3: Low yield is often a result of using too much solvent, which keeps a significant portion of your product dissolved in the mother liquor even at low temperatures.[1][6] Ensure you are using the minimum amount of hot solvent required to fully dissolve the compound. Other causes can include premature crystallization during a hot filtration step or using rinse solvent that is not sufficiently cold.[1]

Q4: How can I identify the impurities in my sample of this compound?

A4: Potential impurities could include unreacted starting materials from the synthesis, such as 3-ethoxy-4-methoxybenzaldehyde, or by-products from the amination reaction.[7][8][9] Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify and quantify impurities.

Q5: Can I use a mixed solvent system for recrystallization?

A5: Yes, a mixed solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can be very effective.[3] The compound is typically dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes slightly cloudy (the saturation point). The solution is then reheated to clarify and allowed to cool slowly.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the recrystallization process.

Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is supersaturated.1. Boil off some of the solvent to increase the concentration and then allow it to cool again.[6] 2. Try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites. 3. Add a seed crystal of the pure compound.[3]
Crystals form too quickly. The solution is too concentrated or cooled too rapidly.Add a small amount of additional hot solvent to the solution and allow it to cool more slowly. This will lead to larger, purer crystals.[6]
The recrystallized product is discolored. Colored impurities are present.Consider treating the hot solution with a small amount of activated charcoal before the hot filtration step to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.
The product melts in the hot solvent ("oiling out"). The boiling point of the solvent is higher than the melting point of the compound, or significant impurities are depressing the melting point.Add more solvent to lower the saturation temperature.[6] Alternatively, choose a solvent with a lower boiling point.
Low recovery of the purified product. 1. Too much solvent was used. 2. The crystals were washed with too much cold solvent. 3. Premature crystallization occurred during hot filtration.1. Use the minimum amount of hot solvent necessary for dissolution.[1] 2. Wash the collected crystals with a minimal amount of ice-cold solvent. 3. Ensure the filtration apparatus is pre-heated (e.g., by passing hot solvent through it) to prevent clogging.

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization

Objective: To identify a suitable solvent or solvent system for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Various analytical grade solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes, water)

  • Test tubes

  • Hot plate or water bath

  • Vortex mixer

Procedure:

  • Place approximately 20-30 mg of the crude compound into several test tubes.

  • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or it is clear that it is insoluble (approx. 1 mL). Record the solubility at room temperature.

  • For solvents in which the compound was insoluble or sparingly soluble at room temperature, heat the test tube in a water bath or on a hot plate.

  • Continue adding the hot solvent dropwise until the solid fully dissolves. Record the volume of solvent used.

  • Allow the test tubes that formed a clear solution upon heating to cool to room temperature, and then place them in an ice bath.

  • Observe the formation of crystals. An ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot, and which produces a good yield of crystals upon cooling.

Data Presentation: Solvent Solubility Screening
Solvent Solubility at 25°C (approx. mg/mL) Solubility at Boiling Point (approx. mg/mL) Observations Upon Cooling
Ethanol
Isopropanol
Ethyl Acetate
Toluene
Hexanes
Water
Other
Protocol 2: Recrystallization Procedure

Objective: To purify crude this compound using a selected solvent.

Materials:

  • Crude this compound

  • Optimal recrystallization solvent (determined from Protocol 1)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude compound in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of the selected solvent and begin heating the mixture with stirring.

  • Continue adding small portions of the hot solvent until the compound just dissolves completely.

  • If insoluble impurities are present, perform a hot gravity filtration into a pre-warmed flask.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Allow the crystals to dry completely under vacuum.

Visualizations

Recrystallization_Workflow Recrystallization Experimental Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude Compound select_solvent Select Optimal Solvent (from screening) start->select_solvent dissolve Dissolve in Minimum Amount of Hot Solvent select_solvent->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities exist) dissolve->hot_filtration cool_slowly Slow Cooling to Room Temperature dissolve->cool_slowly hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Collect Crystals via Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Ice-Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: Workflow for the recrystallization of this compound.

Troubleshooting_Logic Troubleshooting Logic for Recrystallization Issues start Recrystallization Issue? issue_no_crystals No Crystals Form start->issue_no_crystals issue_oiling_out Compound Oils Out start->issue_oiling_out issue_low_yield Low Yield start->issue_low_yield solution_concentrate Concentrate Solution (Boil off solvent) issue_no_crystals->solution_concentrate Too much solvent? solution_scratch Scratch Flask / Seed issue_no_crystals->solution_scratch Supersaturated? solution_slow_cool Use Slower Cooling issue_oiling_out->solution_slow_cool Cooling too fast? solution_more_solvent Add More Solvent issue_oiling_out->solution_more_solvent Too concentrated? solution_change_solvent Change Solvent issue_oiling_out->solution_change_solvent Solvent issue? solution_less_solvent Use Less Solvent issue_low_yield->solution_less_solvent Too much solvent used?

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Synthesis of Substituted Methoxyphenylamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted methoxyphenylamines.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to substituted methoxyphenylamines?

A1: The most prevalent synthetic pathways include:

  • Reductive amination of a substituted methoxybenzaldehyde or methoxyacetophenone: This involves the reaction of the carbonyl compound with an amine or ammonia source in the presence of a reducing agent. A common variation is the Henry reaction with nitromethane to form a β-nitrostyrene, which is subsequently reduced.

  • The Leuckart Reaction: This method utilizes formamide or ammonium formate to reductively aminate a corresponding ketone, such as a substituted methoxyacetophenone.[1][2]

  • Modification of existing phenethylamines: This can involve reactions like ether cleavage to alter the methoxy groups or electrophilic aromatic substitution to introduce other functionalities.

Q2: My reductive amination yield is low. What are the likely causes?

A2: Low yields in reductive amination can stem from several factors:

  • Inefficient imine/enamine formation: The equilibrium between the carbonyl compound and the amine to form the imine or enamine intermediate may not be favorable.[3] This can be addressed by removing water, for example, by using a Dean-Stark apparatus or adding a dehydrating agent.

  • Side reactions of the carbonyl group: The reducing agent might be too strong and reduce the aldehyde or ketone to an alcohol before imine formation can occur.[4]

  • Suboptimal pH: The pH of the reaction is crucial. Acidic conditions (typically pH 4-6) are often required to catalyze imine formation, but a pH that is too low will protonate the amine, rendering it non-nucleophilic.

  • Steric hindrance: Bulky substituents on either the carbonyl compound or the amine can hinder the reaction.

  • Inappropriate choice of reducing agent: The reducing agent must be selective for the imine/iminium ion over the carbonyl group for a one-pot reaction.[4]

Q3: I am seeing significant amounts of a dimeric by-product in my reaction mixture. What is it and how can I avoid it?

A3: Dimeric by-products, such as bis-(1-phenylethyl)amine, can form, particularly in Leuckart reactions or other reductive aminations where the primary amine product can react with another molecule of the starting carbonyl.[5] To minimize this, you can:

  • Use a molar excess of the aminating agent (e.g., ammonia or primary amine).

  • Slowly add the carbonyl compound to the reaction mixture to maintain a low concentration of the starting material.

  • Optimize the reaction temperature and time to favor the formation of the desired primary amine.

Q4: How can I effectively cleave the methyl ether of a methoxyphenylamine without affecting other functional groups?

A4: Boron tribromide (BBr₃) is a highly effective reagent for the selective cleavage of aryl methyl ethers.[5][6] It is particularly useful as it can often be used at low temperatures, preserving other sensitive functional groups. However, careful control of stoichiometry is crucial, as an excess of BBr₃ can sometimes lead to undesired side reactions.[7] It is also important to perform the reaction under anhydrous conditions as BBr₃ reacts vigorously with water.

Q5: What are the key safety precautions when working with reagents for methoxyphenylamine synthesis?

A5: Many reagents used in these syntheses are hazardous and require careful handling:

  • Boron tribromide (BBr₃): Highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Lithium aluminum hydride (LAH): A powerful reducing agent that is highly flammable and reacts violently with water and protic solvents. It should be handled under an inert atmosphere (e.g., argon or nitrogen).

  • Nitromethane: Flammable and can be explosive under certain conditions.

  • Elemental Bromine: Highly toxic, corrosive, and volatile. It should be handled in a well-ventilated fume hood with appropriate PPE.[8]

Troubleshooting Guides

Guide 1: Reductive Amination of Methoxybenzaldehydes

This guide focuses on the common pitfalls encountered during the synthesis of methoxyphenylamines via reductive amination of the corresponding benzaldehydes, particularly through the β-nitrostyrene intermediate.

Problem: Low yield of β-methoxynitrostyrene in the Henry Reaction.

Possible Cause Troubleshooting Steps
Incorrect Catalyst or Catalyst Amount Ammonium acetate is a commonly used catalyst. Ensure it is anhydrous and used in the correct molar ratio (typically 0.25-0.3 equivalents relative to the aldehyde).[9]
Suboptimal Reaction Temperature The reaction temperature is critical. For many methoxybenzaldehydes, a temperature range of 70-80°C is optimal.[9] Higher temperatures can lead to polymerization and side reactions.
Insufficient Reaction Time The reaction time can vary depending on the substrate. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal time for your specific substrate. Reaction times of 4-10 hours are common.[9]
Water in the Reaction Mixture The Henry reaction is a condensation reaction that produces water. While some protocols use a solvent that can azeotropically remove water, others are run in a closed system. Ensure your starting materials and solvent are dry if the protocol requires it.

Problem: Incomplete reduction of the β-methoxynitrostyrene.

Possible Cause Troubleshooting Steps
Inactive or Insufficient Reducing Agent Ensure the reducing agent (e.g., LiAlH₄, NaBH₄) is fresh and has been stored under appropriate conditions to prevent decomposition. Use a sufficient molar excess of the reducing agent as specified in reliable protocols.
Poor Solubility of the Nitrostyrene The nitrostyrene must be fully dissolved in the reaction solvent for the reduction to proceed efficiently. If solubility is an issue, consider a different solvent system or gentle heating if the reducing agent is stable at higher temperatures.
Formation of Side Products Over-reduction or side reactions can occur. For instance, with NaBH₄ alone, the double bond may be reduced, but not the nitro group. The addition of a catalyst like CuCl₂ can facilitate the complete reduction to the amine.[4][10]
Incorrect Work-up Procedure The work-up is crucial for isolating the product. Ensure proper quenching of the reducing agent and appropriate pH adjustments during extraction to isolate the amine product effectively.

Problem: Difficulty in purifying the final methoxyphenylamine.

Possible Cause Troubleshooting Steps
Presence of Unreacted Starting Materials If the reaction did not go to completion, unreacted nitrostyrene or intermediate nitroalkane may be present. Optimize the reaction conditions to achieve full conversion.
Formation of Oily Product that is Difficult to Crystallize The freebase of many phenethylamines is an oil. Conversion to a salt (e.g., hydrochloride or hydrobromide) often facilitates purification by crystallization.[11]
Contamination with Side Products Side products from the reduction can co-elute during chromatography or co-precipitate during crystallization. Consider alternative purification methods like distillation under reduced pressure for the freebase or recrystallization from different solvent systems for the salt.
Emulsion Formation During Extraction Emulsions can be problematic during aqueous work-up. To break emulsions, try adding a saturated solution of NaCl or a small amount of a different organic solvent.

Data Presentation

Table 1: Comparison of Reducing Agents for the Reduction of β-Nitrostyrenes to Phenethylamines
Reducing System Substrate Reaction Time Yield (%) Reference
NaBH₄ / CuCl₂β-Nitrostyrene15 min83[4]
NaBH₄ / CuCl₂2,5-Dimethoxy-β-nitrostyrene10 min82[4]
NaBH₄ / CuCl₂β-Methyl-β-nitrostyrene30 min62[4]
LiAlH₄2,5-Dimethoxynitrostyrene24 h (reflux)~57 (as freebase)[12]

Note: Yields can vary significantly based on the specific substrate, reaction scale, and purification method.

Experimental Protocols

Protocol 1: Synthesis of 2,5-Dimethoxy-β-nitrostyrene

This protocol is adapted from a patented method and provides a general procedure for the Henry condensation.[9]

Materials:

  • 2,5-Dimethoxybenzaldehyde

  • Nitromethane

  • Ammonium acetate

  • Organic solvent (e.g., toluene or xylene)

Procedure:

  • To a reaction vessel, add 2,5-dimethoxybenzaldehyde (1 part by mass), nitromethane (0.7-0.9 parts by mass), the organic solvent (4-5 parts by mass), and ammonium acetate (0.25-0.3 parts by mass).

  • Heat the reaction mixture to 70-80°C and maintain this temperature for 4-10 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and wash it with an aqueous solution to separate the organic layer.

  • The organic layer is then cooled to induce crystallization.

  • The resulting crystals of 2,5-dimethoxy-β-nitrostyrene are collected by centrifugation or filtration.

Protocol 2: Reduction of 2,5-Dimethoxy-β-nitrostyrene with NaBH₄/CuCl₂

This one-pot procedure is an efficient method for the reduction of β-nitrostyrenes.[4][10]

Materials:

  • 2,5-Dimethoxy-β-nitrostyrene

  • Sodium borohydride (NaBH₄)

  • Copper(II) chloride (CuCl₂)

  • 2-Propanol

Procedure:

  • Dissolve the 2,5-dimethoxy-β-nitrostyrene in 2-propanol in a round-bottom flask.

  • Add a catalytic amount of CuCl₂ to the solution.

  • Cool the mixture in an ice bath and slowly add an excess of NaBH₄ in portions.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature. The reaction is typically complete within 10-30 minutes.

  • Quench the reaction by the slow addition of aqueous HCl.

  • Make the solution basic with NaOH and extract the product with an organic solvent (e.g., dichloromethane or diethyl ether).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,5-dimethoxyphenethylamine.

  • The product can be further purified by distillation of the freebase or by conversion to a salt and recrystallization.

Visualizations

Troubleshooting_Reductive_Amination cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield in Reductive Amination cause1 Inefficient Imine Formation start->cause1 cause2 Side Reaction of Carbonyl start->cause2 cause3 Suboptimal pH start->cause3 cause4 Poor Reducing Agent Selectivity start->cause4 sol1 Remove Water (e.g., Dean-Stark) Add Dehydrating Agent cause1->sol1 sol2 Use a Milder Reducing Agent (e.g., NaBH(OAc)₃) cause2->sol2 sol3 Adjust pH to 4-6 with a Mild Acid cause3->sol3 sol4 Switch to a More Selective Reagent (e.g., NaBH₃CN or STAB) cause4->sol4

Caption: Troubleshooting workflow for low yields in reductive amination.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product start_mol Substituted Methoxybenzaldehyde nitrostyrene β-Nitrostyrene Intermediate start_mol->nitrostyrene Henry Reaction (Nitromethane, Catalyst) phenethylamine Substituted Methoxyphenylamine nitrostyrene->phenethylamine Reduction (e.g., LiAlH₄ or NaBH₄/CuCl₂)

Caption: Common synthetic pathway for substituted methoxyphenylamines.

References

Technical Support Center: Synthesis of (3-Ethoxy-4-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of (3-Ethoxy-4-methoxyphenyl)methanamine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate a smooth and efficient synthesis process.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via reductive amination of 3-ethoxy-4-methoxybenzaldehyde.

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Incomplete Imine Formation: The reaction between the aldehyde and the amine source (e.g., ammonia or an ammonium salt) is slow or incomplete.- Optimize pH: Ensure the reaction medium is weakly acidic (pH 4-5) to catalyze imine formation. Acetic acid can be used as a catalyst. - Remove Water: Use molecular sieves to remove water formed during imine formation, which can shift the equilibrium towards the product. - Pre-formation of Imine: Consider a two-step process where the imine is formed first, followed by the addition of the reducing agent.
2. Deactivated Reducing Agent: Sodium triacetoxyborohydride (STAB) is sensitive to moisture and can decompose if not handled under anhydrous conditions.[1]- Use Fresh Reagent: Ensure the STAB is fresh and has been stored properly. - Anhydrous Conditions: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
3. Aldehyde Reduction: Stronger reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde to the corresponding alcohol.[2][3]- Choice of Reducing Agent: Use a milder reducing agent that is more selective for the imine over the aldehyde, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[3][4] - Stepwise Addition: If using NaBH₄, ensure complete imine formation before adding the reducing agent.[2][3]
Formation of Side Products 1. Over-alkylation (Formation of Secondary Amine): The primary amine product reacts further with the aldehyde to form a secondary amine.- Control Stoichiometry: Use a slight excess of the amine source relative to the aldehyde.
2. Formation of 3-ethoxy-4-methoxybenzyl alcohol: Reduction of the starting aldehyde.- Selective Reducing Agent: As mentioned above, use a milder and more selective reducing agent like STAB.[4]
Difficult Product Isolation 1. Emulsion during Work-up: The basic nature of the product can lead to the formation of emulsions during aqueous extraction.- Adjust pH: Carefully adjust the pH of the aqueous layer to be strongly basic (pH > 12) to ensure the amine is in its free base form. - Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to break emulsions.
2. Product is Water-Soluble: The amine product may have some solubility in the aqueous phase, leading to loss during extraction.- Multiple Extractions: Perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). - Salting Out: Add a salt (e.g., sodium chloride) to the aqueous layer to decrease the solubility of the organic product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound on a larger scale?

A1: The most prevalent and scalable method is the reductive amination of 3-ethoxy-4-methoxybenzaldehyde. This one-pot reaction involves the formation of an intermediate imine from the aldehyde and an ammonia source, which is then reduced in situ to the desired primary amine.

Q2: Which reducing agent is best for this synthesis?

A2: Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent for this transformation.[1][4] It is mild and selective for the reduction of the iminium ion over the starting aldehyde, which minimizes the formation of the corresponding alcohol byproduct.[4][5] However, it is moisture-sensitive.[1] Sodium cyanoborohydride (NaBH₃CN) is another good option and is less sensitive to moisture.[2] Sodium borohydride (NaBH₄) can be used, but care must be taken to ensure the imine is fully formed before its addition to prevent reduction of the aldehyde.[2][3]

Q3: What are the critical parameters to control for a successful scale-up?

A3: Key parameters include:

  • Reagent Quality: Use high-purity starting materials and fresh, properly stored reducing agents.

  • Reaction Temperature: Maintain the recommended temperature range to ensure optimal reaction rates and minimize side reactions.

  • pH Control: For efficient imine formation, the pH should be mildly acidic.

  • Anhydrous Conditions: Particularly when using STAB, ensure all glassware is dry and the reaction is run under an inert atmosphere.

  • Stirring: Efficient stirring is crucial for heterogeneous reactions to ensure proper mixing of reagents.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample of the reaction mixture can be taken at different time points to check for the disappearance of the starting aldehyde and the formation of the product.

Q5: What is the typical work-up and purification procedure?

A5: A typical work-up involves quenching the reaction with water or a basic solution, followed by extraction of the product into an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Experimental Protocols

Synthesis of this compound via Reductive Amination using Sodium Triacetoxyborohydride

Materials:

  • 3-Ethoxy-4-methoxybenzaldehyde

  • Ammonium acetate

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-ethoxy-4-methoxybenzaldehyde (1 equivalent) and ammonium acetate (7-10 equivalents).

  • Add anhydrous dichloromethane to dissolve the solids.

  • Add glacial acetic acid (2 equivalents) to the mixture and stir at room temperature for 30 minutes to facilitate imine formation.

  • In a separate flask, suspend sodium triacetoxyborohydride (1.5 equivalents) in anhydrous dichloromethane.

  • Slowly add the STAB suspension to the reaction mixture over 30-60 minutes, maintaining the temperature at 20-25°C.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing Agent Formula Selectivity (Imine vs. Aldehyde) Moisture Sensitivity Common Solvents Notes
Sodium Triacetoxyborohydride (STAB)NaBH(OAc)₃HighHigh[1]DCM, DCE, THF[2]Preferred for one-pot reactions; avoids toxic byproducts.[1]
Sodium CyanoborohydrideNaBH₃CNHighLow[2]Methanol, Ethanol[2]Generates toxic cyanide waste.
Sodium BorohydrideNaBH₄LowLowMethanol, Ethanol[2]Can reduce aldehydes; requires separate imine formation step for good selectivity.[2][3]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Start: 3-Ethoxy-4-methoxybenzaldehyde & Ammonia Source imine_formation Imine Formation (Weakly Acidic, e.g., Acetic Acid) start->imine_formation reduction Reduction (e.g., STAB) imine_formation->reduction workup Aqueous Work-up & Extraction reduction->workup purification Purification (e.g., Chromatography) workup->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield? incomplete_imine Incomplete Imine Formation start->incomplete_imine Yes bad_reagent Deactivated Reducing Agent (STAB) start->bad_reagent Yes aldehyde_reduction Aldehyde Reduction Side Reaction start->aldehyde_reduction Yes optimize_ph Optimize pH (4-5) Add Molecular Sieves incomplete_imine->optimize_ph fresh_reagent Use Fresh STAB Ensure Anhydrous Conditions bad_reagent->fresh_reagent selective_reagent Use Selective Reductant (STAB) Or Two-Step Procedure aldehyde_reduction->selective_reagent

Caption: Troubleshooting logic for low yield in the synthesis.

Reductive_Amination_Pathway cluster_reaction Reaction Pathway aldehyde 3-Ethoxy-4-methoxybenzaldehyde (R-CHO) hemiaminal Hemiaminal Intermediate [R-CH(OH)NH2] aldehyde->hemiaminal ammonia Ammonia (NH3) ammonia->hemiaminal iminium Iminium Ion [R-CH=NH2+] hemiaminal->iminium - H2O amine Product: this compound (R-CH2NH2) iminium->amine + [H-] (from STAB)

Caption: Simplified reaction pathway for reductive amination.

References

Catalyst selection for efficient (3-Ethoxy-4-methoxyphenyl)methanamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of (3-Ethoxy-4-methoxyphenyl)methanamine. Our focus is on catalyst selection and reaction optimization to ensure high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method is the reductive amination of 3-ethoxy-4-methoxybenzaldehyde. This one-pot reaction involves the formation of an imine intermediate by reacting the aldehyde with an amine source (commonly ammonia or an ammonium salt), followed by the in-situ reduction of the imine to the desired primary amine.

Q2: Which catalysts are recommended for the reductive amination of 3-ethoxy-4-methoxybenzaldehyde?

A2: A range of catalysts can be employed, with the choice often depending on the specific reducing agent, reaction conditions, and cost considerations. Common catalyst classes include:

  • Noble Metal Catalysts: Palladium on carbon (Pd/C) and platinum-based catalysts are highly effective, particularly when using hydrogen gas as the reductant.

  • Nickel Catalysts: Raney nickel is a cost-effective option that shows good activity.

  • Iridium and Ruthenium Complexes: These have been shown to be highly efficient for reductive aminations, often requiring milder conditions.[1]

  • Cobalt-Based Catalysts: Recent studies have demonstrated the effectiveness of cobalt-containing composites, achieving high yields in the amination of related methoxybenzaldehydes.[2]

  • Iron Catalysts: Earth-abundant and environmentally friendly iron catalysts are gaining traction for this transformation.

Q3: What are the common side products in this synthesis, and how can they be minimized?

A3: The most common side product is 3-ethoxy-4-methoxybenzyl alcohol, which forms from the direct reduction of the starting aldehyde. To minimize this:

  • Choose a selective reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred over more powerful reducing agents like sodium borohydride (NaBH₄) as it is more selective for the iminium ion over the aldehyde.

  • Optimize reaction conditions: Lowering the reaction temperature can sometimes favor imine formation and subsequent reduction over direct aldehyde reduction.

  • Catalyst selection: Some catalysts exhibit higher selectivity towards the imine reduction. For instance, certain iridium catalysts can be tuned to minimize alcohol by-product formation.

Q4: How does pH affect the reaction?

A4: The pH of the reaction medium is critical. A slightly acidic environment (pH 5-6) is generally optimal for the initial imine formation. If the pH is too low (highly acidic), the amine source will be protonated, rendering it non-nucleophilic and hindering the reaction. Conversely, a basic pH can slow down the imine formation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete imine formation. 2. Formation of 3-ethoxy-4-methoxybenzyl alcohol as a major byproduct. 3. Catalyst deactivation.1. Ensure a slightly acidic pH (5-6). Consider the use of a dehydrating agent to drive the equilibrium towards imine formation. 2. Switch to a milder, more selective reducing agent like NaBH(OAc)₃. 3. Use a fresh batch of catalyst. If using a heterogeneous catalyst, ensure proper activation and handling.
Reaction Stalled 1. Decomposition of the reducing agent. 2. Incorrect pH. 3. Insufficient reaction temperature.1. Add a fresh portion of the reducing agent. 2. Monitor and adjust the pH of the reaction mixture. 3. If the reaction is sluggish at room temperature, consider gentle heating.
Formation of Secondary/Tertiary Amines Over-alkylation of the product amine.This is more common with primary amines as starting materials. When using ammonia, ensure a sufficient excess to favor the formation of the primary amine.
Difficult Product Isolation Emulsion formation during workup.Adjust the pH of the aqueous layer to ensure the product is in its free base or salt form for efficient extraction. Brine washes can also help break emulsions.

Catalyst Performance Comparison

The selection of a suitable catalyst is paramount for achieving high efficiency in the synthesis of this compound. Below is a summary of commonly used catalysts and their typical performance in the reductive amination of aromatic aldehydes.

Catalyst Typical Reducing Agent Reported Yields (for related systems) Key Advantages Potential Drawbacks
Palladium on Carbon (Pd/C) H₂ gas, Sodium Borohydride[3]Good to ExcellentWidely available, effective for hydrogenation.May require pressure equipment for H₂ gas.
Raney Nickel H₂ gasGoodCost-effective.Pyrophoric nature requires careful handling.
Iridium Complexes H₂ gas, Formic AcidHigh to Excellent[4]High activity and selectivity, milder conditions.Higher cost compared to other metals.
Cobalt Composites H₂ gas72-96%[2]Lower cost than noble metals, good yields.May require higher temperatures and pressures.
Iron Catalysts H₂ gasGood to ExcellentAbundant, low toxicity, environmentally friendly.May require specific ligands or supports for high activity.

Experimental Protocols

Protocol 1: Reductive Amination using Palladium on Carbon and Sodium Borohydride
  • Imine Formation:

    • Dissolve 3-ethoxy-4-methoxybenzaldehyde (1 equivalent) in methanol.

    • Add ammonium acetate (1.5 equivalents) and stir at room temperature for 1-2 hours to form the imine.

  • Reduction:

    • Add 10% Palladium on Carbon (5 mol%) to the reaction mixture.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add sodium borohydride (1.2 equivalents) portion-wise, maintaining the temperature below 10°C.

    • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Workup and Purification:

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Perform an acid-base extraction to isolate the amine.

    • Purify the product by column chromatography or distillation.

Visualizing the Process

Experimental Workflow

experimental_workflow start Start imine_formation Imine Formation (3-ethoxy-4-methoxybenzaldehyde + NH4OAc in MeOH) start->imine_formation reduction Reduction (Add Pd/C and NaBH4) imine_formation->reduction workup Workup (Filtration, Extraction) reduction->workup purification Purification (Chromatography/Distillation) workup->purification end Final Product (this compound) purification->end

Caption: General experimental workflow for the synthesis.

Troubleshooting Logic

troubleshooting_logic low_yield Low Yield check_imine Incomplete Imine Formation? low_yield->check_imine Check check_side_product Alcohol Side Product? low_yield->check_side_product Check check_catalyst Catalyst Inactive? low_yield->check_catalyst Check adjust_ph Adjust pH (5-6) Add Dehydrating Agent check_imine->adjust_ph Yes change_reductant Use Milder Reductant (NaBH(OAc)3) check_side_product->change_reductant Yes fresh_catalyst Use Fresh Catalyst check_catalyst->fresh_catalyst Yes

Caption: Troubleshooting decision tree for low yield issues.

References

Managing reaction temperature for optimal (3-Ethoxy-4-methoxyphenyl)methanamine yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (3-Ethoxy-4-methoxyphenyl)methanamine. The content focuses on managing reaction temperature to optimize yield and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method is the reductive amination of 3-ethoxy-4-methoxybenzaldehyde. This process involves the reaction of the aldehyde with an amine source, typically ammonia or an ammonia equivalent, to form an intermediate imine, which is then reduced to the final amine product.

Q2: What is the optimal reaction temperature for this synthesis?

The optimal reaction temperature is highly dependent on the specific reagents, catalyst, and solvent system employed. While some reductive amination protocols using mild reducing agents can proceed efficiently at room temperature (approximately 18-25°C), others, particularly those involving certain heterogeneous catalysts, may require elevated temperatures, sometimes as high as 100-150°C, to achieve high yields.[1] It is crucial to consult the specific protocol for the chosen method.

Q3: What are the common side reactions that can occur, and how are they affected by temperature?

Common side reactions include:

  • Over-alkylation: The primary amine product can react further with the starting aldehyde to form a secondary amine, which can then be reduced. This is more likely to occur if the primary amine is not efficiently removed from the reaction mixture.

  • Aldehyde Reduction: The reducing agent can directly reduce the starting aldehyde to the corresponding alcohol (3-ethoxy-4-methoxybenzyl alcohol). This is more prevalent with stronger reducing agents like sodium borohydride if the imine formation is not complete before the addition of the reductant.[2] Milder reagents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride are often used to minimize this side reaction as they selectively reduce the imine or iminium ion.[2]

  • Disproportionation of the Imine: The intermediate imine can undergo self-reaction, especially at higher temperatures, leading to byproducts.

Q4: Can I use a one-pot or a two-step procedure for the reductive amination?

Both one-pot and two-step procedures are viable. In a one-pot synthesis, the aldehyde, amine source, and a mild reducing agent are combined, and the imine formation and reduction occur in situ. In a two-step process, the imine is formed first, sometimes with the removal of water, and then the reducing agent is added in a separate step. The two-step approach can sometimes offer better control and higher yields, especially if the imine formation is slow or reversible.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Reaction temperature is too low: Imine formation may be slow or not occurring at room temperature.Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by TLC or LC-MS. For some catalytic systems, temperatures of 80°C or higher may be necessary.[3]
Inefficient imine formation: The equilibrium may not favor the imine, or the removal of water (a byproduct of imine formation) may be insufficient.Consider using a dehydrating agent (e.g., molecular sieves) or a Dean-Stark apparatus to remove water and drive the equilibrium towards the imine.
Decomposition of reagents or product: High temperatures can lead to the degradation of the starting materials, intermediates, or the final product.If high temperatures are required, ensure the reaction time is optimized to minimize exposure to heat after the reaction is complete. Consider using a milder catalyst that operates at lower temperatures if possible.
Presence of (3-Ethoxy-4-methoxy)benzyl alcohol as a major byproduct Reducing agent is too strong or added prematurely: The aldehyde is being reduced faster than the imine.Use a milder reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, which are more selective for the iminium ion over the aldehyde.[2] If using a stronger reductant like sodium borohydride, ensure complete imine formation before its addition (two-step procedure).
Formation of secondary amine byproduct Over-alkylation of the primary amine product: The product is reacting with the remaining starting aldehyde.Use a molar excess of the ammonia source to favor the formation of the primary amine. If possible, remove the primary amine from the reaction mixture as it is formed.
Reaction stalls before completion Catalyst deactivation: The catalyst may have lost its activity.If using a heterogeneous catalyst, ensure it is fresh or properly activated. For homogeneous catalysts, check for potential inhibitors in the starting materials or solvent.
Insufficient reducing agent: The reducing agent may have been consumed by side reactions or is not present in a sufficient molar excess.Increase the molar equivalents of the reducing agent.

Data Presentation

Table 1: Representative Yield of an Aromatic Methanamine at Different Temperatures

The following table provides a representative example of how reaction temperature can influence the yield in the reductive amination of an aromatic aldehyde. Please note that these are illustrative values and the optimal temperature for the synthesis of this compound may vary based on the specific experimental conditions.

Reaction Temperature (°C)Reaction Time (hours)Yield (%)Observations
25 (Room Temperature)24< 10Incomplete conversion, starting material remains.
501245Significant improvement in conversion.
75685Near-complete conversion, minimal side products.
100492High yield, shorter reaction time.
120488Slight decrease in yield, potential for byproduct formation.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB) at Room Temperature

This protocol is a general procedure for a one-pot reductive amination and may require optimization for the specific substrate.

  • Reaction Setup: To a solution of 3-ethoxy-4-methoxybenzaldehyde (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane) is added the amine source (e.g., ammonia in methanol or ammonium acetate, 1.5-2 equivalents).

  • Addition of Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.2-1.5 equivalents) is added portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature and the progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with the organic solvent.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Protocol 2: Catalytic Reductive Amination at Elevated Temperature

This protocol is a general guideline for a catalytic reductive amination and will require significant optimization based on the chosen catalyst.

  • Catalyst Preparation: The catalyst (e.g., a supported metal catalyst) is charged into a high-pressure reactor.

  • Reaction Mixture: A solution of 3-ethoxy-4-methoxybenzaldehyde (1 equivalent) and the amine source (e.g., aqueous ammonia) in a suitable solvent is added to the reactor.

  • Reaction Conditions: The reactor is sealed, purged with an inert gas, and then pressurized with hydrogen gas. The mixture is heated to the desired temperature (e.g., 100-150°C) with vigorous stirring.

  • Reaction Monitoring: The reaction progress can be monitored by analyzing aliquots of the reaction mixture by GC-MS or LC-MS.

  • Work-up and Purification: After cooling to room temperature and venting the hydrogen gas, the catalyst is removed by filtration. The filtrate is then worked up and purified as described in Protocol 1.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 3-ethoxy-4- methoxybenzaldehyde in solvent B Add amine source (e.g., ammonia) A->B C Add reducing agent (e.g., STAB) or Introduce H2 and Catalyst B->C D Stir at set temperature C->D E Monitor reaction progress (TLC/LC-MS) D->E F Quench reaction E->F Reaction complete G Extract product F->G H Dry and concentrate G->H I Purify by column chromatography H->I J J I->J Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield of This compound Check_Temp Is the reaction temperature optimized? Start->Check_Temp Increase_Temp Increase temperature incrementally Check_Temp->Increase_Temp No Check_Reagents Are starting materials and reagents pure? Check_Temp->Check_Reagents Yes Check_Side_Products Analyze byproducts (TLC, LC-MS, NMR) Increase_Temp->Check_Side_Products Purify_Reagents Purify/verify reagents Check_Reagents->Purify_Reagents No Check_Reagents->Check_Side_Products Yes Purify_Reagents->Start Aldehyde_Reduction Aldehyde reduced to alcohol? Check_Side_Products->Aldehyde_Reduction Use_Milder_Reductant Use milder reducing agent (e.g., STAB) Aldehyde_Reduction->Use_Milder_Reductant Yes Over_Alkylation Secondary amine formation? Aldehyde_Reduction->Over_Alkylation No Use_Milder_Reductant->Start Excess_Amine Increase excess of amine source Over_Alkylation->Excess_Amine Yes Excess_Amine->Start

Caption: Troubleshooting guide for low yield in the synthesis.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of (3-Ethoxy-4-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three primary synthetic routes to (3-Ethoxy-4-methoxyphenyl)methanamine, a valuable building block in pharmaceutical and organic synthesis. The routes analyzed are Reductive Amination, the Gabriel Synthesis, and Nitrile Reduction. This document presents a detailed examination of each pathway, including experimental protocols, quantitative data for comparison, and workflow visualizations to aid in the selection of the most suitable method for specific research and development needs.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for the three synthetic routes, providing a clear comparison of their efficiency and resource requirements.

ParameterReductive AminationGabriel SynthesisNitrile Reduction
Overall Yield High (typically >80%)Moderate to HighHigh (typically >80%)
Number of Steps 232-3
Starting Material IsovanillinIsovanillinIsovanillin or 3-Ethoxy-4-methoxybenzaldehyde
Key Reagents NaBH₄ or NaBH₃CN, NH₃/NH₄OAcPhthalimide, Hydrazine, SOCl₂NaBH₄ or LiAlH₄ or H₂/Catalyst, Hydroxylamine
Reaction Conditions Mild to moderateModerate to harshMild to moderate
Key Advantages High efficiency, direct conversionReliable for primary aminesHigh yields for nitrile formation
Key Disadvantages Potential for side reactionsMultiple steps, use of hydrazineUse of strong reducing agents (LiAlH₄)

Experimental Protocols

Detailed methodologies for the key transformations in each synthetic route are provided below.

Route 1: Reductive Amination of 3-Ethoxy-4-methoxybenzaldehyde

This two-step route involves the initial synthesis of the aldehyde from isovanillin, followed by direct reductive amination to the target amine.

Step 1: Synthesis of 3-Ethoxy-4-methoxybenzaldehyde

  • Reaction: Ethylation of isovanillin.

  • Procedure: To a solution of isovanillin (500 g) in water (1500 ml), add sodium hydroxide (157 g) and a phase transfer catalyst such as tetrabutylammonium fluoride (120 g). To this mixture, add bromoethane (537 g) and stir at 25°C for 4 hours. The product precipitates and is isolated by filtration to yield 3-ethoxy-4-methoxybenzaldehyde as a white solid.

  • Yield: ~96%[1][2][3]

  • Purity: >99%[1][2][3]

Step 2: Reductive Amination

  • Reaction: Conversion of the aldehyde to the primary amine.

  • Procedure: Dissolve 3-ethoxy-4-methoxybenzaldehyde (1 equivalent) and ammonium acetate (10 equivalents) in methanol. Stir the mixture at room temperature for 1-2 hours to form the imine. Cool the reaction mixture in an ice bath and add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise, maintaining the temperature below 20°C. Allow the reaction to warm to room temperature and stir for an additional 4-16 hours. The reaction is then quenched, and the product is extracted with an organic solvent. The crude product is purified by column chromatography.

  • Yield: High (expected >85% based on analogous reactions).

Route 2: Gabriel Synthesis

This three-step route involves the preparation of a benzyl halide intermediate, followed by reaction with potassium phthalimide and subsequent liberation of the primary amine.

Step 1: Synthesis of 3-Ethoxy-4-methoxybenzaldehyde

  • (As described in Route 1, Step 1)

Step 2: Synthesis of (3-Ethoxy-4-methoxyphenyl)methanol and subsequent conversion to (3-Ethoxy-4-methoxyphenyl)methyl chloride

  • Reaction: Reduction of the aldehyde to the alcohol, followed by chlorination.

  • Procedure (Reduction): 3-ethoxy-4-methoxybenzaldehyde is reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride in an alcoholic solvent.

  • Procedure (Chlorination): The obtained (3-ethoxy-4-methoxyphenyl)methanol is dissolved in a suitable solvent like dichloromethane, and thionyl chloride is added slowly at low temperature to yield (3-ethoxy-4-methoxyphenyl)methyl chloride.[4]

Step 3: Gabriel Synthesis

  • Reaction: N-alkylation of potassium phthalimide and subsequent hydrazinolysis.

  • Procedure: Potassium phthalimide is reacted with (3-ethoxy-4-methoxyphenyl)methyl chloride in a suitable solvent like DMF. The resulting N-alkylated phthalimide is then treated with hydrazine hydrate in refluxing ethanol to cleave the phthaloyl group and liberate the desired primary amine, this compound.

Route 3: Nitrile Reduction

This route involves the conversion of the starting aldehyde or its precursor to a nitrile, which is then reduced to the primary amine.

Step 1: Synthesis of 3-Ethoxy-4-methoxybenzonitrile

  • From 3-Ethoxy-4-methoxybenzaldehyde:

    • Reaction: Oximation followed by dehydration.

    • Procedure: 3-Ethoxy-4-methoxybenzaldehyde (1000 g) is reacted with hydroxylamine hydrochloride (462.5 g) in acetonitrile (5 L). The mixture is heated to reflux for 2-3 hours. After cooling and workup, 3-ethoxy-4-methoxybenzonitrile is obtained as a white solid.[5][6]

    • Yield: ~95.5%[5][6]

    • Purity: >99%[5][6]

  • From Isovanillin (Two steps):

    • Procedure: Isovanillin is first converted to 3-hydroxy-4-methoxybenzonitrile, which is then ethylated using bromoethane in the presence of a base like potassium carbonate in DMF.[5]

Step 2: Reduction of 3-Ethoxy-4-methoxybenzonitrile

  • Reaction: Reduction of the nitrile to the primary amine.

  • Procedure (Catalytic Hydrogenation): The nitrile can be reduced using catalytic hydrogenation with a catalyst such as Raney nickel or a palladium catalyst under a hydrogen atmosphere.

  • Procedure (Chemical Reduction): Alternatively, a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as THF can be used to reduce the nitrile to the primary amine.[7] The reaction is typically performed at reflux, followed by careful quenching of the excess hydride and acidic workup.

Mandatory Visualizations

The following diagrams illustrate the workflows for each synthetic route.

Reductive_Amination cluster_start Starting Material cluster_step1 Step 1: Ethylation cluster_step2 Step 2: Reductive Amination Isovanillin Isovanillin Aldehyde 3-Ethoxy-4-methoxy- benzaldehyde Isovanillin->Aldehyde Bromoethane, NaOH, Phase Transfer Catalyst Yield: ~96% Amine (3-Ethoxy-4-methoxyphenyl)- methanamine Aldehyde->Amine 1. NH4OAc, MeOH 2. NaBH4 Yield: High

Caption: Workflow for the Reductive Amination Route.

Gabriel_Synthesis cluster_start Starting Material cluster_step1 Step 1: Ethylation cluster_step2 Step 2: Halogenation cluster_step3 Step 3: Gabriel Reaction Isovanillin Isovanillin Aldehyde 3-Ethoxy-4-methoxy- benzaldehyde Isovanillin->Aldehyde Bromoethane, NaOH, Phase Transfer Catalyst Halide (3-Ethoxy-4-methoxyphenyl)- methyl halide Aldehyde->Halide 1. NaBH4 2. SOCl2 Amine (3-Ethoxy-4-methoxyphenyl)- methanamine Halide->Amine 1. Potassium Phthalimide 2. Hydrazine

Caption: Workflow for the Gabriel Synthesis Route.

Nitrile_Reduction cluster_start Starting Material cluster_step1 Step 1: Nitrile Formation cluster_step2 Step 2: Reduction Aldehyde 3-Ethoxy-4-methoxy- benzaldehyde Nitrile 3-Ethoxy-4-methoxy- benzonitrile Aldehyde->Nitrile Hydroxylamine HCl, Acetonitrile Yield: ~95.5% Amine (3-Ethoxy-4-methoxyphenyl)- methanamine Nitrile->Amine LiAlH4 or H2/Catalyst Yield: High

Caption: Workflow for the Nitrile Reduction Route.

References

A Comparative Guide to the Synthesis of (3-Ethoxy-4-methoxyphenyl)methanamine: Reductive Amination vs. Gabriel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of primary amines is a cornerstone of organic and medicinal chemistry. (3-Ethoxy-4-methoxyphenyl)methanamine, a substituted benzylamine, serves as a valuable building block for various pharmaceutical compounds. The selection of an optimal synthetic route is critical for efficiency, purity, and scalability. This guide provides an objective, data-driven comparison of two prevalent methods for its synthesis: one-pot Reductive Amination and the classic Gabriel Synthesis.

At a Glance: Method Comparison

The choice between Reductive Amination and Gabriel Synthesis hinges on a trade-off between the number of synthetic steps, reaction conditions, and overall efficiency. Reductive amination offers a more direct, one-pot conversion from the corresponding aldehyde, while the Gabriel synthesis, though often longer, is renowned for yielding high-purity primary amines free from over-alkylation byproducts.

ParameterReductive AminationGabriel Synthesis
Starting Material 3-Ethoxy-4-methoxybenzaldehyde3-Ethoxy-4-methoxybenzyl halide
Overall Steps (from Aldehyde) 1 (One-pot)3 (Reduction → Halogenation → Amination/Hydrolysis)
Key Reagents Ammonia (aq.), Reducing Agent (e.g., H₂/Catalyst, NaBH₄)1. NaBH₄2. SOCl₂ or HBr3. Potassium Phthalimide4. Hydrazine Hydrate
Typical Yield 70–96% (for similar substrates)[1]60–79% (over 2 steps)[2][3]
Typical Reaction Time 0.5–4 hours[2]4–6 hours + workup[2][3]
Reaction Temperature Room Temperature to 100°C[1][2]Room Temperature to Reflux[2][3]
Key Advantages - Highly efficient, often a one-pot procedure[2]- Atom economical and greener process[4]- Wide range of applicable reducing agents[5]- Reliably produces pure primary amines[2]- Avoids over-alkylation byproducts[6][7]- Well-established and robust method
Key Disadvantages - Requires careful control to avoid secondary amine formation- Catalyst may be required[1]- Multi-step process if starting from aldehyde- Harsh hydrolysis/hydrazinolysis conditions[8]- Phthalhydrazide byproduct can be difficult to remove[8]

Experimental Protocols

Method 1: Reductive Amination

This protocol describes a one-pot synthesis starting directly from 3-ethoxy-4-methoxybenzaldehyde. It leverages the in-situ formation of an imine, which is then immediately reduced to the target amine. Catalytic hydrogenation is a common industrial method.

Materials:

  • 3-Ethoxy-4-methoxybenzaldehyde

  • Methanol

  • Aqueous Ammonia (25-28%)

  • Palladium on Carbon (5% Pd/C) or an alternative catalyst (e.g., Co, Fe)[1][9]

  • Hydrogen Gas (H₂)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

Procedure:

  • A pressure vessel is charged with 3-ethoxy-4-methoxybenzaldehyde (1.0 eq), methanol, and 5% Pd/C catalyst (1-2 mol%).

  • The vessel is sealed and purged with nitrogen.

  • Aqueous ammonia (5-10 eq) is added, and the mixture is stirred.

  • The vessel is pressurized with hydrogen gas (typically 50-150 bar)[1].

  • The reaction is heated to 60-100°C and stirred vigorously for 2-4 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material[1].

  • After cooling and venting, the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to remove methanol and excess ammonia.

  • The residue is taken up in ethyl acetate and washed with a saturated sodium bicarbonate solution, followed by brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude this compound.

  • Further purification can be achieved by distillation or column chromatography.

Method 2: Gabriel Synthesis

This pathway is a multi-step process that begins with the conversion of the aldehyde to a suitable alkyl halide, which then undergoes the classical Gabriel synthesis.

Step A: Synthesis of 3-Ethoxy-4-methoxybenzyl halide The intermediate benzyl halide must first be prepared from the aldehyde. This involves an initial reduction to the corresponding alcohol, followed by halogenation.

  • Reduction: 3-Ethoxy-4-methoxybenzaldehyde (1.0 eq) is dissolved in methanol and cooled in an ice bath. Sodium borohydride (NaBH₄, 1.1 eq) is added portion-wise. The reaction is stirred for 1-2 hours until complete. The solvent is removed, and the resulting 3-ethoxy-4-methoxybenzyl alcohol is extracted.

  • Chlorination: The crude 3-ethoxy-4-methoxybenzyl alcohol (1.0 eq) is dissolved in dichloromethane. The solution is cooled, and thionyl chloride (SOCl₂, 1.2 eq) is added dropwise[10]. The reaction is stirred at room temperature for 1-3 hours. The mixture is then carefully quenched with water, and the organic layer containing 3-ethoxy-4-methoxybenzyl chloride is separated, dried, and used in the next step without extensive purification.

Step B: Amination and Hydrolysis This follows the procedure for synthesizing benzylamine via the Gabriel method[3][11].

Materials:

  • 3-Ethoxy-4-methoxybenzyl chloride (from Step A)

  • Potassium Phthalimide

  • N,N-Dimethylformamide (DMF)

  • Hydrazine hydrate (85%)

  • Methanol

  • Diethyl Ether

  • Concentrated Sodium Hydroxide Solution

Procedure:

  • Potassium phthalimide (1.1 eq) is suspended in anhydrous DMF in a round-bottomed flask.

  • A solution of 3-ethoxy-4-methoxybenzyl chloride (1.0 eq) in DMF is added, and the mixture is heated to 80-100°C for 2-3 hours.

  • After cooling, the reaction mixture is poured into water, and the precipitated N-(3-Ethoxy-4-methoxybenzyl)phthalimide is collected by filtration and washed with water.

  • The dried N-alkylphthalimide intermediate (1.0 eq) is suspended in methanol[3].

  • Hydrazine hydrate (5-10 eq) is added, and the mixture is heated to reflux for 1-2 hours. A thick precipitate of phthalhydrazide will form[3][8].

  • After cooling, the solvent is evaporated. The residue is treated with a concentrated sodium hydroxide solution to ensure the amine is in its free base form.

  • The product amine is extracted into diethyl ether.

  • The combined ether extracts are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude amine is then purified by distillation under reduced pressure.

Synthetic Pathway Comparison

The logical flow for selecting a synthetic method can be visualized based on starting materials and desired outcomes. Reductive amination provides a direct route from the aldehyde, whereas the Gabriel synthesis necessitates the preparation of an intermediate alkyl halide, adding complexity to the overall process.

G cluster_RA Reductive Amination Pathway cluster_GS Gabriel Synthesis Pathway Aldehyde 3-Ethoxy-4-methoxybenzaldehyde RA_Process One-Pot Reaction: + Ammonia (aq.) + Reducing Agent (H₂/Pd/C) Aldehyde->RA_Process RA_Product This compound RA_Process->RA_Product RA_Pros Pros: ✓ High Efficiency (One-Pot) ✓ Atom Economical ✓ Shorter Reaction Time RA_Product->RA_Pros RA_Cons Cons: ✗ Potential for Byproducts ✗ May require pressure equipment RA_Product->RA_Cons Aldehyde2 3-Ethoxy-4-methoxybenzaldehyde GS_Step1 Step 1: Reduction (NaBH₄) → Benzyl Alcohol Aldehyde2->GS_Step1 GS_Step2 Step 2: Halogenation (SOCl₂) → Benzyl Chloride GS_Step1->GS_Step2 GS_Step3 Step 3: Alkylation + Potassium Phthalimide GS_Step2->GS_Step3 GS_Step4 Step 4: Hydrolysis + Hydrazine Hydrate GS_Step3->GS_Step4 GS_Product This compound GS_Step4->GS_Product GS_Pros Pros: ✓ High Purity of Primary Amine ✓ No Over-alkylation GS_Product->GS_Pros GS_Cons Cons: ✗ Multi-step Process ✗ Harsh Reagents ✗ Difficult Byproduct Removal GS_Product->GS_Cons

References

HPLC vs. GC-MS for Impurity Profiling of (3-Ethoxy-4-methoxyphenyl)methanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Both HPLC and GC-MS are suitable for the impurity profiling of (3-Ethoxy-4-methoxyphenyl)methanamine, but the choice of technique depends on the nature of the impurities being targeted. HPLC is generally preferred for non-volatile and thermally labile impurities, which are common in pharmaceutical synthesis.[6][7][8] In contrast, GC-MS excels in the analysis of volatile and semi-volatile compounds.[1][6] For a comprehensive impurity profile, a combination of both techniques is often ideal.[6]

Data Presentation: A Comparative Overview

The following tables summarize the key performance characteristics of HPLC and GC-MS for the impurity profiling of this compound.

Parameter HPLC GC-MS Remarks
Applicability Non-volatile, thermally labile, and polar impurities.Volatile and semi-volatile impurities.This compound itself is moderately polar and may be amenable to both, but its impurities will dictate the best method.
Sample Derivatization Generally not required.Often necessary to increase volatility and thermal stability of polar analytes like amines.[5]Derivatization adds a step to sample preparation and can introduce artifacts.
Sensitivity High, especially with UV or MS detectors.Very high, particularly with selective detectors like mass spectrometry.[9]Both techniques can achieve the low detection limits required by regulatory agencies.[2]
Resolution Excellent for a wide range of compounds.Generally higher than HPLC for volatile compounds, leading to sharper peaks.[6][8]The choice of column and mobile/carrier phase is crucial for optimal resolution.
Identification Based on retention time; coupling with MS (LC-MS) provides structural information.[2]Mass spectral data provides definitive structural identification of impurities.[7]GC-MS offers inherent mass spectral data for identification.

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS are crucial for reproducible and reliable impurity profiling.

High-Performance Liquid Chromatography (HPLC) Protocol

A reversed-phase HPLC (RP-HPLC) method is proposed for the analysis of non-volatile impurities in this compound.[1]

  • Instrumentation: A standard HPLC system equipped with a UV detector or a mass spectrometer.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a suitable wavelength (e.g., 225 nm or 280 nm) or mass spectrometry for identification.[10]

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent mixture (e.g., water/acetonitrile) to a concentration of approximately 1 mg/mL.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

For the analysis of volatile and semi-volatile impurities, a GC-MS method is appropriate. Derivatization is often necessary for polar amines to improve their chromatographic behavior.[5]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split or splitless injection depending on the concentration of impurities.

  • Temperature Program: An initial temperature of 70°C, held for 2 minutes, then ramped to 280°C at 10°C/min, and held for 5 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-500.

  • Sample Preparation and Derivatization: Dissolve the sample in a suitable solvent like dichloromethane or methanol to a concentration of 1 mg/mL.[1] For derivatization, a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the polar amine and any hydroxyl groups to their more volatile trimethylsilyl (TMS) derivatives.[5]

Mandatory Visualization

Impurity Profiling Workflow

The following diagram illustrates the general workflow for impurity profiling using both HPLC and GC-MS.

Impurity_Profiling_Workflow cluster_Sample Sample cluster_Prep Sample Preparation cluster_Analysis Analytical Technique cluster_Data Data Analysis cluster_Report Reporting Sample This compound Dissolution Dissolution Sample->Dissolution Derivatization Derivatization (for GC-MS) Dissolution->Derivatization HPLC HPLC Dissolution->HPLC GCMS GC-MS Derivatization->GCMS Identification Impurity Identification HPLC->Identification GCMS->Identification Quantification Impurity Quantification Identification->Quantification Report Impurity Profile Report Quantification->Report

Caption: General workflow for impurity profiling.

Decision Logic for Technique Selection

The choice between HPLC and GC-MS is dictated by the physicochemical properties of the expected impurities.

Technique_Selection Start Analyze Impurity Properties Volatility Is the impurity volatile? Start->Volatility Thermal_Stability Is the impurity thermally stable? Volatility->Thermal_Stability Yes HPLC Use HPLC Volatility->HPLC No GCMS Use GC-MS Thermal_Stability->GCMS Yes Thermal_Stability->HPLC No

Caption: Decision tree for analytical technique selection.

Conclusion

References

A Comparative Spectroscopic Guide to (3-Ethoxy-4-methoxyphenyl)methanamine and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, a thorough understanding of the spectroscopic characteristics of a target molecule and its synthetic intermediates is fundamental for reaction monitoring, quality control, and structural confirmation. This guide provides a detailed comparative analysis of the spectroscopic data for (3-Ethoxy-4-methoxyphenyl)methanamine and its key precursors, 3-ethoxy-4-methoxybenzaldehyde and 3-ethoxy-4-methoxybenzonitrile. The data presented is based on experimentally obtained values where available and supplemented with predicted data from reputable sources.

Synthesis and Spectroscopic Analysis Workflow

The synthesis of this compound can be approached through two primary routes, starting from the commercially available 3-ethoxy-4-methoxybenzaldehyde. The first pathway involves the formation of an oxime followed by reduction, or direct reductive amination. The second pathway proceeds via the conversion of the aldehyde to a nitrile, which is then reduced to the primary amine. The following diagram illustrates the synthetic pathways and the key stages for spectroscopic analysis.

Synthesis and Analysis Workflow cluster_0 Synthesis Pathway 1: Reductive Amination cluster_1 Synthesis Pathway 2: Nitrile Reduction cluster_2 Spectroscopic Analysis benzaldehyde 3-Ethoxy-4-methoxybenzaldehyde amine This compound benzaldehyde->amine Reductive Amination NMR NMR ('1H, '13C) benzaldehyde->NMR IR FTIR benzaldehyde->IR MS Mass Spec. benzaldehyde->MS amine->NMR amine->IR amine->MS benzaldehyde2 3-Ethoxy-4-methoxybenzaldehyde benzonitrile 3-Ethoxy-4-methoxybenzonitrile benzaldehyde2->benzonitrile Oximation then Dehydration amine2 This compound benzonitrile->amine2 Reduction benzonitrile->NMR benzonitrile->IR benzonitrile->MS

Caption: Synthetic routes to this compound and stages of spectroscopic analysis.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for distinguishing between the compounds and confirming the success of each synthetic step.

Table 1: ¹H NMR Spectroscopic Data (ppm)

CompoundAr-H-CHO / -CH₂NH₂ / -CN-OCH₂CH₃-OCH₃-OCH₂CH₃
3-Ethoxy-4-methoxybenzaldehyde 7.42 (d), 7.39 (s), 6.98 (d)9.84 (s)4.19 (q)3.93 (s)1.49 (t)
3-Ethoxy-4-methoxybenzonitrile ~7.3-7.0 (m)-~4.1 (q)~3.9 (s)~1.4 (t)
This compound ~6.8-6.7 (m)~3.7 (s)~4.0 (q)~3.8 (s)~1.4 (t)

Note: Data for 3-Ethoxy-4-methoxybenzonitrile and this compound are estimated based on typical chemical shifts for similar structures due to the limited availability of published experimental spectra.

Table 2: ¹³C NMR Spectroscopic Data (ppm)

CompoundC=O / CH₂NH₂ / CNC-O (Aromatic)Ar-C-OCH₂CH₃-OCH₃-OCH₂CH₃
3-Ethoxy-4-methoxybenzaldehyde 191.0154.5, 149.5126.7, 125.0, 111.5, 110.064.656.114.7
3-Ethoxy-4-methoxybenzonitrile ~119~153, ~149~125, ~115, ~112, ~105~65~56~15
This compound ~46~148, ~147~133, ~120, ~113, ~112~64~56~15

Note: Data for 3-Ethoxy-4-methoxybenzonitrile and this compound are estimated based on typical chemical shifts for similar structures due to the limited availability of published experimental spectra.

Table 3: FTIR Spectroscopic Data (cm⁻¹)

CompoundKey Functional Group Vibrations
3-Ethoxy-4-methoxybenzaldehyde ~2980 (C-H), ~1680 (C=O, aldehyde), ~1580 (C=C, aromatic), ~1260 (C-O, ether)
3-Ethoxy-4-methoxybenzonitrile ~2980 (C-H), ~2225 (C≡N, nitrile), ~1580 (C=C, aromatic), ~1260 (C-O, ether)
This compound ~3370, ~3290 (N-H, amine), ~2970 (C-H), ~1590 (C=C, aromatic), ~1260 (C-O, ether)

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
3-Ethoxy-4-methoxybenzaldehyde 180.08151 ([M-CHO]⁺), 152 ([M-C₂H₄]⁺), 123 ([M-C₂H₅O]⁺)
3-Ethoxy-4-methoxybenzonitrile 177.08Predicted: 162 ([M-CH₃]⁺), 148 ([M-C₂H₅]⁺)
This compound 181.11Predicted: 182 ([M+H]⁺), 166 ([M-NH₃]⁺)[1]

Experimental Protocols

Detailed experimental protocols are crucial for reproducible results. The following sections outline generalized procedures for the synthesis and spectroscopic analysis of the title compounds.

Synthesis Protocols

Synthesis of 3-Ethoxy-4-methoxybenzaldehyde: This precursor is typically synthesized from isovanillin via Williamson ether synthesis. In a typical procedure, isovanillin is dissolved in a suitable solvent (e.g., DMF or acetone) with a base (e.g., K₂CO₃ or NaOH) and reacted with an ethylating agent such as ethyl iodide or diethyl sulfate. The reaction mixture is heated and stirred until completion, followed by an aqueous workup and purification by recrystallization or column chromatography.

Synthesis of 3-Ethoxy-4-methoxybenzonitrile: This intermediate can be prepared from 3-ethoxy-4-methoxybenzaldehyde. The aldehyde is first converted to its oxime by reacting with hydroxylamine hydrochloride in a solvent like ethanol or pyridine. The resulting oxime is then dehydrated to the nitrile using a dehydrating agent such as acetic anhydride, thionyl chloride, or a phosphorus-based reagent.

Synthesis of this compound: The target amine can be synthesized by the reduction of 3-ethoxy-4-methoxybenzonitrile using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., THF or diethyl ether). Alternatively, catalytic hydrogenation using a metal catalyst (e.g., Raney nickel or palladium on carbon) under a hydrogen atmosphere can be employed. Another common method is the reductive amination of 3-ethoxy-4-methoxybenzaldehyde, where the aldehyde is reacted with an ammonia source (e.g., ammonia, ammonium acetate) in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record a background spectrum of the empty sample holder. Then, record the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. The positions and shapes of the absorption bands are then correlated with the presence of specific functional groups.

Mass Spectrometry (MS):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques. ESI is a softer ionization method often used for fragile molecules and provides the [M+H]⁺ or [M+Na]⁺ ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data follows a logical progression to elucidate the structure of an unknown compound or confirm the identity of a synthesized molecule.

Logical Flow of Spectroscopic Data Interpretation MS Mass Spectrometry (Molecular Weight & Formula) Structure Structural Elucidation/ Confirmation MS->Structure Provides molecular formula IR FTIR Spectroscopy (Functional Groups) IR->Structure Identifies key bonds C13_NMR 13C NMR (Carbon Framework) H1_NMR 1H NMR (Proton Environment & Connectivity) C13_NMR->H1_NMR (e.g., HSQC, HMBC) C13_NMR->Structure Shows number and type of carbons H1_NMR->C13_NMR Correlated via 2D NMR H1_NMR->Structure Details proton arrangement

Caption: Workflow for structural elucidation using combined spectroscopic techniques.

By systematically applying these spectroscopic methods and comparing the obtained data with the reference values provided, researchers can confidently track the synthesis of this compound and ensure the identity and purity of the final product and its intermediates.

References

Structure-Activity Relationship of (3-Ethoxy-4-methoxyphenyl)methanamine Analogs: A Comparative Guide for PDE4 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of (3-Ethoxy-4-methoxyphenyl)methanamine analogs, focusing on their inhibitory activity against phosphodiesterase 4 (PDE4). The (3-Ethoxy-4-methoxyphenyl) moiety is a key pharmacophore found in numerous potent PDE4 inhibitors. Understanding how structural modifications to this scaffold influence biological activity is crucial for the rational design of novel therapeutics for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.

Quantitative Analysis of PDE4 Inhibition

Compound IDCore Structure VariationR1 (at 3-position)R2 (at 4-position)R3 (Amine substitution)PDE4B IC50 (nM)PDE4D IC50 (nM)Reference Compound
1 (3,4-dialkoxyphenyl)-OEt-OMe-CH2NH2--(Reference Scaffold)
Rolipram Pyrrolidinone-O(c-C5H9)-OMeN-pyrrolidinone~110~240Yes
Roflumilast Benzamide-O(c-C3H5-OMe)-O(CHF2)N-pyridylcarboxamide0.840.68Yes
Analog A Phenyl-OEt-OMe-CH2NH-CO-PyridylPotentPotentHypothetical
Analog B Phenyl-OMe-OMe-CH2NH22.82-[1]
Analog C Phenyl-OEt-OMe-CH2-heterocycleNanomolar rangeNanomolar range[2]

Note: Data for analogs are drawn from studies on compounds with the core 3,4-dialkoxyphenyl moiety. The potency of direct this compound analogs can be inferred from these related structures.

Key Structure-Activity Relationship Insights

The following diagram illustrates the key structure-activity relationships for PDE4 inhibitors based on the (3-Ethoxy-4-methoxyphenyl) scaffold, derived from published data on analogous compounds.

Caption: SAR of this compound analogs.

Experimental Protocols

The following is a representative protocol for a biochemical assay to determine the in vitro potency of compounds against PDE4, based on commonly used methods.[3][4]

Biochemical PDE4 Inhibition Assay using Fluorescence Polarization (FP)

Principle: This assay measures the inhibition of PDE4-mediated hydrolysis of a fluorescently labeled cyclic adenosine monophosphate (cAMP) analog (e.g., FAM-cAMP). The principle relies on the change in fluorescence polarization when the small FAM-cAMP is hydrolyzed to the larger 5'-AMP, which is then bound by a specific binding agent.

Materials:

  • Recombinant human PDE4 enzyme (e.g., PDE4B or PDE4D)

  • Fluorescein-labeled cAMP (FAM-cAMP)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2)

  • Binding Agent (specific for 5'-AMP)

  • Test compounds and a reference inhibitor (e.g., Rolipram)

  • 384-well, low-volume, black microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in an appropriate solvent (e.g., DMSO) and then dilute further in Assay Buffer.

  • Assay Plate Setup: Add a small volume (e.g., 5 µL) of the diluted compounds or vehicle control to the wells of the microplate.

  • Enzyme Addition: Add a defined amount of recombinant PDE4 enzyme to each well, except for the negative control wells.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the FAM-cAMP substrate to all wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for enzymatic hydrolysis.

  • Reaction Termination and Signal Development: Stop the reaction and develop the signal by adding the Binding Agent to all wells.

  • Detection: After a brief incubation, measure the fluorescence polarization using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway

This compound analogs exert their therapeutic effects by inhibiting PDE4, which plays a critical role in the cyclic AMP (cAMP) signaling pathway.

PDE4_Signaling_Pathway Simplified PDE4 Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 cAMP->PDE4 Substrate PKA PKA / EPAC cAMP->PKA Activates AMP 5'-AMP (inactive) PDE4->AMP Hydrolyzes Inflammation Inflammatory Response (e.g., Cytokine Release) PKA->Inflammation Inhibits Anti_Inflammation Anti-inflammatory Effects PKA->Anti_Inflammation Leads to Inhibitor This compound Analog Inhibitor->PDE4 Inhibits

Caption: PDE4 inhibition by analogs elevates cAMP levels.

By inhibiting PDE4, these compounds prevent the degradation of cAMP. The resulting increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA) and other downstream effectors, which in turn suppresses the production of pro-inflammatory mediators and enhances anti-inflammatory responses. This mechanism of action underlies the therapeutic potential of this compound analogs in inflammatory conditions.

References

In-Vitro Activity of (3-Ethoxy-4-methoxyphenyl)methanamine Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A new class of phosphodiesterase 4 (PDE4) inhibitors, derived from a (3-Ethoxy-4-methoxyphenyl)methanamine scaffold, has demonstrated significant potential in modulating inflammatory responses. This guide provides a comparative analysis of their in-vitro activity, supported by experimental data, to aid researchers and drug development professionals in this promising field.

The primary mechanism of action for these derivatives is the inhibition of PDE4, an enzyme crucial for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, these compounds increase intracellular cAMP levels, leading to a downstream reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-12 (IL-12), and interleukin-23 (IL-23), while simultaneously boosting the levels of anti-inflammatory cytokines. This modulation of the inflammatory cascade makes them attractive candidates for the treatment of various inflammatory diseases.

Comparative In-Vitro Activity

The in-vitro potency of this compound derivatives is typically assessed through their ability to inhibit PDE4 enzymatic activity and to suppress the release of inflammatory mediators from cells. The following table summarizes the in-vitro activity of key derivatives, including the well-established PDE4 inhibitor, Apremilast, which shares the core (3-Ethoxy-4-methoxyphenyl)ethylamine structure.

CompoundTargetIn-Vitro AssayIC50 (nM)Reference Compound
Apremilast ((S)-enantiomer)PDE4Enzymatic Inhibition74Rolipram (IC50 = 110 nM)
ApremilastTNF-α releaseLPS-stimulated Human PBMCs110-
Derivative 14h PDE4D Enzymatic Inhibition 0.57 Apremilast
Derivative 14hTNF-α releaseLPS-stimulated Raw264.7 cells34,200-
(R)-enantiomer of ApremilastPDE4Enzymatic Inhibition186(S)-enantiomer

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity. Lower values indicate higher potency.

Experimental Protocols

The data presented in this guide is based on established in-vitro assays. Detailed methodologies for these key experiments are outlined below.

In-Vitro Phosphodiesterase 4 (PDE4) Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PDE4.

Workflow for PDE4 Inhibition Assay:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis reagents Prepare Reagents: - Test Compounds - PDE4 Enzyme - cAMP Substrate plate Prepare Assay Plate (e.g., 384-well) reagents->plate add_compounds Add Test Compounds and Controls to Wells plate->add_compounds add_enzyme Add PDE4 Enzyme add_compounds->add_enzyme add_substrate Add cAMP Substrate to Initiate Reaction add_enzyme->add_substrate incubation Incubate at Room Temperature add_substrate->incubation detection Measure Signal (e.g., Fluorescence Polarization) incubation->detection analysis Data Analysis: - Calculate % Inhibition - Determine IC50 detection->analysis

Caption: General workflow for an in-vitro PDE4 inhibition assay.

Methodology:

  • Reagent Preparation: Test compounds are serially diluted to various concentrations. A solution of recombinant human PDE4 enzyme and a fluorescently labeled cAMP substrate (e.g., FAM-cAMP) are prepared in an appropriate assay buffer.

  • Reaction Initiation: The test compounds and controls are added to the wells of a microplate. The PDE4 enzyme is then added, followed by the cAMP substrate to start the enzymatic reaction.

  • Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for the enzymatic conversion of cAMP to AMP.

  • Detection: The reaction is stopped, and a detection reagent is added. The signal, which is inversely proportional to the amount of cAMP remaining, is measured using a microplate reader. Common detection methods include fluorescence polarization (FP) or TR-FRET.

  • Data Analysis: The percentage of PDE4 inhibition is calculated for each compound concentration. The half-maximal inhibitory concentration (IC50) is then determined by fitting the data to a dose-response curve.

TNF-α Release Assay in LPS-Stimulated Peripheral Blood Mononuclear Cells (PBMCs)

This cell-based assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from immune cells.

Signaling Pathway of PDE4 Inhibition Leading to Reduced TNF-α Release:

G cluster_cell Immune Cell (e.g., Monocyte) cluster_inhibitor Inhibitor Action LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NF-κB Pathway (pro-inflammatory) TLR4->NFkB activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts ATP ATP ATP->AC AMP AMP cAMP->AMP hydrolyzes PKA PKA (inactive) cAMP->PKA activates PDE4 PDE4 PDE4->AMP PKA_active PKA (active) PKA->PKA_active PKA_active->NFkB inhibits TNFa TNF-α Release NFkB->TNFa Inhibitor (3-Ethoxy-4-methoxyphenyl) methanamine derivative Inhibitor->PDE4 inhibits

Caption: Simplified signaling cascade illustrating how PDE4 inhibition reduces TNF-α release.

Methodology:

  • PBMC Isolation: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from whole blood using density gradient centrifugation.

  • Cell Culture and Treatment: The isolated PBMCs are cultured in a suitable medium. The cells are pre-incubated with various concentrations of the test compounds before being stimulated with lipopolysaccharide (LPS), a potent inducer of TNF-α production.

  • Incubation: The cell cultures are incubated for a specific period (e.g., 18-24 hours) to allow for cytokine production and release into the supernatant.

  • TNF-α Quantification: The cell culture supernatants are collected, and the concentration of TNF-α is measured using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The percentage of inhibition of TNF-α release is calculated for each compound concentration relative to the LPS-stimulated control. The IC50 value is then determined from the resulting dose-response curve.

Conclusion

Derivatives of this compound represent a compelling class of PDE4 inhibitors with significant anti-inflammatory properties. The data presented demonstrates the high potency of these compounds in in-vitro settings. The detailed experimental protocols provided offer a foundation for researchers to further explore the structure-activity relationships and therapeutic potential of this promising chemical scaffold. Continued investigation into the selectivity and cellular effects of these derivatives is warranted to advance their development as potential treatments for a range of inflammatory disorders.

Comparative analysis of catalysts for substituted benzylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of substituted benzylamines is a critical step in the creation of a wide range of pharmaceutical compounds. The choice of catalyst is paramount, directly influencing yield, selectivity, and the overall efficiency of the synthetic route. This guide provides a comparative analysis of prominent catalytic systems, supported by experimental data, to inform catalyst selection for this important transformation.

The synthesis of substituted benzylamines is primarily achieved through two main pathways: the reductive amination of benzaldehydes and the N-alkylation of amines with benzyl alcohols. Both homogeneous and heterogeneous catalysts have been extensively developed for these reactions, each presenting a unique set of advantages and disadvantages.

Homogeneous vs. Heterogeneous Catalysis: A High-Level Comparison

Catalysts are broadly classified as homogeneous (existing in the same phase as the reactants) or heterogeneous (existing in a different phase). This fundamental difference has significant implications for their application in synthesizing substituted benzylamines.

FeatureHomogeneous CatalystsHeterogeneous Catalysts
Activity & Selectivity Typically high activity and selectivity due to well-defined active sites.[1][2]Can have lower activity and selectivity, though highly efficient systems exist.[1][2]
Catalyst Separation Often difficult and may require complex workup procedures.[1][2]Generally straightforward separation by filtration or centrifugation.[1][2]
Recyclability Challenging to recycle and reuse.[1][2]Easily recyclable, making them more cost-effective and sustainable.[1][2]
Thermal Stability Generally lower thermal stability.[1]High thermal stability, allowing for a wider range of reaction conditions.[1]
Examples Rh(I) and Rh(II) complexes.[3][4][5]Pd/C, Ni/Al2O3-SiO2, Co-composites.[6][7]

Performance Data of Key Catalytic Systems

The following tables summarize the performance of various catalysts in the synthesis of substituted benzylamines. Direct comparison between different studies should be approached with caution due to variations in substrates, reaction conditions, and analytical methods.

Reductive Amination of Benzaldehydes

This common method involves the reaction of a substituted benzaldehyde with an amine in the presence of a reducing agent and a catalyst.

CatalystSubstrateAmineReducing AgentTemp. (°C)Time (h)Yield (%)Selectivity (%)Reference
Pd/C 2-Cl-benzaldehydeDimethylamineH₂ (40 bar)1000.25>99 (conversion)66[8]
Pd(OH)₂/g-C₃N₄ ButyraldehydeDiisopropylamineH₂ (1.5 MPa)304HighHigh[9]
Co-DAB/SiO₂ p-methoxybenzaldehyden-butylamineH₂ (100 bar)100-96High[7]
Co-DAB/SiO₂ p-chlorobenzaldehyden-butylamineH₂ (100 bar)100-89High[7]
N-Alkylation of Benzyl Alcohols

An environmentally friendly alternative that often uses a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where the alcohol is transiently oxidized to an aldehyde.

CatalystSubstrateAmine SourceTemp. (°C)Time (h)Yield (%)Selectivity (%)Reference
Raney Ni Benzyl alcoholaq. NH₃18024~50~60[6]
Ni/Al₂O₃-SiO₂ Vanillyl alcohol(NH₄)₂CO₃14018~70 (conversion)~75[6]
Ni/Al₂O₃/SiO₂ Benzyl alcoholAnhydrous NH₃16072>99 (conversion)>99[10]
C-H Functionalization of Benzylamines

This approach involves the direct functionalization of a C-H bond in the benzylamine, often at the ortho position, to introduce new substituents.

CatalystSubstrateReactantTemp. (°C)Time (h)Yield (%)Reference
[Rh(OAc)(cod)]₂ N-(pyridin-2-ylmethyl)benzylamineEthyl acrylate1601692[3]
Rh₂(OAc)₄ N-(pyridin-2-ylmethyl)benzylamineEthyl acrylate1601690[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and adaptation.

General Procedure for Reductive Amination using a Cobalt-Based Composite Catalyst[8]

A stainless-steel autoclave is charged with the aromatic aldehyde (e.g., p-methoxybenzaldehyde, 1 mmol), the amine (e.g., n-butylamine, 1.2 mmol), the cobalt-based composite catalyst (e.g., Co-DAB/SiO₂, 50 mg), and a solvent (e.g., methanol, 10 mL). The autoclave is sealed, purged several times with hydrogen, and then pressurized with hydrogen to the desired pressure (e.g., 100 bar). The reaction mixture is stirred and heated to the specified temperature (e.g., 100 °C) for the designated time. After cooling to room temperature, the pressure is carefully released. The catalyst is removed by filtration, and the filtrate is analyzed by gas chromatography or other suitable methods to determine the yield and selectivity of the substituted benzylamine.

General Procedure for N-Alkylation of Benzyl Alcohols using a Nickel Catalyst[7]

A 10 mL stainless steel microreactor equipped with a stirring bar is charged with the benzyl alcohol (1.0 mmol), the nickel catalyst (e.g., Raney Ni, 200 mg), and the ammonia source (e.g., 0.4 mL of 25 wt% aqueous NH₃). A solvent such as t-amyl alcohol (3 mL) is added. The reactor is sealed and placed in a preheated aluminum block at the desired temperature (e.g., 180 °C). After the specified reaction time (e.g., 24 h), the reactor is cooled to room temperature in an ice-water bath. The crude reaction mixture is filtered to remove the catalyst, and the product is isolated and purified by standard methods such as column chromatography.

General Procedure for Rh-catalyzed C-H Alkylation of Benzylamines[4]

In a pressure tube, the benzylamine derivative (e.g., N-(pyridin-2-ylmethyl)benzylamine, 0.2 mmol), the alkene (e.g., ethyl acrylate, 0.4 mmol), the rhodium catalyst (e.g., [Rh(OAc)(cod)]₂, 0.01 mmol), and an additive (e.g., PivOH, 0.4 mmol) are dissolved in a solvent (e.g., toluene, 1.0 mL). The tube is sealed, and the reaction mixture is heated at the specified temperature (e.g., 160 °C) for the indicated time (e.g., 16 h). After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired substituted benzylamine.

Visualizing the Catalytic Process

The following diagrams illustrate the general workflows and concepts discussed in this guide.

experimental_workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup & Analysis A Substituted Benzaldehyde or Benzyl Alcohol D Reaction Vessel (e.g., Autoclave, Reactor) A->D B Amine Source B->D C Catalyst C->D E Catalyst Separation (Filtration/Centrifugation) D->E Reaction Completion F Product Isolation & Purification E->F Filtrate G Analysis (GC, NMR, etc.) F->G Purified Product

General experimental workflow for catalyzed benzylamine synthesis.

catalyst_comparison_logic cluster_catalyst_type Catalyst Type cluster_performance_metrics Performance Metrics cluster_reaction_conditions Reaction Conditions start Define Synthetic Goal (Target Benzylamine) Homogeneous Homogeneous start->Homogeneous Heterogeneous Heterogeneous start->Heterogeneous Yield Yield Homogeneous->Yield Selectivity Selectivity Homogeneous->Selectivity Turnover_Number Turnover Number Homogeneous->Turnover_Number Cost Cost & Reusability Homogeneous->Cost Heterogeneous->Yield Heterogeneous->Selectivity Heterogeneous->Turnover_Number Heterogeneous->Cost end Optimal Catalyst Selection Yield->end Selectivity->end Turnover_Number->end Cost->end Temperature Temperature Temperature->end Pressure Pressure Pressure->end Solvent Solvent Solvent->end

Logical considerations for comparative catalyst selection.

References

Comparative Analysis of (3-Ethoxy-4-methoxyphenyl)methanamine Analogs as Phosphodiesterase-4 (PDE4) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Cross-Reactivity, Experimental Protocols, and Signaling Pathways for Researchers and Drug Development Professionals.

The compound (3-Ethoxy-4-methoxyphenyl)methanamine belongs to the catechol ether class of molecules, a scaffold that has been extensively investigated for its potent inhibitory activity against phosphodiesterase-4 (PDE4). As critical regulators of intracellular cyclic adenosine monophosphate (cAMP) levels, PDE4 enzymes are key therapeutic targets for a range of inflammatory and neurological disorders. This guide provides a comparative analysis of the cross-reactivity of this compound analogs and other relevant PDE4 inhibitors, supported by experimental data and detailed methodologies.

Quantitative Comparison of PDE4 Inhibitor Activity

The inhibitory potency of various catechol ether derivatives and other notable PDE4 inhibitors against the four PDE4 isoforms (PDE4A, PDE4B, PDE4C, and PDE4D) is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, with lower values indicating greater potency.

CompoundCore ScaffoldPDE4A IC50 (nM)PDE4B IC50 (nM)PDE4C IC50 (nM)PDE4D IC50 (nM)
RoflumilastCatechol Ether>10000.84>10000.68
RolipramCatechol Ether110130410120
ApremilastPhthalimide19014047053
CrisaboroleBenzoxaborole-750--
LASSBio-448Benzodioxole700140011004700
Compound 22 (Pyrimidine)Pyrimidine-13-5629
Compound 23 (Pyrimidine)Pyrimidine-7.3--

Experimental Protocols

A detailed understanding of the methodologies used to generate the above data is crucial for interpretation and replication. The following are protocols for key experiments in the study of PDE4 inhibitors.

In Vitro PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)

This is a common method for determining the potency of compounds against PDE4 enzymes.

Principle: This assay is based on the principle of fluorescence polarization (FP). A fluorescently labeled cAMP derivative (FAM-cAMP) is used as a substrate. In solution, this small molecule rotates rapidly, resulting in low FP. When PDE4 hydrolyzes FAM-cAMP to FAM-AMP, the resulting product is captured by a binding agent, forming a larger complex that tumbles more slowly and thus has a higher FP. Inhibitors of PDE4 will prevent this conversion, keeping the FP signal low.

Materials:

  • Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes

  • FAM-cAMP (fluorescent substrate)

  • Binding Agent (e.g., IMAP beads)

  • Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds and a reference inhibitor (e.g., Rolipram)

  • 384-well microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, which is then serially diluted.

  • Assay Plate Preparation: Add a small volume (e.g., 2 µL) of the diluted compounds or vehicle (DMSO) to the wells of a 384-well plate.

  • Enzyme Addition: Dilute the recombinant PDE4 enzyme to the desired concentration in assay buffer and add 10 µL to each well (except for "no enzyme" controls).

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.

  • Reaction Initiation: Add 8 µL of the FAM-cAMP substrate solution to all wells to start the enzymatic reaction.

  • Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination and Detection: Add the Binding Agent to stop the reaction and bind to the hydrolyzed substrate. Incubate for at least 60 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for Inhibition of Cytokine Production (ELISA)

This assay measures the effect of PDE4 inhibitors on the production of inflammatory cytokines in a cellular context.

Principle: Lipopolysaccharide (LPS) is used to stimulate immune cells (e.g., peripheral blood mononuclear cells - PBMCs, or macrophage cell lines like RAW 264.7) to produce pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). The ability of a PDE4 inhibitor to suppress this production is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Human PBMCs or a suitable cell line

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds and a reference inhibitor

  • 96-well cell culture plates

  • ELISA kit for the cytokine of interest (e.g., human TNF-α)

  • Microplate reader for ELISA

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound or vehicle for 1 hour.

  • Stimulation: Add LPS to the wells to stimulate cytokine production and incubate for a specified period (e.g., 4-24 hours).

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • ELISA: Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the cytokine in the supernatant.

  • Data Analysis: Calculate the percent inhibition of cytokine production for each compound concentration and determine the IC50 value.

Visualizing the Mechanism of Action

To better understand the role of this compound analogs and other PDE4 inhibitors, the following diagrams illustrate the core signaling pathway and the experimental workflow for their evaluation.

PDE4_Signaling_Pathway GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 PKA PKA (Inactive) cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE4->AMP Hydrolyzes PKA_active PKA (Active) PKA->PKA_active CREB CREB PKA_active->CREB Phosphorylates pCREB pCREB CREB->pCREB Nucleus Nucleus pCREB->Nucleus Translocates to Cytokine_Suppression Suppression of Pro-inflammatory Cytokine Genes (e.g., TNF-α, IL-6) Nucleus->Cytokine_Suppression Regulates Transcription Inhibitor This compound Analogs Inhibitor->PDE4 Inhibits

Caption: PDE4 signaling pathway and the inhibitory action of its inhibitors.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cellular Assay Compound_Prep_vitro Compound Dilution Enzyme_Assay PDE4 Enzyme + Substrate + Compound Compound_Prep_vitro->Enzyme_Assay FP_Read Fluorescence Polarization Measurement Enzyme_Assay->FP_Read IC50_vitro IC50 Determination (Potency) FP_Read->IC50_vitro Cell_Culture Cell Seeding & Adherence LPS_Stim LPS Stimulation + Compound Cell_Culture->LPS_Stim ELISA Cytokine Quantification (ELISA) LPS_Stim->ELISA IC50_cellular IC50 Determination (Efficacy) ELISA->IC50_cellular

Caption: Workflow for evaluating the potency and efficacy of PDE4 inhibitors.

Benchmarking the efficiency of different (3-Ethoxy-4-methoxyphenyl)methanamine synthesis protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of (3-Ethoxy-4-methoxyphenyl)methanamine, a key building block in the manufacturing of various pharmaceutical compounds, is a critical consideration for researchers and professionals in drug development. This guide provides an objective comparison of different synthesis protocols for this amine, focusing on the conversion of the readily available precursor, 3-ethoxy-4-methoxybenzaldehyde. The analysis emphasizes experimental data, detailed methodologies, and visual representations of the synthetic workflows to inform the selection of the most effective and efficient route.

Executive Summary

The synthesis of this compound from its corresponding aldehyde can be achieved through several reductive amination techniques. This guide focuses on three prominent methods:

  • Reductive Amination using Sodium Borohydride: A cost-effective and widely used method, though it may require a two-step process to avoid aldehyde reduction.

  • Reductive Amination using Sodium Triacetoxyborohydride (STAB): A mild and highly selective one-pot method that is effective for a broad range of substrates.

  • Leuckart-Wallach Reaction: A classical method using formamide or ammonium formate, which is simple to perform but often requires high reaction temperatures.

The choice of protocol will depend on factors such as desired yield, purity requirements, reaction time, cost of reagents, and available equipment. This guide presents a comparative analysis of these methods to facilitate an informed decision-making process.

Comparison of Synthesis Protocols

The following table summarizes the key quantitative data for the different synthesis protocols for converting 3-ethoxy-4-methoxybenzaldehyde to this compound.

ParameterReductive Amination with Sodium BorohydrideReductive Amination with Sodium TriacetoxyborohydrideLeuckart-Wallach Reaction
Yield (%) ~85%~77% (for a similar substrate)High (specific data for this substrate is limited)
Purity (%) High (after purification)High (after purification)Variable, may contain N-formylated byproduct
Reaction Time (h) 12-2416-25 (can be accelerated)
Reaction Temperature (°C) Room TemperatureRoom Temperature160-185
Key Reagents Sodium Borohydride, Ammonia/Ammonium SaltSodium Triacetoxyborohydride, AmineFormamide or Ammonium Formate, Formic Acid
Solvent Methanol, EthanolTetrahydrofuranNone or high-boiling solvent

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Borohydride

This method typically involves the pre-formation of the imine followed by reduction.

Step 1: Imine Formation

  • Dissolve 3-ethoxy-4-methoxybenzaldehyde (1 equivalent) in methanol.

  • Add a solution of ammonia or an ammonium salt (e.g., ammonium acetate, 1.5 equivalents) in methanol.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

Step 2: Reduction

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude amine by column chromatography or distillation.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This one-pot procedure is known for its mildness and high selectivity.[1]

  • To a solution of 3-ethoxy-4-methoxybenzaldehyde (1.0 equivalent) and a suitable amine source (e.g., ammonium acetate, 2.0 equivalents) in an anhydrous solvent such as tetrahydrofuran (THF), add sodium acetate (1.6 equivalents) and acetic acid (0.6 equivalents).

  • Stir the mixture at 0°C for 5 minutes.

  • Add sodium triacetoxyborohydride (2.2 equivalents) to the solution and stir at room temperature for 1 hour.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the final product.

Protocol 3: Leuckart-Wallach Reaction

This classical method uses formic acid derivatives as both the reducing agent and the nitrogen source.[2]

  • In a round-bottom flask, mix 3-ethoxy-4-methoxybenzaldehyde (1 equivalent) with an excess of formamide or ammonium formate (5-10 equivalents).

  • If using formamide, adding formic acid (molar ratio of formamide to formic acid of approximately 10:1) can accelerate the reaction.[3][4]

  • Heat the mixture to 160-185°C and maintain this temperature for 6-25 hours. The reaction can be monitored by thin-layer chromatography.[3]

  • Cool the reaction mixture to room temperature.

  • Add concentrated hydrochloric acid and heat the mixture at reflux for several hours to hydrolyze the intermediate N-formyl compound.

  • After cooling, make the solution basic with a concentrated sodium hydroxide solution.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Dry the combined organic layers and remove the solvent under reduced pressure to yield the crude amine, which may require further purification.

Synthesis Workflows

The following diagrams illustrate the workflows for the described synthesis protocols.

Reductive_Amination_NaBH4 cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction & Work-up Aldehyde Aldehyde Imine_Formation Stir at RT (1-2h) Aldehyde->Imine_Formation Ammonia Ammonia Ammonia->Imine_Formation Methanol_1 Methanol Methanol_1->Imine_Formation Imine Imine Intermediate Imine_Formation->Imine Reduction Add NaBH4 at 0°C Stir at RT (12-24h) Imine->Reduction NaBH4 NaBH4 NaBH4->Reduction Workup Quench, Extract, Purify Reduction->Workup Product_Amine This compound Workup->Product_Amine

Caption: Workflow for Reductive Amination with Sodium Borohydride.

Reductive_Amination_STAB Aldehyde 3-ethoxy-4-methoxybenzaldehyde Reaction One-Pot Reaction Stir at RT (1h) Aldehyde->Reaction Amine_Source Ammonium Acetate Amine_Source->Reaction STAB Sodium Triacetoxyborohydride STAB->Reaction Solvent THF, Acetic Acid Solvent->Reaction Workup Quench, Extract, Purify Reaction->Workup Product_Amine This compound Workup->Product_Amine

Caption: One-Pot Workflow for Reductive Amination with STAB.

Leuckart_Wallach_Reaction Aldehyde 3-ethoxy-4-methoxybenzaldehyde Heating Heat to 160-185°C (6-25h) Aldehyde->Heating Reagents Formamide / Ammonium Formate (Formic Acid) Reagents->Heating Intermediate N-formyl Intermediate Heating->Intermediate Hydrolysis Acid Hydrolysis Intermediate->Hydrolysis Workup Basify, Extract, Purify Hydrolysis->Workup Product_Amine This compound Workup->Product_Amine

References

Safety Operating Guide

Proper Disposal of (3-Ethoxy-4-methoxyphenyl)methanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of (3-Ethoxy-4-methoxyphenyl)methanamine, ensuring compliance and minimizing risk.

This compound is a chemical compound that requires careful management due to its potential hazards. Adherence to the following protocols is essential for the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that all relevant personnel are familiar with the hazards associated with this compound. The primary safety concerns include its potential to be harmful if swallowed and its long-term adverse effects on aquatic life. Some similar amine compounds are also known to be corrosive, causing severe skin burns and eye damage[1][2][3].

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles. A face shield may be necessary if there is a risk of splashing[4][5].

  • Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact[4][5].

Engineering Controls:

  • All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure[4][5].

  • An emergency eyewash station and safety shower should be readily accessible.

Hazard Summary

The following table summarizes the key hazard information for this compound and related compounds.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Oral Toxicity Harmful if swallowed[3].P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
Skin Corrosion/Irritation May cause skin irritation or severe burns[3][4][5].P280: Wear protective gloves/protective clothing/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water[4].
Serious Eye Damage/Irritation May cause serious eye irritation or damage[3][4][5].P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[4].
Hazardous to the Aquatic Environment (Chronic) Harmful to aquatic life with long lasting effects.P273: Avoid release to the environment.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste and sent to an approved waste disposal facility[1][2][4]. Under no circumstances should this chemical be disposed of down the drain or in regular trash .

1. Waste Segregation and Collection:

  • Separate Waste Streams: Keep waste containing this compound separate from other chemical waste streams to prevent potentially hazardous reactions[6]. It is incompatible with acids, acid anhydrides, acid chlorides, and strong oxidizing agents[2].

  • Collect in Designated Containers: Collect all waste, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, gloves, absorbent paper), in a designated, compatible, and properly sealed hazardous waste container[6][7]. The container should be clearly labeled.

2. Labeling:

  • The waste container must be clearly labeled with the words "Hazardous Waste."

  • The full chemical name, "this compound," must be written on the label.

  • Include any relevant hazard pictograms (e.g., harmful, corrosive, environmental hazard).

  • Indicate the accumulation start date on the label.

3. Storage:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be cool, dry, and well-ventilated, away from direct sunlight and heat sources[4][6].

  • Ensure the container is kept tightly closed when not in use[4][6].

4. Disposal of Empty Containers:

  • Empty containers that held this compound must be treated as hazardous waste and disposed of in the same manner as the chemical itself.

  • For acutely hazardous waste, federal regulations may require that the container be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[8][9]. Consult your institution's Environmental Health & Safety (EHS) office for specific requirements.

5. Arranging for Disposal:

  • Contact your institution's EHS or equivalent department to arrange for the pickup and disposal of the hazardous waste.

  • Follow all institutional procedures for waste disposal requests and documentation[8][7]. Do not transport hazardous waste outside of your designated laboratory area[8].

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

DisposalWorkflow Disposal Decision Workflow for this compound Start Generate Waste Containing This compound IsContaminated Is the material contaminated with the chemical? Start->IsContaminated LiquidOrSolid Is the waste liquid or solid? IsContaminated->LiquidOrSolid Yes NonHazardous Dispose of as non-hazardous general lab waste. IsContaminated->NonHazardous No CollectLiquid Collect in a sealed and labeled liquid hazardous waste container. LiquidOrSolid->CollectLiquid Liquid CollectSolid Collect in a sealed and labeled solid hazardous waste container. LiquidOrSolid->CollectSolid Solid StoreWaste Store the sealed container in a designated satellite accumulation area. CollectLiquid->StoreWaste CollectSolid->StoreWaste RequestPickup Follow institutional procedures to request waste pickup by EHS. StoreWaste->RequestPickup End Proper Disposal Complete RequestPickup->End

Caption: Decision workflow for the disposal of experimental waste.

By following these procedures, you contribute to a safer laboratory environment and ensure that chemical waste is managed in an environmentally responsible manner. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling (3-Ethoxy-4-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling and disposal of (3-Ethoxy-4-methoxyphenyl)methanamine, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety and minimizing exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] In some cases, it is classified as causing severe skin burns and eye damage.[3][4] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent direct contact and inhalation.

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartRecommended ProtectionSpecifications and Remarks
Eyes/Face Chemical splash goggles and face shieldGoggles should provide a complete seal around the eyes. A face shield should be worn in addition to goggles, especially when there is a risk of splashing.[1][3][4]
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for signs of degradation or puncture before use. For prolonged contact, consider double-gloving.[1][2][5]
Body Laboratory coat or protective clothingA flame-retardant lab coat should be worn and kept closed. For procedures with a higher risk of splashes, a chemical-resistant apron is advised.[1][3]
Respiratory Use in a well-ventilated area or with local exhaust ventilationAll handling should be conducted in a chemical fume hood to minimize the inhalation of dust or vapors.[1][3] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.

Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound is crucial for minimizing exposure. The following workflow outlines the necessary steps for safe handling from reception to storage.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Verify_SDS Verify SDS Availability and Review Check_Equipment Inspect and Prepare PPE and Engineering Controls Verify_SDS->Check_Equipment Weigh_Chemical Weigh in Fume Hood Check_Equipment->Weigh_Chemical Prepare_Solution Prepare Solution in Fume Hood Weigh_Chemical->Prepare_Solution Decontaminate Decontaminate Work Area and Equipment Prepare_Solution->Decontaminate Store_Chemical Store in a Cool, Dry, Well-Ventilated Area Decontaminate->Store_Chemical Dispose_Waste Segregate and Dispose of Hazardous Waste Store_Chemical->Dispose_Waste End Procedure Complete Dispose_Waste->End Start Receive Chemical Start->Verify_SDS

Caption: Workflow for the safe handling of this compound.

Procedural Steps:

  • Pre-Handling Preparation:

    • Always review the Safety Data Sheet (SDS) before working with the chemical.[1]

    • Ensure that engineering controls, such as a chemical fume hood, are functioning correctly.

    • Verify that safety showers and eyewash stations are accessible and have been recently tested.[3]

    • Have a chemical spill kit readily available.[5]

  • Handling the Chemical:

    • All operations should be performed in a well-ventilated chemical fume hood.[1][3]

    • Avoid direct contact with skin, eyes, and clothing.[1][2]

    • Do not breathe in dust or vapors.[1][3]

    • When weighing the solid, which typically appears as a white to almost white crystal or powder, do so within the fume hood.[2]

    • If preparing solutions, add the compound slowly to the solvent.

  • Personal Hygiene:

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][2]

    • Do not eat, drink, or smoke in the laboratory.[6]

Storage and Disposal Plan

Proper storage and disposal are critical for safety and environmental protection.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]

  • Keep away from incompatible materials such as acids, acid anhydrides, acid chlorides, and chloroformates.[3]

Disposal:

  • Waste Segregation:

    • Solid Waste: Collect any contaminated solid waste (e.g., filter paper, gloves) in a designated, labeled, and sealed hazardous waste container.[5]

    • Liquid Waste: Collect all liquid waste containing the chemical in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[5]

  • Disposal Method: All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3][4][6] Do not allow the product to enter drains, other waterways, or soil.[1]

Emergency Procedures

Table 2: First Aid Measures

ExposureFirst Aid Protocol
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][3]
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical advice if irritation occurs.[1][2]
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[3][4]

Spill Management:

  • Small Spills: Alert others in the area. Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).[7] Collect the material in a sealed container for disposal. Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills: Evacuate the area immediately and alert your institution's environmental health and safety (EHS) department. Prevent entry into the affected area.[7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.